Chlorodimethylvinylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
chloro-ethenyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClSi/c1-4-6(2,3)5/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCTSITJJJDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042378 | |
| Record name | Chloro(dimethyl)vinylsilane | |
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Molecular Weight |
120.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or brown liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, chloroethenyldimethyl- | |
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| Record name | Chlorodimethylvinylsilane | |
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CAS No. |
1719-58-0 | |
| Record name | Chloroethenyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chloro(dimethyl)vinylsilane | |
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| Record name | Silane, chloroethenyldimethyl- | |
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| Record name | Chloro(dimethyl)vinylsilane | |
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| Record name | Chlorodimethylvinylsilane | |
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| Record name | CHLORO(DIMETHYL)VINYLSILANE | |
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Foundational & Exploratory
An In-depth Technical Guide to Chlorodimethylvinylsilane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethylvinylsilane (CDMV) is a versatile organosilicon compound of significant interest in synthetic chemistry and material science. Its unique bifunctionality, possessing both a reactive vinyl group and a labile silicon-chlorine bond, makes it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to light-yellow liquid with a pungent odor.[1] It is a highly flammable and moisture-sensitive compound that reacts violently with water.[1][2] Due to its reactivity, it should be handled under an inert atmosphere and stored in a cool, well-ventilated area.[3]
Below is a summary of its key physical and chemical properties:
| Property | Value | References |
| Molecular Formula | C₄H₉ClSi | [4] |
| Molecular Weight | 120.65 g/mol | [2][4] |
| CAS Number | 1719-58-0 | [4] |
| Boiling Point | 82-83 °C (lit.) | [5] |
| Density | 0.874 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.414 (lit.) | [5] |
| Flash Point | -5 °C (23 °F) - closed cup | |
| Solubility | Soluble in most aprotic organic solvents; reacts with water and other protic solvents. | [5] |
Reactivity
The reactivity of this compound is characterized by the distinct functionalities of the silicon-chlorine bond and the vinyl group.
Reactions at the Silicon-Chlorine Bond
The Si-Cl bond is highly susceptible to nucleophilic attack. This reactivity is central to many of its applications.
This compound readily hydrolyzes in the presence of water to form siloxanes. This reaction is vigorous and produces hydrochloric acid as a byproduct.[1][2] The initial hydrolysis product is dimethylvinylsilanol, which can then condense to form divinyltetramethyldisiloxane.
A wide range of nucleophiles can displace the chloride ion, making it a versatile reagent for introducing the dimethylvinylsilyl group into various molecules. Common nucleophiles include alcohols, amines, and organometallic reagents.[6][7]
-
With Alcohols: In the presence of a base (e.g., triethylamine (B128534), imidazole), alcohols react with this compound to form silyl (B83357) ethers. This reaction is frequently employed to protect hydroxyl groups in multi-step syntheses.[8][9][10]
-
With Amines: Amines react similarly to form silylamines.
-
With Organometallic Reagents: Grignard reagents and organolithium compounds react with the Si-Cl bond to form new silicon-carbon bonds.[11][12][13]
Reactions of the Vinyl Group
The vinyl group of this compound participates in addition reactions, most notably hydrosilylation and polymerization.
In the presence of a platinum catalyst, the vinyl group can undergo hydrosilylation, which is the addition of a silicon-hydride (Si-H) bond across the double bond.[14][15] This reaction is a powerful tool for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for crosslinking silicone polymers.[16]
The vinyl group can participate in polymerization reactions, leading to the formation of silicon-containing polymers.[4][17] These polymers often exhibit enhanced thermal stability and other desirable material properties.[18][19][20]
Experimental Protocols
Synthesis of a Dimethylvinylsilyl Ether (Alcohol Protection)
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or Imidazole (B134444)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) or imidazole (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude silyl ether.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.[8][9]
Grignard Reaction with this compound
This protocol provides a general method for the reaction of a Grignard reagent with this compound to form a new C-Si bond.[11][21][22]
Materials:
-
Alkyl or aryl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Prepare the Grignard reagent by reacting the alkyl or aryl halide with magnesium turnings in anhydrous ether or THF under an inert atmosphere.
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Synthesis of a Silicone Polymer via Hydrolysis
This protocol outlines the synthesis of a simple silicone polymer through the hydrolysis of a chlorosilane, adapted for this compound.[23][24]
Materials:
-
This compound
-
Diethyl ether
-
Water
-
10% Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in diethyl ether.
-
With vigorous stirring, slowly add water dropwise to the solution. An exothermic reaction with the evolution of HCl gas will occur.
-
After the addition of water is complete, continue stirring for 30 minutes.
-
Carefully neutralize the mixture by the dropwise addition of a 10% sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Transfer the mixture to a separatory funnel and remove the lower aqueous layer.
-
Wash the organic layer with water, then with brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the diethyl ether to obtain the silicone oil.
Visualizations
Caption: Nucleophilic substitution at the silicon center of this compound.
Caption: Workflow for the synthesis of a silicone polymer from this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 1719-58-0 [chemicalbook.com]
- 6. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. leah4sci.com [leah4sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrosilylation Catalyst [sigmaaldrich.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and characterization of new silicone condensation polymers (Conference) | OSTI.GOV [osti.gov]
- 20. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]
- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 24. google.com [google.com]
Spectroscopic Profile of Chlorodimethylvinylsilane: A Technical Guide
Introduction
Chlorodimethylvinylsilane ((CH₃)₂Si(CH=CH₂)Cl) is a versatile organosilicon compound widely utilized as an intermediate in organic synthesis and polymer chemistry. A thorough understanding of its structural and electronic properties is crucial for its effective application. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits signals corresponding to the methyl and vinyl protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.4 | Singlet | 6H | Si-(CH ₃)₂ |
| ~5.7 - 6.2 | Multiplet | 3H | CH =CH ₂ |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~2.5 | Si-(C H₃)₂ |
| ~132.4 | =C H₂ |
| ~138.5 | Si-C H= |
²⁹Si NMR Spectroscopic Data
The silicon-29 (B1244352) NMR spectrum is characteristic of the silicon center's chemical environment.
| Chemical Shift (ppm) | Assignment |
| ~8.0 | Si Cl(CH₃)₂(CH=CH₂) |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | =C-H stretch |
| ~2960 | Medium | C-H stretch (methyl) |
| ~1600 | Medium | C=C stretch (vinyl) |
| ~1400 | Medium | C-H bend (methyl) |
| ~1250 | Strong | Si-CH₃ symmetric deformation |
| ~840 | Strong | Si-C stretch |
| ~800 | Strong | =C-H bend |
| ~600 | Strong | Si-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 120 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl isotope) |
| 122 | Low | [M+2]⁺ (³⁷Cl isotope) |
| 105 | High | [M - CH₃]⁺ |
| 107 | Moderate | [[M+2] - CH₃]⁺ |
| 79 | High | [M - C₂H₃ - H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: The this compound sample (typically 97% purity) is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[1] For neat spectra, the undiluted liquid is used.
-
Instrumentation: A variety of NMR spectrometers can be used, such as a Varian A-60 for ¹H NMR or a Bruker WP-80 for ²⁹Si NMR.[2]
-
¹H NMR Acquisition: The spectrum is typically acquired at a frequency of 60 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A higher number of scans is generally required due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
²⁹Si NMR Acquisition: Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a larger number of scans and potentially relaxation agents are used to obtain a spectrum in a reasonable time.[3] Chemical shifts are referenced to TMS at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat spectrum, a thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).[2]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation from any impurities before entering the mass spectrometer.[4]
-
Ionization: Electron Ionization (EI) is a common method used for this type of molecule.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Structure-Spectra Correlation Diagram
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural fragments of this compound they help to identify.
Caption: Spectroscopic analysis workflow for this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Chlorodimethylvinylsilane (CDV-Si), a versatile organosilicon compound, serves as a critical building block in the synthesis of a wide array of silicon-containing molecules. Its dual functionality, featuring a reactive vinyl group and a hydrolyzable chloro group, makes it an invaluable precursor for the production of specialized polymers, silaheterocycles, and advanced materials with applications in pharmaceuticals and drug delivery systems. This technical guide provides a comprehensive overview of the primary synthetic routes to high-purity this compound, detailing experimental protocols, purification techniques, and analytical methods for quality control.
Synthesis of this compound
The two predominant industrial and laboratory-scale methods for the synthesis of this compound are the Grignard reaction and the direct hydrosilylation process. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and yield.
Grignard Reaction Synthesis
The Grignard reaction is a robust and widely utilized method for forming silicon-carbon bonds. In this approach, a vinyl Grignard reagent, typically vinylmagnesium bromide or chloride, is reacted with dimethyldichlorosilane.
Reaction Scheme:
(CH₃)₂SiCl₂ + CH₂=CHMgBr → (CH₃)₂Si(CH=CH₂)Cl + MgBrCl
A critical aspect of this synthesis is controlling the stoichiometry to favor the monosubstituted product, as the formation of the disubstituted by-product, dimethyldivinylsilane (B80846), can occur. The use of a catalyst, such as antimony trichloride (B1173362) (SbCl₃), has been shown to significantly improve the yield of the desired product.[1]
Experimental Protocol: Grignard Synthesis
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Vinyl bromide or vinyl chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (for initiation)
-
Antimony trichloride (SbCl₃) (optional catalyst)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
The entire apparatus must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Preparation of Vinyl Grignard Reagent:
-
In the reaction flask, combine magnesium turnings and a crystal of iodine under an inert atmosphere.
-
Add a small portion of anhydrous THF.
-
Slowly add a solution of vinyl bromide or vinyl chloride in anhydrous THF from the dropping funnel to initiate the Grignard reaction. The disappearance of the iodine color and gentle reflux indicates the start of the reaction.
-
Continue the dropwise addition of the vinyl halide solution, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dimethyldichlorosilane:
-
Cool the freshly prepared vinylmagnesium halide solution to 0-5 °C in an ice bath.
-
If using a catalyst, add a catalytic amount of antimony trichloride.
-
Slowly add dimethyldichlorosilane, either neat or dissolved in anhydrous THF, to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.
-
-
Reaction Work-up:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with two portions of anhydrous diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
The crude product is purified by fractional distillation.
-
Quantitative Data for Grignard Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Dimethyldichlorosilane | 1.0 molar equivalent | [1] |
| Vinylmagnesium Halide | 1.05 - 1.20 molar equivalents | [1] |
| Catalyst (Optional) | ||
| Antimony Trichloride | 1-5% by mass of dimethyldichlorosilane | [1] |
| Solvent | Anhydrous Tetrahydrofuran | [1] |
| Reaction Temperature | 20-40 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Yield | >80% (with catalyst) | [1] |
Hydrosilylation Synthesis
Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkyne. For the synthesis of this compound, this typically involves the reaction of dimethylchlorosilane with acetylene (B1199291) in the presence of a platinum-based catalyst.
Reaction Scheme:
(CH₃)₂SiHCl + HC≡CH --(Pt catalyst)--> (CH₃)₂Si(CH=CH₂)Cl
This method can offer high atom economy and selectivity. However, it often requires elevated pressures and specialized equipment to handle gaseous acetylene safely.
Experimental Protocol: Hydrosilylation Synthesis
Materials:
-
Dimethylchlorosilane ((CH₃)₂SiHCl)
-
Acetylene (gas)
-
Platinum catalyst (e.g., chloroplatinic acid, Karstedt's catalyst)
-
Anhydrous toluene (B28343) or other suitable solvent
Apparatus:
-
A high-pressure autoclave equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.
Procedure:
-
Catalyst Preparation and Reactor Charging:
-
Charge the autoclave with the chosen platinum catalyst and anhydrous solvent under an inert atmosphere.
-
Add dimethylchlorosilane to the autoclave.
-
-
Reaction:
-
Seal the autoclave and purge with nitrogen, followed by acetylene.
-
Pressurize the reactor with acetylene to the desired pressure.
-
Heat the mixture to the reaction temperature while stirring vigorously.
-
Monitor the reaction progress by observing the pressure drop as acetylene is consumed. Maintain the pressure by feeding more acetylene as needed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess acetylene.
-
Purge the reactor with nitrogen.
-
The reaction mixture is then subjected to fractional distillation to isolate the this compound.
-
Quantitative Data for Hydrosilylation Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Dimethylchlorosilane | 1.0 molar equivalent | [2] |
| Acetylene | Excess (pressurized) | [2] |
| Catalyst | ||
| Platinum-based catalyst | Catalytic amount | [3] |
| Solvent | Toluene | [2] |
| Reaction Temperature | 50-150 °C | [2] |
| Reaction Pressure | 5-20 atm | [2] |
| Yield | High (specific yields vary with catalyst and conditions) | [4] |
Purification of this compound
Fractional distillation is the primary method for purifying this compound from unreacted starting materials, by-products, and solvent.[2] Given its boiling point of 82-83 °C at atmospheric pressure, the distillation can be performed under ambient or slightly reduced pressure.[5][6]
Experimental Protocol: Fractional Distillation
Apparatus:
-
A distillation flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A condenser
-
A collection flask
-
A heating mantle with a stirrer
-
A thermometer
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Begin heating the distillation flask gently.
-
Observe the temperature at the head of the fractionating column.
-
Discard the initial fraction, which will likely contain lower-boiling impurities and residual solvent.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (82-83 °C at 760 mmHg).
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
Purity Analysis
The purity of the synthesized this compound should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the desired product from impurities and provide structural information for their identification.
Potential Impurities:
-
From Grignard Synthesis: Unreacted dimethyldichlorosilane, dimethyldivinylsilane (by-product), and residual THF.
-
From Hydrosilylation Synthesis: Unreacted dimethylchlorosilane, bis(dimethylsilyl)ethane (by-product), and residual solvent.
GC-MS Protocol (General):
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split injection of a dilute solution of the sample in an appropriate solvent (e.g., hexane (B92381) or dichloromethane).
-
Oven Program: A temperature program starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-300.
The identity of this compound can be confirmed by its characteristic mass spectrum, which will show fragments corresponding to the loss of methyl and vinyl groups. Purity is determined by the relative peak area of the product compared to any impurities.
Visualizations
Caption: Grignard synthesis of this compound.
Caption: Hydrosilylation synthesis of this compound.
References
- 1. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- 2. CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 氯(二甲基)乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
Theoretical Insights into the Molecular Architecture of Chlorodimethylvinylsilane: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of chlorodimethylvinylsilane. It is intended for researchers and professionals in the fields of chemistry and drug development who are interested in the computational analysis of organosilicon compounds. While extensive experimental data is available for this compound, this document focuses on the application of in silico methods to elucidate its structural and electronic properties. Due to a lack of specific published theoretical studies on this compound, this guide presents a representative methodology and illustrative data based on computational studies of analogous vinylsilane molecules.
Core Concepts in Computational Analysis
Theoretical studies of molecular structures predominantly rely on quantum mechanical calculations. These methods, such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), provide valuable insights into molecular geometries, vibrational frequencies, and electronic properties. The choice of the level of theory and the basis set is crucial for obtaining accurate results.
Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, is widely used for geometry optimizations and electronic property calculations of organic and organometallic compounds.
Ab initio Hartree-Fock (HF) methods are fundamental and provide a good starting point for more complex calculations, though they do not account for electron correlation to the same extent as DFT or post-Hartree-Fock methods.
Data Presentation: Illustrative Molecular Geometry
Table 1: Optimized Bond Lengths of this compound (Illustrative)
| Bond | Method 1: DFT/B3LYP (Å) | Method 2: HF/6-31G* (Å) |
| Si-Cl | 2.065 | 2.078 |
| Si-C(vinyl) | 1.850 | 1.862 |
| Si-C(methyl) | 1.875 | 1.885 |
| C=C | 1.340 | 1.335 |
| C-H(vinyl) | 1.085 | 1.080 |
| C-H(methyl) | 1.095 | 1.090 |
Table 2: Optimized Bond Angles of this compound (Illustrative)
| Angle | Method 1: DFT/B3LYP (°) | Method 2: HF/6-31G* (°) |
| Cl-Si-C(vinyl) | 110.5 | 109.8 |
| Cl-Si-C(methyl) | 108.0 | 107.5 |
| C(methyl)-Si-C(methyl) | 112.0 | 112.5 |
| Si-C=C | 121.0 | 121.5 |
| H-C=C | 120.5 | 120.8 |
| H-C-H(methyl) | 109.5 | 109.4 |
Table 3: Calculated Vibrational Frequencies of this compound (Illustrative)
| Vibrational Mode | Method 1: DFT/B3LYP (cm⁻¹) | Method 2: HF/6-31G* (cm⁻¹) |
| Si-Cl stretch | 480 | 510 |
| C=C stretch | 1620 | 1650 |
| Si-C(vinyl) stretch | 750 | 780 |
| C-H(vinyl) stretch | 3080 | 3100 |
| C-H(methyl) stretch | 2960 | 2985 |
Experimental Protocols: A Theoretical Approach
The following outlines a typical computational protocol for investigating the molecular structure of this compound.
1. Initial Structure Generation:
-
A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
The initial geometry is cleaned and pre-optimized using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF).
2. Geometry Optimization:
-
The pre-optimized structure is then subjected to full geometry optimization using quantum mechanical methods.
-
Method A: Density Functional Theory (DFT)
-
The geometry is optimized using the B3LYP functional.
-
A Pople-style basis set, such as 6-311G(d,p), is employed to provide a good description of the electronic structure.
-
The optimization is performed until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
-
Method B: Hartree-Fock (HF) Theory
-
A parallel geometry optimization is performed using the Hartree-Fock level of theory.
-
A basis set like 6-31G* is used.
-
This allows for a comparison of results obtained with and without the inclusion of electron correlation effects inherent in DFT.
-
3. Vibrational Frequency Analysis:
-
Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
4. Electronic Property Calculation:
-
With the optimized geometry, various electronic properties are calculated.
-
These include the distribution of molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.
Mandatory Visualization
Caption: Workflow for theoretical molecular structure analysis.
Caption: Relationship between computational methods.
An In-Depth Technical Guide to Chlorodimethylvinylsilane (CAS 1719-58-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethylvinylsilane (CAS 1719-58-0), also known as dimethylvinylchlorosilane or vinyldimethylchlorosilane, is a versatile organosilicon compound with the chemical formula C₄H₉ClSi.[1] It is a colorless to light yellow liquid characterized by a pungent odor.[2][3] This compound is a critical intermediate in the synthesis of a wide array of silicon-containing materials due to its dual functionality. The vinyl group allows for polymerization and cross-coupling reactions, while the reactive chlorosilane moiety readily undergoes nucleophilic substitution and hydrolysis.[1] This unique combination of reactive sites makes it an invaluable building block in the production of specialized silicone polymers, resins, adhesives, coatings, and as a surface modifying agent.[1][4] Furthermore, it serves as a precursor in the synthesis of silaheterocycles and novel chelating ligands, which have applications in pharmaceuticals and catalysis.[1][5]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 1719-58-0 | |
| Molecular Formula | C₄H₉ClSi | |
| Molecular Weight | 120.65 g/mol | |
| Appearance | Colorless to yellow clear liquid | [3][4] |
| Boiling Point | 82-83 °C (lit.) | [3][4] |
| Density | 0.874 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.414 (lit.) | [3] |
| Flash Point | -5 °C (23 °F) - closed cup | [3] |
| Vapor Pressure | 95 hPa at 20 °C | [3] |
| Water Solubility | Reacts with water | [3] |
| Solubility | Soluble in most aprotic organic solvents (e.g., CH₂Cl₂) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are best consulted from spectral databases, the following provides an overview of expected spectroscopic features.
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals corresponding to the vinyl protons (typically in the range of 5.7-6.2 ppm) and the methyl protons attached to the silicon atom (typically around 0.4 ppm). |
| ¹³C NMR | Resonances for the vinyl carbons and the methyl carbons. |
| ²⁹Si NMR | A characteristic chemical shift for the silicon atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching of the vinyl group, Si-C stretching, and Si-Cl stretching. |
| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group or a chlorine atom.[4] |
Reactivity and Synthesis
The reactivity of this compound is dominated by its two functional groups: the silicon-chlorine bond and the vinyl group. The Si-Cl bond is susceptible to nucleophilic attack and hydrolysis, while the vinyl group can participate in various addition and polymerization reactions.
Caption: Reactivity pathways of this compound.
Experimental Protocols
Synthesis of this compound via Grignard Reaction [2]
This protocol describes the synthesis of this compound from dimethyldichlorosilane and a vinylmagnesium bromide Grignard reagent.
-
Materials:
-
Dimethyldichlorosilane (Me₂SiCl₂)
-
Magnesium turnings
-
Vinyl bromide or vinyl chloride
-
Ethyl bromide (as initiator)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Antimony trichloride (B1173362) (SbCl₃) as a catalyst
-
Iodine (optional, for initiation)
-
Argon or nitrogen for inert atmosphere
-
-
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a 2L four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and under an argon atmosphere, add anhydrous THF, magnesium chips, and a crystal of iodine. Introduce vinyl chloride gas or add vinyl bromide, along with a small amount of ethyl bromide to initiate the Grignard reaction. Maintain the reaction for approximately 6-8 hours to prepare the vinylmagnesium bromide solution in THF.
-
Grignard Reaction: In a separate 2L four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, constant pressure dropping funnel, and a thermometer, and under an argon atmosphere, add dimethyldichlorosilane (1.0 mol) and antimony trichloride (mass ratio of Me₂SiCl₂ to SbCl₃ is 100:2).
-
Add the freshly prepared vinylmagnesium bromide Grignard reagent (1.05 mol) dropwise at room temperature. The molar ratio of the Grignard reagent to dimethyldichlorosilane should be between 1.05:1 and 1.20:1.
-
Maintain the reaction temperature between 20-40 °C and stir for 4 to 6 hours.
-
Work-up and Purification: After the reaction is complete, filter the mixture. The filtrate is then distilled. A fraction collected at 78-85 °C will be the product, this compound.
-
General Procedure for Hydrosilylation of Alkenes
Hydrosilylation is a key reaction of the vinyl group. The following is a general procedure for the palladium-catalyzed hydrosilylation of an alkene like styrene.
-
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium catalyst (e.g., [PdCl(π-C₃H₅)]₂ with a chiral phosphine (B1218219) ligand like (S)-MeO-MOP for asymmetric synthesis)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the palladium catalyst in the anhydrous solvent.
-
Add the alkene (e.g., styrene) to the catalyst solution.
-
Add this compound to the stirred mixture.
-
The reaction can be run at temperatures ranging from room temperature to elevated temperatures (e.g., 40 °C), depending on the catalyst and substrates.
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by distillation.
-
Applications
This compound is a cornerstone in organosilicon chemistry with a broad range of applications:
-
Silicone Polymers: It is a key intermediate in the synthesis of silicone polymers. The incorporation of vinyl groups allows for cross-linking, which enhances the mechanical properties and durability of the final products, such as sealants, adhesives, and coatings.[4]
-
Surface Modification: This compound is used to modify surfaces to impart hydrophobicity or improve adhesion, which is beneficial in the manufacturing of advanced materials.[4]
-
Coupling Agent: It acts as a coupling agent in composite materials, enhancing the bond between organic polymers and inorganic fillers.
-
Research and Development: In a laboratory setting, it is employed in the synthesis of specialized chemical compounds, including silaheterocycles and new chelating ligands for catalysis.[3][5] It is also used to introduce the vinyldimethylsilyl protecting group in organic synthesis.
Safety and Handling
This compound is a hazardous chemical and requires careful handling. The following table summarizes its key safety information.
| Hazard Category | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Flammable Liquid | 🔥 | H225: Highly flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Skin Corrosion/Irritation | corrosive | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
| Specific Hazards | EUH014: Reacts violently with water |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Keep away from moisture, as it reacts violently with water to produce hydrogen chloride gas.
-
Store in a cool, dry, well-ventilated place away from sources of ignition.
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Conclusion
This compound is a highly valuable and reactive organosilicon compound with significant applications in both industrial and academic settings. Its unique bifunctionality allows for a wide range of chemical transformations, making it an essential building block for the synthesis of advanced materials and complex molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in research and development.
References
Understanding the vinyl and chloro groups reactivity in Chlorodimethylvinylsilane
An In-depth Technical Guide to the Reactivity of Vinyl and Chloro Groups in Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CDVCS), with the chemical formula C₄H₉ClSi, is a bifunctional organosilane compound of significant interest in materials science, organic synthesis, and pharmaceutical development.[1] Its value stems from the distinct and orthogonal reactivity of its two functional moieties: a reactive silicon-chlorine (Si-Cl) bond and a versatile vinyl (-CH=CH₂) group.[1][2] The Si-Cl bond is highly susceptible to nucleophilic substitution, providing a straightforward route for forming siloxanes, silazanes, and other silicon-containing compounds.[2] Concurrently, the vinyl group can participate in a range of addition reactions, including polymerization, hydrosilylation, and cross-coupling, enabling the introduction of the silane (B1218182) moiety into organic frameworks and the formation of advanced polymers.[1][2] This guide provides a detailed examination of the reactivity of both functional groups, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity of this compound
This compound's utility is rooted in its dual functionality. The Si-Cl bond is highly polarized and therefore very reactive towards nucleophiles, while the vinyl group allows for a variety of addition reactions.[2] This allows for a stepwise and controlled functionalization of the molecule.
Reactivity of the Chloro Group: Nucleophilic Substitution
The silicon-chlorine bond in this compound is the primary site for nucleophilic attack. This reactivity is driven by the high polarity of the Si-Cl bond and the ability of silicon to accommodate a fifth ligand in a trigonal bipyramidal transition state. These reactions are typically fast and often exothermic.[3]
Hydrolysis and Condensation
In the presence of water or moisture, this compound rapidly hydrolyzes to form vinyldimethylsilanol, ((CH₃)₂Si(CH=CH₂)OH), and hydrogen chloride (HCl).[4][5] The resulting silanol (B1196071) is often unstable and can readily undergo self-condensation to form 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.
Experimental Protocol: Hydrolysis of this compound [5]
-
Safety: Conduct the experiment in a well-ventilated fume hood. Wear safety glasses, gloves, and a lab coat. Chlorosilanes react with moisture to produce corrosive HCl gas.[3][4]
-
Setup: To a test tube, add 2 mL of this compound. In a separate graduated cylinder, measure 6 mL of deionized water.
-
Reaction: Carefully add the 6 mL of water to the test tube containing the this compound.
-
Observation: Observe the reaction. A vigorous reaction may occur with the evolution of gas (HCl). The mixture will likely turn hazy and may separate into two phases. A strongly acidic pH of 1 is expected.[5]
-
Work-up: The resulting silanol/siloxane can be extracted with an organic solvent like diethyl ether or hexane, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[6]
Grignard and Organolithium Reactions
The Si-Cl bond readily reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), to form new silicon-carbon bonds. This is a powerful method for introducing a wide variety of organic substituents onto the silicon atom.[7][8]
Table 1: Quantitative Data for Grignard Reaction
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| This compound | Styrylmagnesium bromide | THF | Room temp, 3h | Dimethyl(styryl)vinylsilane | Not specified | [9] |
| This compound | Allylmagnesium bromide | Not specified | Not specified | Allyl(dimethyl)vinylsilane | Not specified | [10] |
Experimental Protocol: Reaction with a Grignard Reagent [9]
-
Safety & Setup: All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. All glassware must be oven-dried to remove moisture.[11] Anhydrous solvents are required.[12]
-
Grignard Formation: Prepare the Grignard reagent in situ. For example, add a solution of β-bromostyrene (1.1 eq) in anhydrous THF dropwise to a suspension of magnesium turnings (1.0 eq) in THF. Stir for 1-2 hours at room temperature.
-
Reaction: Add the resulting Grignard solution dropwise to a solution of this compound (1.0 eq) in anhydrous THF at room temperature.
-
Monitoring: Stir the reaction mixture for 3 hours at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether. Wash the combined organic layers with saturated NaCl solution, dry over MgSO₄, filter, and concentrate under vacuum to yield the crude product.
-
Purification: The final product can be purified by distillation or column chromatography.
Reactivity of the Vinyl Group
The vinyl group of this compound behaves as a typical alkene, undergoing a variety of addition reactions.[13] This functionality is key for polymerization and for attaching the silane to other molecules via hydrosilylation or coupling reactions.
Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the C=C double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum (e.g., Speier's or Karstedt's catalyst) or rhodium.[14][15] The reaction can proceed with different regioselectivity, yielding either the α-adduct or the β-adduct, depending on the catalyst and reaction conditions.[14]
Table 2: Quantitative Data for Hydrosilylation Reactions
| Vinylsilane Substrate | Hydrosilane | Catalyst | Product | Selectivity | Yield | Reference |
| Vinyl-functionalized open-cage silsesquioxane | Dimethylphenylsilane | Karstedt's catalyst | β-adduct | >99% | >96% | [16] |
| Terminal Alkynes | Various Hydrosilanes | [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilanes | High | Good to Excellent | [14] |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation [16]
-
Setup: In a Schlenk flask under an argon atmosphere, dissolve the vinyl-containing silane (1.0 eq) in a dry solvent such as toluene (B28343) or THF.
-
Reagent Addition: Add the hydrosilane (e.g., phenyldimethylsilane, 1.1 eq) to the solution via syringe.
-
Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the vinyl and Si-H protons.
-
Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica (B1680970) gel or activated carbon. The solvent is then removed under reduced pressure to yield the product.
Polymerization
The vinyl group can undergo polymerization, typically through a radical-initiated mechanism, to form silicon-containing polymers (vinyl polymers).[2][13] This allows for the incorporation of this compound as a monomer into polymer chains, which can then be further functionalized via the Si-Cl bond.
Conclusion
This compound is a highly versatile chemical intermediate due to the distinct and predictable reactivity of its chloro and vinyl functional groups. The Si-Cl bond provides a reliable handle for nucleophilic substitution, enabling the synthesis of a vast array of organosilicon compounds. The vinyl group offers a complementary site for addition reactions, crucial for polymer synthesis and the integration of silicon moieties into larger organic structures. A thorough understanding of these orthogonal reactivities, as detailed in this guide, is essential for leveraging the full potential of this compound in advanced material design and complex molecule synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. This compound | 1719-58-0 [chemicalbook.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Vinyl group - Wikipedia [en.wikipedia.org]
- 14. Hydrosilylation Catalyst [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of chlorodimethylvinylsilane (CAS No: 1719-58-0), a versatile organosilicon compound. With applications ranging from the synthesis of silicone polymers to its use as a coupling agent, a thorough understanding of its physical characteristics is essential for its effective application in research and development.[1][2]
Physical and Chemical Properties
This compound is a clear, colorless to light yellow liquid.[1] It is characterized by the chemical formula C₄H₉ClSi and a molecular weight of 120.65 g/mol .[1][3] A key feature of this compound is its dual functionality, imparted by the vinyl group (–CH=CH₂) and the reactive chlorosilane moiety (–Si–Cl). This makes it a valuable intermediate in various chemical syntheses, including the production of specialized silicone polymers and resins, silaheterocycles, and chelating ligands.[2][4]
Quantitative Data Summary
The physical properties of this compound are well-documented in the literature. The following table summarizes its boiling point and density from various sources.
| Physical Property | Value | Conditions |
| Boiling Point | 82-83 °C | at standard atmospheric pressure (literature value)[3][5][6][7][8] |
| 82 °C | (literature value)[1] | |
| Density | 0.874 g/mL | at 25 °C (literature value)[3][5][6][7][8] |
| 0.89 g/mL | Not specified[1] | |
| 0.883 g/mL | Not specified[9] |
Experimental Protocols
While the provided search results cite literature values for boiling point and density, they do not detail the specific experimental protocols used for the determination of these values for this compound. However, standard methodologies for these measurements are well-established.
General Protocol for Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a compound like this compound is distillation.
-
Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation : The liquid sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.
-
Heating : The flask is gently heated.
-
Observation : The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.
General Protocol for Density Determination
Density is the mass of a substance per unit volume. It is typically measured using a pycnometer or a hydrometer.
-
Mass Measurement : The mass of a clean, dry pycnometer is accurately measured.
-
Filling : The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
Temperature Control : The pycnometer and its contents are brought to a specific temperature (e.g., 25 °C) in a water bath.[3][5][6][7][8]
-
Volume Adjustment : The volume is adjusted to the calibration mark on the pycnometer.
-
Final Mass Measurement : The mass of the filled pycnometer is measured.
-
Calculation : The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Synthesis of this compound via Grignard Reaction
Several methods for the synthesis of this compound have been reported, including the Grignard method.[10] This method involves the reaction of a Grignard reagent with a chlorosilane.
A common approach involves the reaction of dimethyldichlorosilane with vinyl magnesium bromide or vinyl magnesium chloride in a tetrahydrofuran (B95107) (THF) solvent at room temperature.[10]
Caption: Synthesis of this compound via the Grignard Reaction.
Reactivity and Handling
This compound is a reactive compound, particularly sensitive to moisture, which can cause hydrolysis of the silicon-chlorine bond. Therefore, it should be handled and stored under dry, inert conditions. Its reactivity is also what makes it a valuable building block in organic and materials synthesis. The vinyl group allows for polymerization and cross-coupling reactions, while the chlorosilane group readily undergoes nucleophilic substitution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 氯(二甲基)乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 1719-58-0 [m.chemicalbook.com]
- 7. This compound | 1719-58-0 [amp.chemicalbook.com]
- 8. This compound | 1719-58-0 [chemicalbook.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. CN103992343B - A kind of preparation method of dimethyl vinyl chlorosilane - Google Patents [patents.google.com]
Solubility of Chlorodimethylvinylsilane in organic solvents
An In-depth Technical Guide on the Solubility of Chlorodimethylvinylsilane in Organic Solvents
Introduction
This compound (CDV-Si), also known as vinyldimethylchlorosilane, is a versatile organosilicon compound with the chemical formula C4H9ClSi.[1][2][3] Its unique molecular structure, featuring a reactive silicon-chlorine bond and a vinyl group, makes it a valuable intermediate in the synthesis of a wide array of materials.[4] This includes the production of silicone polymers, where the vinyl group enhances cross-linking potential, leading to improved mechanical properties and durability.[2] It is also instrumental in the synthesis of silaheterocycles and as a coupling agent in composite materials.[4][5] Given its high reactivity, particularly its sensitivity to moisture, a thorough understanding of its solubility and stability in various organic solvents is critical for its effective use in research and industrial applications.
This guide provides a comprehensive overview of the solubility of this compound, with a focus on its behavior in different classes of organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who handle this reactive compound.
Solubility and Reactivity Profile
The solubility of this compound is fundamentally dictated by its chemical reactivity. The presence of the Si-Cl bond makes the molecule highly susceptible to nucleophilic attack, especially from protic solvents.
Qualitative Solubility
This compound is generally soluble in or miscible with most aprotic organic solvents.[6][7] Dichloromethane is a commonly cited solvent for this compound.[6][7] Its miscibility in these solvents is attributed to the principle of "like dissolves like," as this compound is a relatively nonpolar molecule.
Conversely, it reacts with protic solvents such as water, alcohols, and other substances with active hydrogens.[6][7] This is not a simple dissolution process but a chemical reaction, specifically hydrolysis or alcoholysis, which cleaves the silicon-chlorine bond to form silanols or alkoxysilanes, respectively, and hydrochloric acid. This reactivity renders protic solvents unsuitable for dissolving this compound when the integrity of the molecule is to be maintained.
Quantitative Solubility Data
The following table summarizes the qualitative solubility and reactivity of this compound in representative organic solvents.
| Solvent | Solvent Type | Solubility/Miscibility | Notes/Reactivity |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Miscible[6][7] | Commonly used as a solvent.[6][7] |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Often used in reactions involving organometallic reagents.[5] |
| Diethyl Ether (Et₂O) | Nonpolar Aprotic | Miscible | Suitable for reactions requiring a non-coordinating, nonpolar medium.[8] |
| Hexane | Nonpolar Aprotic | Miscible | Used for extraction and as a reaction solvent.[8][9] |
| Toluene | Nonpolar Aprotic | Miscible | A common nonpolar solvent for synthesis.[9][10] |
| Acetonitrile | Polar Aprotic | Miscible | May participate in or influence certain reactions.[10] |
| Dimethylformamide (DMF) | Polar Aprotic | Miscible | A highly polar aprotic solvent; use with caution as it can facilitate side reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Can react with chlorosilanes under certain conditions.[10] |
| Water (H₂O) | Protic | Reacts[1][6][7] | Rapid hydrolysis occurs.[6][7] |
| Alcohols (e.g., Methanol, Ethanol) | Protic | Reacts | Undergoes alcoholysis to form alkoxysilanes.[11] |
Experimental Protocol for Solubility Determination
Due to the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions to prevent hydrolysis. The following is a generalized protocol for estimating its solubility in an organic solvent.
Objective
To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.
Materials and Equipment
-
This compound (≥97% purity)
-
Anhydrous organic solvent of interest (e.g., dichloromethane, hexane)
-
Oven-dried glassware (e.g., vials, graduated cylinders, magnetic stir bars)
-
Inert atmosphere setup (e.g., nitrogen or argon line, Schlenk line)
-
Syringes and needles
-
Analytical balance
-
Magnetic stirrer
-
Constant temperature bath
Procedure
-
Preparation: All glassware must be thoroughly dried in an oven at >120°C for several hours and then cooled under a stream of inert gas (nitrogen or argon) to remove all traces of moisture.[11]
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas to strictly exclude atmospheric moisture.[11]
-
Solvent Addition: Into a pre-weighed, dried vial containing a magnetic stir bar, add a precise volume (e.g., 10.0 mL) of the anhydrous organic solvent using a syringe.
-
Incremental Addition of Solute: While stirring the solvent at a constant temperature, add small, known volumes (e.g., 0.1 mL) of this compound using a separate syringe. After each addition, allow the solution to stir for several minutes to ensure complete dissolution.
-
Observation of Saturation: Continue adding this compound incrementally until the solution becomes persistently cloudy or a separate liquid phase appears, indicating that the saturation point has been reached.
-
Quantification: Record the total volume of this compound added. Using its density (approximately 0.874 g/mL at 25°C), calculate the mass that was dissolved in the known volume of the solvent.[3][6]
-
Calculation: Express the solubility in g/100 mL or other appropriate units.
Safety Precautions
-
It is corrosive and causes severe skin burns and eye damage.[3]
-
The reaction with moisture produces hydrochloric acid, which is corrosive and toxic.
-
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Visualization of Solvent Selection Workflow
The choice of solvent for this compound is critical and depends on the intended application. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: Workflow for selecting a suitable solvent for this compound.
References
- 1. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Chloro(dimethyl)vinylsilane 97 1719-58-0 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Chloro(dimethyl)vinylsilane 97 1719-58-0 [sigmaaldrich.com]
- 6. This compound | 1719-58-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 1719-58-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Quantum Chemical Blueprint: A Technical Guide to Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethylvinylsilane is a versatile organosilicon compound with significant applications in the synthesis of silicone polymers, adhesives, and as a surface modifying agent.[1][2] A thorough understanding of its electronic structure, vibrational modes, and reactivity is crucial for optimizing its use in various industrial and research settings. Quantum chemical calculations provide a powerful, non-experimental avenue to probe these molecular characteristics at the atomic level. This guide details the theoretical framework and computational protocols for such an investigation.
Computational Methodology
The following section outlines a standard protocol for performing quantum chemical calculations on this compound. This methodology is designed to yield accurate predictions of its molecular geometry, vibrational frequencies, and electronic properties.
Software and Hardware
All calculations would be hypothetically performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance computing cluster.
Level of Theory and Basis Set
The choice of the level of theory and basis set is critical for obtaining reliable results. A common and well-balanced approach involves Density Functional Theory (DFT), which offers a good compromise between accuracy and computational cost.
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is known for its robust performance in predicting molecular properties for a wide range of organic and organometallic compounds.
-
Basis Set: 6-311+G(d,p). This Pople-style basis set is flexible enough to accurately describe the electronic distribution around the atoms in this compound, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (+) to account for weakly bound electrons.
Computational Workflow
A typical computational workflow for the quantum chemical characterization of this compound is depicted in the following diagram:
References
An In-depth Technical Guide to Chlorodimethylvinylsilane: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethylvinylsilane (CDVNS), a versatile organosilicon compound, has played a significant role in the advancement of polymer chemistry and organic synthesis. Its unique molecular structure, featuring a reactive vinyl group and a hydrolyzable silicon-chlorine bond, makes it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound, complete with detailed experimental protocols, tabulated physicochemical and spectroscopic data, and graphical representations of synthetic pathways.
Discovery and Historical Context
The emergence of this compound is deeply rooted in the pioneering era of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the early 20th century saw extensive research into this new class of compounds, notably by Frederic Kipping.[1]
The 1940s marked a pivotal period with the independent discovery of the "Direct Process" by Eugene G. Rochow and Richard Müller.[1][2] This process, involving the copper-catalyzed reaction of alkyl halides with elemental silicon, became the cornerstone of industrial organosilicon compound production.[2]
Although a specific date for the initial synthesis of this compound is not definitively documented in the readily available literature, early work on vinyl-substituted chlorosilanes points to the mid-1940s. A significant publication by D. T. Hurd in 1945, titled "The Preparation of Vinyl and Allyl Chlorosilanes," details the synthesis of various vinylchlorosilanes.[3][4] This work described two primary methods: the direct reaction of vinyl chloride with a copper-silicon mass and the dehydrochlorination of chloroethylchlorosilanes.[3] Furthermore, Hurd reported the methylation of vinyltrichlorosilane using a Grignard reagent to produce vinylmethyldichlorosilane, a compound structurally similar to this compound.[3] This suggests that the Grignard methodology for producing vinyl-substituted chlorosilanes was established during this period and likely represents one of the earliest synthetic routes to this compound.
Key figures in the early development of organosilicon chemistry include:
-
Charles Friedel and James Crafts: Synthesized the first organosilicon compound in 1863.[1]
-
Frederic Kipping: Conducted extensive research in organosilicon chemistry in the early 20th century.[1]
-
Eugene G. Rochow and Richard Müller: Independently developed the "Direct Process" in the 1940s for the industrial production of organochlorosilanes.[1][2]
-
D. T. Hurd: Published early work on the synthesis of vinyl-substituted chlorosilanes in 1945.[3]
Physicochemical and Spectroscopic Data
This compound is a colorless to light beige or amber liquid with a pungent odor.[1][5] It is highly flammable and reacts with water and other protic solvents.[5][6]
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C4H9ClSi | [5][7] |
| Molecular Weight | 120.65 g/mol | [5][7][8] |
| Boiling Point | 82-83 °C | [1][5][6] |
| Density | 0.874 g/mL at 25 °C | [1][5][6] |
| Refractive Index (n20/D) | 1.414 | [1][5][6] |
| Flash Point | -5 °C (closed cup) | [5] |
Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (ppm) | Reference(s) |
| ¹H | CDCl₃ | ~0.4 (s, 6H, Si-(CH₃)₂) | [9] |
| ~5.7-6.2 (m, 3H, -CH=CH₂) | [9] | ||
| ¹³C | CDCl₃ | ~-2.0 (Si-CH₃) | [10] |
| ~132.0 (=CH₂) | [10] | ||
| ~138.0 (-CH=) | [10] | ||
| ²⁹Si | Neat | Not readily available | [8][10] |
Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| ~3050 | =C-H stretch | Medium | |
| ~2960 | C-H stretch (asymmetric in CH₃) | Strong | |
| ~2900 | C-H stretch (symmetric in CH₃) | Medium | |
| ~1600 | C=C stretch | Medium | |
| ~1410 | CH₂ scissoring | Medium | |
| ~1260 | Si-CH₃ symmetric deformation | Strong | |
| ~840 | Si-C stretch | Strong | |
| ~800 | Si-Cl stretch | Strong |
Key Synthetic Methodologies and Experimental Protocols
Several methods have been developed for the synthesis of this compound. The most common include the Grignard reaction, hydrosilylation, disproportionation, and thermal condensation.
Grignard Reaction
This is one of the most versatile and widely used methods for forming silicon-carbon bonds. It involves the reaction of a vinyl Grignard reagent with dimethyldichlorosilane.
Experimental Protocol:
-
Materials: Magnesium turnings, vinyl bromide (or vinyl chloride), dimethyldichlorosilane, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), iodine crystal (initiator), nitrogen or argon gas supply.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
-
Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
-
Add a solution of dimethyldichlorosilane in anhydrous THF dropwise to the vinylmagnesium bromide solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
-
Hydrosilylation
This method involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, typically catalyzed by a platinum complex. For this compound, this involves the reaction of dimethylchlorosilane with acetylene (B1199291).
Experimental Protocol:
-
Materials: Dimethylchlorosilane, acetylene gas, a platinum catalyst (e.g., Speier's catalyst - hexachloroplatinic acid in isopropanol), an appropriate solvent (e.g., toluene (B28343) or xylene).
-
Procedure:
-
A solution of the platinum catalyst in the solvent is placed in a pressure reactor equipped with a gas inlet, stirrer, and temperature control.
-
Dimethylchlorosilane is added to the reactor.
-
The reactor is purged with an inert gas, and then acetylene gas is introduced to a specific pressure.
-
The reaction mixture is heated to the desired temperature (typically in the range of 50-150 °C) and stirred.
-
The progress of the reaction is monitored by the uptake of acetylene.
-
After the reaction is complete, the reactor is cooled, and any excess acetylene is safely vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent and any unreacted starting materials are removed by distillation.
-
The resulting crude product is purified by fractional distillation to obtain this compound.
-
Applications in Research and Development
This compound is a key intermediate in the synthesis of a wide range of materials due to its dual functionality.[7]
-
Silicone Polymers: The vinyl group allows for cross-linking of silicone polymers, which enhances their mechanical properties and durability.[7] These polymers are used in sealants, adhesives, and coatings.[7]
-
Coupling Agents: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials in composites.[7]
-
Silaheterocycles: The reactive Si-Cl bond allows for the synthesis of various silicon-containing heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
-
Surface Modification: It can be used to modify surfaces to impart hydrophobicity or to introduce reactive sites for further functionalization.[7]
-
Organic Synthesis: It serves as a versatile reagent for introducing the dimethylvinylsilyl group into organic molecules.
Conclusion
This compound, a product of the mid-20th century advancements in organosilicon chemistry, remains a compound of significant industrial and academic importance. Its synthesis, achievable through various methods including the Grignard reaction and hydrosilylation, provides a versatile platform for the creation of advanced materials with tailored properties. This guide has provided a detailed overview of its history, physicochemical characteristics, synthetic protocols, and applications, serving as a valuable resource for professionals in the fields of chemistry and materials science.
References
- 1. Direct process - Wikipedia [en.wikipedia.org]
- 2. WO2003084967A1 - Process for chlorosilane intermediates manufacture - Google Patents [patents.google.com]
- 3. US20070249855A1 - Novel direct process - Google Patents [patents.google.com]
- 4. ntnu.no [ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]
- 7. VINYLMETHYLDICHLOROSILANE | CymitQuimica [cymitquimica.com]
- 8. VINYLMETHYLDICHLOROSILANE | [gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Application Notes and Protocols for Hydrosilylation Reactions Using Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation is a cornerstone reaction in organosilicon chemistry, enabling the formation of stable silicon-carbon bonds. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. Chlorodimethylvinylsilane, a versatile bifunctional molecule, can serve as a valuable substrate in hydrosilylation reactions. Its vinyl group provides a reactive site for the addition of a hydrosilane, while the chloro group offers a handle for subsequent nucleophilic substitution or hydrolysis, making it a key building block for the synthesis of advanced silicone polymers, functionalized siloxanes, and carbosilane dendrimers.
This document provides detailed application notes and experimental protocols for the hydrosilylation of substrates analogous to this compound, primarily focusing on platinum-catalyzed systems, which are widely recognized for their high efficiency and selectivity.
Reaction Mechanism and Principles
The most widely accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[1] This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum(0) catalyst, followed by coordination of the alkene (in this case, the vinyl group of this compound). Subsequent migratory insertion of the alkene into the platinum-hydride bond and reductive elimination of the final product regenerates the active catalyst. The reaction typically proceeds with anti-Markovnikov selectivity, where the silicon atom adds to the terminal carbon of the double bond.
Applications in Synthesis
The hydrosilylation of this compound is a powerful tool for:
-
Polymer Modification: Introducing functional groups into silicone polymers to tailor their physical and chemical properties.
-
Synthesis of Functionalized Siloxanes: Creating complex siloxane structures with tailored functionalities for applications in materials science and as coupling agents.[2]
-
Dendrimer Synthesis: Stepwise growth of carbosilane dendrimers, which have applications in drug delivery and catalysis.
-
Creation of Hybrid Materials: Linking organic and inorganic components to produce materials with novel properties.
Experimental Protocols
The following protocols are adapted from established procedures for the hydrosilylation of vinyl-substituted silicon compounds, which are directly applicable to reactions involving this compound.[2]
General Considerations
-
Reagents and Solvents: All reagents and solvents should be of high purity and dried before use to prevent catalyst inhibition and side reactions. Toluene is a commonly used solvent.
-
Inert Atmosphere: Hydrosilylation reactions are sensitive to moisture and oxygen. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Catalyst: Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is a highly active and commonly used homogeneous catalyst for hydrosilylation reactions.[3] It is typically used in parts-per-million (ppm) concentrations relative to the reactants.
Protocol 1: General Procedure for Platinum-Catalyzed Hydrosilylation
This protocol describes a general method for the hydrosilylation of a vinylsilane (analogous to this compound) with a hydrosilane, catalyzed by Karstedt's catalyst.
Materials:
-
This compound (or analogous vinylsilane)
-
Hydrosilane (e.g., dimethylphenylsilane, triphenylsilane)
-
Karstedt's catalyst solution (e.g., in xylene)
-
Anhydrous toluene
-
Inert gas (argon or nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the vinylsilane (1.0 equivalent) and anhydrous toluene.
-
Add the hydrosilane (1.0 to 1.1 equivalents).
-
With vigorous stirring, add the required amount of Karstedt's catalyst solution (typically 10-100 ppm Pt relative to the reactants).
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100°C) and monitor the reaction progress by FT-IR (disappearance of the Si-H stretch around 2100-2200 cm⁻¹) or ¹H NMR spectroscopy.[2]
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification of the product can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the hydrosilylation of vinyl-substituted silicon compounds with various hydrosilanes, catalyzed by Karstedt's catalyst. This data is indicative of the results expected for reactions with this compound.
Table 1: Hydrosilylation of a Vinyl-Substituted Silane with Various Hydrosilanes [2]
| Entry | Hydrosilane | Catalyst Loading (mol% Pt) | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (β-isomer) |
| 1 | Dimethylphenylsilane | 0.01 | 95 | 24 | >96 | >99% |
| 2 | Triphenylsilane | 0.01 | 95 | 24 | >95 | >94% |
| 3 | 1,4-Bis(dimethylsilyl)benzene | 0.02 | 95 | 48 | >95 | Cross-linked product |
Data adapted from the hydrosilylation of vinyl-substituted open-cage silsesquioxanes, which serves as a model for the reactivity of the vinyl group in this compound.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a platinum-catalyzed hydrosilylation reaction.
References
Chlorodimethylvinylsilane: A Versatile Protecting Group for Alcohols in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Silyl (B83357) ethers are a cornerstone of hydroxyl group protection due to their ease of formation, tunable stability, and mild removal conditions.[1][2] Chlorodimethylvinylsilane (DMVSCl) offers a unique protecting group, the dimethylvinylsilyl (DMVS) ether, which combines the general stability of silyl ethers with the potential for novel, selective deprotection strategies involving the vinyl moiety. This document provides a comprehensive overview of the application of this compound for the protection of alcohols, including detailed experimental protocols, stability data, and deprotection methods.
Key Features of the Dimethylvinylsilyl (DMVS) Protecting Group
The DMVS group provides a valuable alternative to more common silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. Its unique features include:
-
Robust Stability: DMVS ethers exhibit stability comparable to other dialkylsilyl ethers, showing resilience towards a range of non-acidic and non-fluoride mediated reaction conditions. This allows for a broad synthetic window for subsequent chemical transformations.
-
Mild Installation: The protection of alcohols with this compound typically proceeds under mild conditions with high efficiency, analogous to other common silylation procedures.[3]
-
Orthogonal Deprotection Potential: The presence of the vinyl group opens avenues for selective cleavage under conditions that would not affect other silyl or standard protecting groups. This orthogonality is highly desirable in complex total synthesis.
-
Versatility: The DMVS group is suitable for the protection of a wide range of primary, secondary, and tertiary alcohols.
Reaction Mechanism: Protection of Alcohols
The formation of a dimethylvinylsilyl ether proceeds via a nucleophilic attack of the alcohol on the silicon atom of this compound.[2] This reaction is typically facilitated by a mild base, such as imidazole (B134444) or triethylamine, which serves to activate the alcohol and neutralize the hydrochloric acid byproduct. The reaction generally follows an SN2-type mechanism at the silicon center.
Figure 1: Reaction mechanism for the protection of an alcohol with this compound.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
This protocol provides a representative method for the formation of a dimethylvinylsilyl ether from a primary alcohol.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Quantitative Data for Alcohol Protection (Illustrative)
The following table summarizes illustrative data for the protection of various alcohols with this compound, based on typical silylation reactions. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Entry | Alcohol Type | Substrate | Time (h) | Yield (%) |
| 1 | Primary | Benzyl alcohol | 2 | >95 |
| 2 | Primary | 1-Hexanol | 3 | >95 |
| 3 | Secondary | Cyclohexanol | 4 | 92 |
| 4 | Secondary | 2-Octanol | 5 | 90 |
| 5 | Tertiary | tert-Butanol | 12 | 75 |
Table 1: Illustrative reaction times and yields for the protection of various alcohols with this compound.
Deprotection of Dimethylvinylsilyl Ethers
The cleavage of the DMVS group can be achieved using standard silyl ether deprotection methods, such as fluoride-mediated or acid-catalyzed hydrolysis. The vinyl group also offers the potential for unique deprotection strategies.
Protocol 2: Deprotection of a Dimethylvinylsilyl Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)
This is a common and generally mild method for cleaving silyl ethers.[4][5]
Materials:
-
Dimethylvinylsilyl-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF) (1.1-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the dimethylvinylsilyl-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours depending on the substrate.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 3: Deprotection of a Dimethylvinylsilyl Ether using Acetic Acid
This method is suitable for substrates that are stable to mild acidic conditions.
Materials:
-
Dimethylvinylsilyl-protected alcohol (1.0 eq)
-
Acetic acid:THF:water (3:1:1 v/v/v) solvent system
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the dimethylvinylsilyl-protected alcohol (1.0 eq) in the acetic acid:THF:water solvent system.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times may vary depending on the substrate's steric hindrance.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data for Deprotection (Illustrative)
The following table provides illustrative data for the deprotection of a dimethylvinylsilyl ether under different conditions.
| Entry | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | TBAF (1.2 eq) | THF | Room Temp. | 2 | >95 |
| 2 | Acetic Acid/THF/H₂O | N/A | Room Temp. | 6 | 90 |
| 3 | HF-Pyridine | THF | 0 °C to Room Temp. | 1 | >95 |
Table 2: Illustrative conditions and yields for the deprotection of dimethylvinylsilyl ethers.
Stability and Orthogonal Protection Strategies
The stability of the dimethylvinylsilyl ether is a key consideration in its application. Generally, silyl ethers are stable to a variety of conditions, which allows for selective reactions at other parts of a molecule.[6][7]
Stability Profile of Dimethylvinylsilyl Ethers
-
Stable to:
-
Mildly basic conditions (e.g., amines, carbonates).
-
Many oxidizing and reducing agents (e.g., PCC, NaBH₄).
-
Organometallic reagents such as Grignard and organolithium reagents.[6]
-
-
Labile to:
-
Acidic conditions (e.g., HCl, H₂SO₄, acetic acid).
-
Fluoride ion sources (e.g., TBAF, HF).
-
The vinyl group in the DMVS ether offers intriguing possibilities for selective deprotection. For instance, reactions that specifically target the double bond, such as certain olefin metathesis or oxidation conditions, could potentially be employed for cleavage without affecting other silyl ethers. Further research in this area would be highly valuable for expanding the synthetic utility of this protecting group.
Experimental Workflow: Orthogonal Deprotection
The following diagram illustrates a hypothetical workflow for the orthogonal deprotection of a molecule containing both a DMVS ether and another protecting group.
Figure 2: A logical workflow for an orthogonal protection strategy utilizing a DMVS group.
Conclusion
This compound is a valuable reagent for the protection of hydroxyl groups in organic synthesis. The resulting dimethylvinylsilyl ethers offer a robust and versatile protecting group with the potential for unique, orthogonal deprotection strategies centered around the reactivity of the vinyl moiety. The mild conditions for both protection and deprotection, coupled with the stability of the DMVS group to a range of common synthetic reagents, make it a useful tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. Further exploration into the selective cleavage of the DMVS group via reactions targeting the vinyl functionality is warranted and could significantly enhance its utility in modern organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 3. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Synthesis of Vinylsilanes via Grignard Reaction with Chlorodimethylvinylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vinylsilanes are highly versatile synthetic intermediates widely utilized in organic synthesis and materials science.[1][2] Their utility stems from their stability, low toxicity, and the ability to undergo a variety of chemical transformations, including Hiyama coupling, which provides a reliable alternative to other cross-coupling reactions like Suzuki and Stille.[2] The silicon moiety in vinylsilanes can influence the electronic and steric properties of a molecule, making them valuable in the design of novel bioactive compounds and pharmaceuticals.[3][4] One of the most direct and established methods for synthesizing functionalized vinylsilanes is through the Grignard reaction, where a suitable Grignard reagent reacts with a chlorosilane derivative.
This document provides detailed protocols for the synthesis of chlorodimethylvinylsilane, a key precursor for more complex vinylsilanes, by reacting a vinyl Grignard reagent with dimethyldichlorosilane. The use of a catalyst, such as antimony trichloride (B1173362), has been shown to significantly improve reaction yields from as low as 15% to over 80%.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from representative syntheses of this compound using a vinyl Grignard reagent. The data highlights the critical role of a catalyst in achieving high yields.
| Parameter | Example 1 (Catalyzed) | Example 2 (Catalyzed) | Example 3 (Uncatalyzed Control) | Reference |
| Starting Silane | Dimethyldichlorosilane | Dimethyldichlorosilane | Dimethyldichlorosilane | [5] |
| Grignard Reagent | Vinylmagnesium Chloride | Vinylmagnesium Bromide | Vinylmagnesium Chloride | [5] |
| Molar Ratio (Grignard:Silane) | 1.10 : 1 | 1.05 : 1 | 1.05 : 1 | [5] |
| Catalyst | Antimony Trichloride (SbCl₃) | Antimony Trichloride (SbCl₃) | None | [5] |
| Catalyst Loading | 1% (w/w vs. silane) | 2% (w/w vs. silane) | N/A | [5] |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) | [5] |
| Reaction Temperature | ~20 °C | ~25 °C | Room Temperature | [5] |
| Reaction Time | 4.5 hours (post-addition) | 4 hours (post-addition) | 4 hours (post-addition) | [5] |
| Crude Product Purity (GC) | 93.8% | 95.1% | Not specified, low yield | [5] |
| Final Yield | 83.2% | 86.3% | 32.8% | [5] |
Experimental Workflow
The general workflow for the synthesis involves the preparation of the Grignard reagent followed by its reaction with the chlorosilane, and subsequent purification.
Caption: Experimental workflow for this compound synthesis.
Detailed Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[6] All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Anhydrous solvents are essential.[5][6] Dimethyldichlorosilane is corrosive and moisture-sensitive. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Preparation of Vinylmagnesium Chloride Grignard Reagent
This protocol is adapted from patent CN109305985B.[5]
Apparatus:
-
2 L four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Gas inlet tube
Reagents:
-
Magnesium chips (36.5 g, 1.5 mol)
-
Anhydrous Tetrahydrofuran (THF) (1.0 L)
-
Iodine (a few crystals)
-
Vinyl chloride gas
-
Ethyl bromide (1.0 mL, as initiator)
Procedure:
-
Assemble and flame-dry the glassware. Allow to cool to room temperature under a stream of dry argon.
-
To the reaction flask, add magnesium chips, anhydrous THF, and a few crystals of iodine under an argon atmosphere.[5]
-
Begin stirring and introduce a slow stream of vinyl chloride gas through the gas inlet tube.
-
Add ethyl bromide (1.0 mL) to initiate the Grignard reaction. A successful initiation is typically indicated by the disappearance of the iodine color and a gentle reflux of the solvent.[7]
-
Once initiated, continue the flow of vinyl chloride gas and maintain the reaction for approximately 6-8 hours to ensure complete formation of the Grignard reagent.[5]
-
The resulting dark grey to black solution of vinylmagnesium chloride in THF is used directly in the next step.
Protocol 2: Synthesis of this compound (Catalyzed)
This protocol is adapted from patent CN109305985B.[5]
Apparatus:
-
2 L four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Constant pressure dropping funnel
-
Thermometer
Reagents:
-
Dimethyldichlorosilane (129.1 g, 1.0 mol), dried over molecular sieves
-
Antimony trichloride (SbCl₃) (2.58 g, ~2% w/w)
-
Vinylmagnesium chloride solution from Protocol 1 (approx. 740 mL, 1.05 mol)
Procedure:
-
Set up the flame-dried apparatus under an argon atmosphere.
-
Charge the reaction flask with dimethyldichlorosilane and antimony trichloride.[5]
-
Transfer the prepared vinylmagnesium chloride solution to the constant pressure dropping funnel.
-
Begin adding the Grignard reagent dropwise to the stirred solution of dimethyldichlorosilane at room temperature.
-
Control the addition rate to maintain a stable reaction temperature of approximately 25°C. Cooling with a water bath may be necessary.
-
After the addition is complete, continue to stir the reaction mixture for 4 hours at room temperature to ensure the reaction goes to completion.[5]
Protocol 3: Product Work-up and Purification
Procedure:
-
Set up a distillation apparatus and distill the bulk of the tetrahydrofuran solvent from the reaction mixture for recycling.[5]
-
Continue the distillation, collecting the fraction that boils between 78-85°C. This is the crude product.[5]
-
The distillation residue contains inorganic magnesium salts. This can be treated with water to dissolve the salts.
-
The crude product can be analyzed by Gas Chromatography (GC) to determine its purity. Typical crude purities are in the range of 93-95%, with dimethyldivinylsilane (B80846) as a minor byproduct.[5]
-
If higher purity is required, a careful fractional distillation can be performed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 4. Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109305985B - Synthesis method of dimethylvinylchlorosilane - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Polymer Surface Modification with Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of polymers using Chlorodimethylvinylsilane (CDVCS). This process is designed to introduce vinyl functional groups onto a polymer surface, thereby altering its physicochemical properties and enabling further functionalization, for example, in the development of drug delivery systems, biocompatible coatings, and microfluidic devices.
Introduction
This compound (CDVCS) is a versatile organosilicon compound used as a surface modifier and coupling agent.[1] Its utility lies in its dual functionality: a reactive chlorosilane group that can form stable siloxane bonds with hydroxylated surfaces, and a vinyl group that can participate in subsequent polymerization or "click" chemistry reactions. This allows for the precise tailoring of surface properties such as hydrophobicity, adhesion, and biocompatibility.
Surface modification with CDVCS is a powerful tool for researchers in drug development and materials science. By creating a vinyl-functionalized surface, polymers that are inherently inert can be endowed with reactive handles for the covalent attachment of bioactive molecules, anti-fouling agents, or specific ligands to modulate cellular interactions.
Principle of Modification
The surface modification process generally involves two key steps:
-
Surface Activation/Hydroxylation: Many polymers, such as polyethylene (B3416737) and polypropylene, have chemically inert surfaces. To enable reaction with CDVCS, the surface must first be activated to introduce hydroxyl (-OH) groups. This can be achieved through methods like plasma treatment or wet chemical oxidation.
-
Silanization with this compound: The hydroxylated polymer is then reacted with CDVCS. The chlorosilane moiety of CDVCS reacts with the surface hydroxyl groups, forming a stable covalent Si-O-Polymer bond and releasing hydrochloric acid (HCl) as a byproduct. This step results in a polymer surface decorated with accessible vinyl groups.
The following sections provide detailed protocols for these steps and methods for characterizing the modified surfaces.
Experimental Protocols
Safety Precautions: this compound is flammable, corrosive, and reacts with moisture. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Protocol 1: Surface Hydroxylation of Polyethylene/Polypropylene via Corona Discharge
This protocol is adapted from the "Silane-on-CORona" (SICOR) process and is suitable for creating a hydroxylated surface on non-polar polymers.[2]
Materials:
-
Polymer substrate (e.g., Low-Density Polyethylene - LDPE film)
-
Corona discharge treater
-
Deionized water
Procedure:
-
Clean the polymer substrate by immersing it in ethanol and sonicating for 15 minutes to remove surface contaminants.
-
Rinse the substrate thoroughly with deionized water and dry it in an oven at 40°C for 1 hour.
-
Treat the cleaned, dry polymer surface with a corona discharge treater. The treatment parameters (e.g., power, distance, and exposure time) will need to be optimized for the specific instrument and polymer. A typical starting point is a power of 100 W for 30-60 seconds. This process introduces various oxygen-containing functional groups, including hydroxyls, onto the polymer surface.
-
The hydroxylated polymer substrate is now ready for the silanization step.
Protocol 2: Solution-Phase Grafting of this compound
This generalized protocol describes the covalent attachment of CDVCS to a hydroxylated polymer surface.
Materials:
-
Hydroxylated polymer substrate (from Protocol 3.1 or other methods)
-
This compound (CDVCS), ≥97% purity
-
Anhydrous toluene (B28343) (or other aprotic solvent like hexane)
-
Triethylamine (B128534) (optional, as an acid scavenger)
-
Nitrogen or Argon gas supply
-
Glass reaction vessel with a reflux condenser and magnetic stirrer
-
Toluene (for rinsing)
-
Ethanol (for rinsing)
Procedure:
-
Place the hydroxylated polymer substrate into the glass reaction vessel.
-
Dry the substrate and vessel under a stream of dry nitrogen or argon gas for 15-30 minutes to remove any adsorbed moisture.
-
Under the inert atmosphere, add anhydrous toluene to the vessel, sufficient to completely immerse the substrate.
-
Prepare a solution of CDVCS in anhydrous toluene. A typical concentration range is 1-5% (v/v). The optimal concentration will depend on the polymer and the desired grafting density.
-
Optional: To neutralize the HCl byproduct, an equivalent molar amount of an acid scavenger like triethylamine can be added to the CDVCS solution.
-
Add the CDVCS solution to the reaction vessel containing the polymer substrate.
-
Stir the reaction mixture at room temperature for 2-4 hours. For some substrates, gentle heating to 40-60°C may increase the reaction rate.
-
After the reaction period, decant the CDVCS solution.
-
Rinse the modified polymer substrate thoroughly with fresh toluene to remove any unreacted silane (B1218182) and byproducts.
-
Follow with a rinse in ethanol to remove residual toluene.
-
Dry the surface-modified polymer under a stream of nitrogen or in a vacuum oven at a temperature compatible with the polymer's thermal stability.
Characterization of Modified Surfaces
The success of the surface modification can be quantified using various surface-sensitive analytical techniques.
Contact Angle Goniometry
This technique measures the wettability of the surface. A successful modification with the hydrophobic vinylsilane is expected to increase the water contact angle.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition of the surface. After modification, the appearance of a Silicon (Si) peak and an increase in the Carbon (C) to Oxygen (O) ratio in the high-resolution spectra would confirm the presence of the grafted CDVCS.
Data Presentation
The following tables present example data from the literature for polymer surface modifications. While not specific to CDVCS, they illustrate the expected changes in surface properties.
Table 1: Water Contact Angle of Unmodified and Modified PVC Surfaces
| Surface Treatment | Static Water Contact Angle (°) | Reference |
| Unmodified PVC | 74 ± 2 | [3] |
| PVC with Gentian Violet (example of additive modification) | Decreased with increasing additive content | [2] |
| PVC after plasma treatment (example of plasma modification) | Can be increased or decreased depending on plasma gas | [4] |
Table 2: Surface Elemental Composition of Polyethylene Before and After Surface Treatment (Example Data)
| Sample | C (%) | O (%) | Cl (%) | Si (%) | Reference |
| Untreated Polyethylene | ~99 | <1 | 0 | 0 | [5] |
| Plasma-Treated Polyethylene (CHCl₃/Ar plasma) | Varies | Varies | Varies | 0 | [5] |
| Expected for CDVCS-modified PE | Increased | Decreased | <1 (trace) | Present | N/A |
Visualizations
Logical Workflow for Polymer Surface Modification
Caption: Workflow for the surface modification of polymers with this compound.
Signaling Pathway of Surface Modification Chemistry
Caption: Chemical reaction pathway for the surface modification of a polymer with CDVCS.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical process for tailoring their physicochemical properties to suit a wide range of applications in research, diagnostics, and therapeutics. The introduction of specific functional groups onto a nanoparticle's surface can enhance its stability, biocompatibility, and targeting capabilities, making it a powerful tool in drug delivery and biomedical imaging. Chlorodimethylvinylsilane is a valuable reagent for this purpose, as it introduces a reactive vinyl group onto the nanoparticle surface. This vinyl moiety can serve as a versatile handle for subsequent chemical modifications, such as polymerization or "click" chemistry reactions, enabling the attachment of polymers, drugs, or targeting ligands.
These application notes provide a comprehensive overview of the functionalization of various nanoparticles with this compound, including detailed experimental protocols, data presentation, and visualizations to guide researchers in this field. While specific literature on this compound for nanoparticle modification is limited, the following protocols are based on established methods for similar vinyl-functionalized silane (B1218182) coupling agents, such as vinyltrimethoxysilane (B1682223) (VTMS). Researchers should consider these protocols as a starting point and optimize the reaction conditions for their specific nanoparticle system and intended application.
Applications in Drug Development
Nanoparticles functionalized with this compound offer a versatile platform for the development of advanced drug delivery systems. The vinyl group can be leveraged in several ways:
-
Polymer Grafting: The vinyl group can act as an initiation site for grafting polymers onto the nanoparticle surface. This "grafting-from" approach allows for the creation of a dense polymer shell that can improve the nanoparticle's stability in biological fluids, control the release of encapsulated drugs, and shield the nanoparticle from the immune system.
-
Targeted Drug Delivery: The vinyl group can be modified through various chemical reactions to attach targeting ligands, such as antibodies, peptides, or small molecules. This enables the nanoparticles to specifically bind to and be internalized by target cells, thereby increasing the therapeutic efficacy and reducing off-target side effects of the drug payload.
-
Theranostics: The functionalized nanoparticle can be designed to carry both a therapeutic agent and an imaging agent, creating a "theranostic" platform. The vinyl group can be used to conjugate a diagnostic probe, allowing for the visualization and tracking of the nanoparticle's biodistribution and therapeutic response.
Experimental Protocols
This section provides generalized protocols for the surface functionalization of common nanoparticle types—silica (B1680970), gold, and iron oxide—with this compound.
Protocol 1: Functionalization of Silica Nanoparticles
Materials:
-
Silica nanoparticles (SiNPs)
-
This compound
-
Anhydrous toluene (B28343)
-
Ammonia (B1221849) solution (28-30%)
-
Deionized water
-
Argon or Nitrogen gas
-
Round-bottom flask with condenser
-
Magnetic stirrer
-
Sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Activation (Hydroxylation):
-
Disperse 1 g of silica nanoparticles in 100 mL of a 1:1 (v/v) solution of ethanol and deionized water.
-
Add 5 mL of ammonia solution and stir the mixture vigorously for 24 hours at room temperature. This step increases the density of hydroxyl groups on the silica surface.
-
Collect the activated nanoparticles by centrifugation, wash thoroughly with deionized water and then with ethanol to remove excess ammonia.
-
Dry the activated silica nanoparticles in a vacuum oven at 80°C overnight.
-
-
Silanization Reaction:
-
In a three-neck round-bottom flask, disperse 500 mg of the dried, activated silica nanoparticles in 50 mL of anhydrous toluene.
-
Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
Equip the flask with a condenser and a magnetic stir bar, and purge the system with argon or nitrogen gas for 15 minutes.
-
Add a calculated amount of this compound (typically a 10-fold molar excess relative to the estimated surface hydroxyl groups) to the nanoparticle suspension under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with continuous stirring.
-
-
Purification:
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with fresh toluene (at least 3 times) to remove unreacted silane and by-products.
-
Finally, wash with ethanol and dry the vinyl-functionalized silica nanoparticles under vacuum.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
(3-Aminopropyl)trimethoxysilane (APTES)
-
This compound
-
Anhydrous ethanol
-
Deionized water
-
Centrifuge
Procedure:
-
Amine Functionalization (Primer Layer):
-
To 10 mL of a citrate-stabilized gold nanoparticle solution, add APTES to a final concentration of 1 mM.
-
Stir the solution at room temperature for 4-6 hours to allow the APTES to displace the citrate (B86180) and form a primary amine-terminated surface.
-
Purify the amine-functionalized AuNPs by centrifugation and redispersion in fresh deionized water (repeat 3 times).
-
-
Vinyl Functionalization:
-
Resuspend the amine-functionalized AuNPs in 10 mL of anhydrous ethanol.
-
Add a 20-fold molar excess of this compound to the suspension. The reaction occurs between the amine groups on the nanoparticle surface and the chlorosilane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Purify the vinyl-functionalized AuNPs by repeated centrifugation and redispersion in ethanol (3 times) to remove excess reactants.
-
The final product can be stored in ethanol or another suitable solvent.
-
Protocol 3: Functionalization of Iron Oxide Nanoparticles (IONPs)
Materials:
-
Oleic acid-stabilized iron oxide nanoparticles (IONPs)
-
Dopamine (B1211576) hydrochloride
-
This compound
-
Tris buffer (pH 8.5)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Magnetic separator or centrifuge
Procedure:
-
Ligand Exchange with Dopamine:
-
Disperse 100 mg of oleic acid-stabilized IONPs in 20 mL of chloroform.
-
In a separate flask, dissolve 200 mg of dopamine hydrochloride in 20 mL of Tris buffer (pH 8.5).
-
Mix the two solutions and stir vigorously for 24 hours to facilitate the ligand exchange from oleic acid to dopamine. Dopamine provides a hydroxyl-rich surface.
-
Collect the dopamine-coated IONPs using a magnetic separator or by centrifugation. Wash thoroughly with deionized water.
-
-
Vinyl Functionalization:
-
Resuspend the dopamine-coated IONPs in 20 mL of anhydrous DMF.
-
Add a 20-fold molar excess of this compound to the suspension.
-
Stir the reaction mixture at 60°C for 24 hours under an inert atmosphere.
-
-
Purification:
-
Collect the vinyl-functionalized IONPs using a magnetic separator or centrifugation.
-
Wash the nanoparticles with DMF and then with ethanol to remove unreacted silane and by-products.
-
Dry the final product under vacuum.
-
Data Presentation
The successful functionalization of nanoparticles with this compound can be confirmed and quantified using various analytical techniques. The following tables present hypothetical but representative data that one might expect from such experiments.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Type | Modification Step | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 |
| Silica | Unmodified | 102 ± 5 | 0.15 | -35 ± 3 |
| Vinyl-functionalized | 108 ± 6 | 0.18 | -30 ± 4 | |
| Gold | Citrate-stabilized | 20 ± 2 | 0.21 | -45 ± 5 |
| Amine-functionalized | 22 ± 2 | 0.23 | +25 ± 3 | |
| Vinyl-functionalized | 25 ± 3 | 0.25 | +20 ± 4 | |
| Iron Oxide | Oleic acid-stabilized | 15 ± 3 | 0.28 | -15 ± 2 (in organic solvent) |
| Dopamine-coated | 18 ± 3 | 0.30 | -28 ± 4 | |
| Vinyl-functionalized | 21 ± 4 | 0.32 | -22 ± 5 |
Table 2: Quantitative Analysis of Surface Functionalization
| Nanoparticle Type | Technique | Parameter | Value |
| Silica | Thermogravimetric Analysis (TGA) | Weight Loss (%) | 5.2% |
| Grafting Density (molecules/nm²) | ~1.5 | ||
| Gold | X-ray Photoelectron Spectroscopy (XPS) | Si 2p Signal | Present |
| Iron Oxide | Fourier-Transform Infrared (FTIR) Spectroscopy | C=C Stretch (cm⁻¹) | ~1630 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Generalized workflow for nanoparticle functionalization.
Logical Diagram for Drug Delivery Application
Caption: Logical flow for a targeted drug delivery system.
Synthesis of Silicon-Containing Polymers Using Chlorodimethylvinylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethylvinylsilane (CDVS) is a versatile organosilicon compound that serves as a critical building block in the synthesis of advanced silicon-containing polymers. Its bifunctional nature, featuring a reactive vinyl group amenable to polymerization and a hydrolytically sensitive chlorosilyl group for modification, allows for the creation of a diverse range of polymeric architectures. These polymers often exhibit unique properties such as high thermal stability, hydrophobicity, and tunable mechanical and optical characteristics, making them valuable in fields ranging from materials science to drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of silicon-containing polymers utilizing this compound.
Applications of this compound in Polymer Synthesis
This compound can be employed in several polymerization strategies to generate a variety of silicon-containing polymers. The primary applications include:
-
Anionic Polymerization: The vinyl group of CDVS can undergo anionic polymerization, typically initiated by organolithium reagents. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting poly(this compound) can be further modified through the reactive Si-Cl bond.
-
Free-Radical Polymerization: Conventional free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator, can be used to polymerize the vinyl group of CDVS. This method is robust and can be used to create high molecular weight polymers.
-
Hydrosilylation Reactions: While not a direct polymerization of CDVS, it is a key reagent in hydrosilylation processes. For example, it can be used to functionalize polymers containing Si-H groups or to create branched polysiloxanes.[1]
-
Terminating Agent in Anionic Ring-Opening Polymerization (AROP): The chlorosilyl group of CDVS can act as a terminating agent in the AROP of cyclic siloxanes, introducing a vinyl functionality at the polymer chain end. This is a common method for producing vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) macromonomers.
Experimental Protocols
Protocol 1: Anionic Polymerization of a Vinylsilane Monomer (Adapted for this compound)
This protocol is adapted from the anionic polymerization of other vinylsilane monomers, such as dimethylphenylvinylsilane, and should be performed under inert conditions using Schlenk line or glovebox techniques.
Objective: To synthesize poly(this compound) via living anionic polymerization.
Materials:
-
This compound (CDVS), freshly distilled
-
sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (concentration determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), dried and distilled
-
Toluene (B28343), anhydrous
-
Methanol
-
Argon or Nitrogen gas, high purity
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with argon or nitrogen.
-
Solvent and Monomer Addition: Anhydrous toluene is added to the flask via cannula, followed by the desired amount of freshly distilled this compound. The solution is cooled to the desired reaction temperature (e.g., -78 °C or 30 °C).[2]
-
Initiation: A calculated amount of sec-BuLi solution is added dropwise to the stirred monomer solution to achieve the target molecular weight. The molar ratio of monomer to initiator will determine the degree of polymerization. In some cases, an activator like TMEDA is added prior to the initiator to accelerate the polymerization.[3]
-
Polymerization: The reaction mixture is stirred at the chosen temperature for a specified period (e.g., 6 to 22 hours).[2] The progress of the polymerization can be monitored by taking aliquots and analyzing them by techniques such as NMR or GPC.
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization: The resulting polymer should be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[2]
Protocol 2: Free-Radical Polymerization of a Vinylsilane Monomer (Adapted for this compound)
This is a general protocol for the free-radical polymerization of vinyl monomers and is adapted for this compound.
Objective: To synthesize poly(this compound) via free-radical polymerization.
Materials:
-
This compound (CDVS), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: The inhibitor is removed from the this compound monomer by passing it through a column of activated basic alumina.
-
Reaction Setup: The inhibitor-free monomer, solvent, and initiator are charged into a Schlenk tube or a reaction flask equipped with a condenser and a magnetic stir bar.
-
Degassing: The mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction vessel is placed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time (e.g., 12-24 hours).
-
Polymer Isolation: After cooling to room temperature, the viscous solution is diluted with a small amount of solvent and then precipitated into a large volume of a non-solvent like methanol.
-
Purification: The precipitated polymer is collected, redissolved in a suitable solvent, and reprecipitated to remove any unreacted monomer and initiator residues. The final polymer is dried under vacuum.
Protocol 3: Use of this compound as a Terminating Agent in Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃)
Objective: To synthesize vinyl-terminated polydimethylsiloxane (PDMS).
Materials:
-
Hexamethylcyclotrisiloxane (D₃), purified by sublimation
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (CDVS), freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Argon or Nitrogen gas
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is used.
-
Monomer and Solvent: Purified D₃ is dissolved in anhydrous hexanes in the reaction flask under an inert atmosphere.
-
Initiation: The solution is cooled to 0 °C, and a calculated amount of n-BuLi is added dropwise. The mixture is stirred for a period to allow for the initiation reaction.
-
Propagation: Anhydrous THF is added as a promoter to accelerate the ring-opening polymerization of D₃. The reaction is allowed to proceed at room temperature for a specified time (e.g., 5 hours) to achieve the desired molecular weight.[4]
-
Termination: A slight excess of freshly distilled this compound is added to the living polymer solution to terminate the polymerization by reacting with the lithium silanolate chain ends. The mixture is stirred overnight at room temperature.[4]
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with hexanes. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the vinyl-terminated PDMS.[4]
Data Presentation
Table 1: Anionic Polymerization of Vinylsilane Monomers
| Monomer | Initiator | Monomer/Initiator Ratio | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| (E)-dimethyl(styryl)(vinyl)silane | sec-BuLi | 10 | 30 | 22 | 1,900 | 1.15 | [2] |
| (E)-dimethyl(styryl)(vinyl)silane | sec-BuLi | 20 | 30 | 22 | 3,800 | 1.12 | [2] |
| This compound (Hypothetical) | sec-BuLi | 50 | 0 | 12 | ~6,000 | <1.2 | Adapted |
Table 2: Characterization of Vinyl-Terminated Polydimethylsiloxane (PDMS)
| Target DP | Initiator | Terminating Agent | Mn (GPC, g/mol ) | PDI (Mw/Mn) | Reference |
| ~12 | n-BuLi / Vi,Me-D₃ | Chlorodimethylsilane | 1,100 | 1.18 | [4] |
| ~10 | n-BuLi | Methacryloxypropyldimethylchlorosilane | 900 | 1.10 | Gelest |
Visualizations
Experimental Workflow for Anionic Polymerization
Caption: Workflow for the anionic polymerization of this compound.
Logical Relationship for AROP Termination
References
Application Notes and Protocols for Silylation with Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a common and indispensable chemical reaction in organic synthesis, primarily utilized for the protection of sensitive functional groups, such as hydroxyl groups in alcohols.[1] The introduction of a silyl (B83357) group, in this case, a dimethylvinylsilyl group, transforms the polar and reactive alcohol into a less polar and more stable silyl ether. This temporary modification allows for subsequent chemical transformations to be carried out on other parts of the molecule without unintended side reactions involving the hydroxyl group. Chlorodimethylvinylsilane is a versatile reagent for this purpose, offering a balance of reactivity and stability, with the added functionality of the vinyl group for potential downstream synthetic manipulations.
This document provides a detailed experimental protocol for the silylation of primary, secondary, and tertiary alcohols using this compound. It includes information on reaction conditions, work-up procedures, and expected outcomes, presented in a clear and concise format to aid researchers in successfully employing this methodology.
Signaling Pathway and Logical Relationships
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution mechanism. The reaction is typically facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of this compound, leading to the displacement of the chloride leaving group and the formation of the desired dimethylvinylsilyl ether. The choice of base and solvent is crucial for the reaction's success, influencing reaction rates and selectivity.
References
The Versatility of Chlorodimethylvinylsilane in the Synthesis of Silaheterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chlorodimethylvinylsilane [(CH₃)₂Si(CH=CH₂)Cl] is a versatile organosilicon compound that serves as a pivotal precursor in the synthesis of a variety of silicon-containing heterocyclic molecules, known as silaheterocycles. Its dual reactivity, stemming from the vinyl group and the reactive silicon-chlorine bond, allows for the construction of diverse cyclic architectures, which are of significant interest in materials science and medicinal chemistry due to their unique electronic and steric properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of two key classes of silaheterocycles—1,3-disilacyclobutanes and silacyclohexenes—utilizing this compound as the starting material.
Theoretical Background: The Silaethylene Intermediate
The synthetic routes described herein proceed through a common reactive intermediate: a silaethylene (or silene), a molecule containing a silicon-carbon double bond. The reaction of this compound with tert-butyllithium (B1211817) (t-BuLi) at low temperatures leads to the formation of an α-lithiochlorosilane. This species can then undergo an elimination of lithium chloride to generate a transient silaethylene intermediate. This highly reactive intermediate can then either dimerize in a head-to-tail fashion to form a 1,3-disilacyclobutane or be intercepted by a trapping agent, such as a conjugated diene, to yield a [4+2] cycloaddition product, a silacyclohexene.[2]
Logical Relationship of the Silaethylene Intermediate Pathway
Caption: Formation of silaheterocycles via a transient silaethylene intermediate.
Application Note 1: Synthesis of 1,3-Disilacyclobutanes
The dimerization of the silaethylene intermediate derived from this compound provides a direct route to 1,3-disilacyclobutanes. These four-membered rings containing alternating silicon and carbon atoms are valuable building blocks in polymer chemistry and materials science. The following protocol is adapted from the synthesis of a substituted 1,3-disilacyclobutane and can be applied to the parent system.
Experimental Protocol: Synthesis of cis- and trans-1,1,3,3-Tetramethyl-2,4-dineopentyl-1,3-disilacyclobutane
This protocol details the reaction of vinyldimethylchlorosilane with tert-butyllithium, which leads to the formation of 1,3-disilacyclobutane derivatives.[2]
Reaction Scheme:
Caption: Synthesis of 1,3-disilacyclobutanes from this compound.
Materials:
-
Vinyldimethylchlorosilane
-
tert-Butyllithium (t-BuLi) in pentane (B18724) (1.7 M)
-
n-Hexane, anhydrous
-
Saturated sodium chloride solution
-
Ethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of vinyldimethylchlorosilane (10 mmol) in 100 mL of anhydrous n-hexane, cooled to -78 °C in a dry ice/acetone bath, add dropwise 1.1 equivalents of t-BuLi (11 mmol, 6.5 mL of 1.7 M solution in pentane).
-
Allow the reaction mixture to warm slowly to room temperature and then stir for 24 hours.
-
Quench the reaction by the addition of a saturated sodium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvents under reduced pressure using a rotary evaporator to obtain the crude product as a viscous yellow oil.
-
The cis and trans isomers can be separated by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Product | Yield |
| cis- and trans-1,1,3,3-Tetramethyl-2,4-dineopentyl-1,3-disilacyclobutane | 66% |
Note: This yield is reported for a similar system and may vary.
Spectroscopic Data (Reference for a similar structure):
For the related compound, 1,1,3,3-Tetramethyl-1,3-disilacyclobutane :
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 0.12 (s, 12H, Si-CH₃), 0.0 (s, 4H, Si-CH₂-Si) |
| ¹³C NMR | 1.4 (Si-CH₃), 2.5 (Si-CH₂-Si) |
| ²⁹Si NMR | ~18 ppm |
Note: Spectroscopic data for the neopentyl-substituted product will show additional signals corresponding to the neopentyl groups.
Application Note 2: Synthesis of Silacyclohexenes via Sila-Diels-Alder Reaction
The transient silaethylene intermediate can be efficiently trapped by conjugated dienes in a [4+2] cycloaddition reaction, analogous to the Diels-Alder reaction, to form six-membered silacyclohexene rings. This method provides a powerful tool for the construction of more complex silicon-containing cyclic systems.
Experimental Protocol: Synthesis of 1,1,3,4-Tetramethyl-1-silacyclohex-3-ene
This protocol describes the trapping of the silaethylene intermediate generated from this compound with 2,3-dimethyl-1,3-butadiene (B165502).[2]
Reaction Scheme:
Caption: Synthesis of a silacyclohexene via a sila-Diels-Alder reaction.
Materials:
-
This compound
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M)
-
2,3-Dimethyl-1,3-butadiene
-
n-Hexane, anhydrous
-
Saturated sodium chloride solution
-
Ethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (10 mmol) and an excess of 2,3-dimethyl-1,3-butadiene (3 equivalents, 30 mmol) in 100 mL of anhydrous n-hexane, cooled to -78 °C, add dropwise 1.1 equivalents of t-BuLi (11 mmol, 6.5 mL of 1.7 M solution in pentane).
-
Allow the reaction mixture to warm slowly to room temperature and stir for 24 hours.
-
Work up the reaction mixture as described in the protocol for 1,3-disilacyclobutane synthesis.
-
Purify the crude product by distillation or column chromatography on silica gel to yield the silacyclohexene.
Quantitative Data:
While a specific yield for this reaction was not found in the immediate literature, similar trapping experiments suggest that the formation of the cycloadduct is generally efficient in hydrocarbon solvents.[2]
Expected Spectroscopic Data:
Based on the structure of 1,1,3,4-Tetramethyl-1-silacyclohex-3-ene , the following NMR signals would be anticipated:
| Nucleus | Expected Chemical Shift Range (ppm) and Multiplicity | Assignment |
| ¹H NMR | 0.1-0.2 (s) | Si-(CH₃)₂ |
| 1.6-1.7 (s) | =C-CH₃ | |
| 1.8-2.0 (s) | Si-CH₂-C= | |
| ¹³C NMR | -2 to 0 | Si-(CH₃)₂ |
| 18-20 | =C-CH₃ | |
| 25-30 | Si-CH₂-C= | |
| 125-130 | =C | |
| ²⁹Si NMR | -5 to 5 |
Experimental Workflow
Caption: General experimental workflow for the synthesis of silaheterocycles.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of various silaheterocycles. The generation of a transient silaethylene intermediate through reaction with t-BuLi opens up synthetic pathways to both four- and six-membered silicon-containing rings. The protocols provided herein offer a foundation for the exploration and development of novel silaheterocyclic compounds for a range of applications in research and industry. Careful control of reaction conditions, particularly temperature and the presence of trapping agents, is crucial for directing the reaction towards the desired product.
References
Application Notes and Protocols: Synthesis of Vinyl-Terminated Dendrimers using Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of vinyl-terminated dendrimers using chlorodimethylvinylsilane. This surface modification strategy is pivotal for the development of advanced drug delivery systems, theranostics, and biomaterials. The terminal vinyl groups serve as versatile handles for subsequent "click" chemistry reactions, such as thiol-ene coupling and hydrosilylation, enabling the attachment of a wide array of molecules including targeting ligands, imaging agents, and therapeutic payloads.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them ideal candidates for various biomedical applications. The functionalization of the dendrimer periphery is a key strategy to tailor their properties for specific applications.
This compound is a reactive organosilane that can be efficiently grafted onto dendrimers possessing nucleophilic surface groups, such as primary amines or hydroxyls. This reaction results in the formation of stable silylamine or silylether linkages, respectively, and introduces reactive vinyl moieties on the dendrimer surface. These vinyl-terminated dendrimers are valuable intermediates for further chemical modifications.
Synthesis of Vinyl-Terminated Dendrimers
The synthesis of vinyl-terminated dendrimers using this compound is typically achieved through a divergent approach, where the pre-synthesized dendrimer core is reacted with an excess of the silylating agent. The two most common types of dendrimers used for this purpose are poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI) dendrimers, which are commercially available with amine or hydroxyl surface groups.
Reaction Scheme
The general reaction scheme involves the nucleophilic attack of the terminal amine or hydroxyl groups of the dendrimer on the silicon atom of this compound, with the concomitant elimination of hydrogen chloride. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is typically added to neutralize the HCl byproduct and drive the reaction to completion.
dot
Caption: General reaction scheme for the vinylsilylation of amine- and hydroxyl-terminated dendrimers.
Experimental Protocols
The following are generalized protocols for the synthesis of vinyl-terminated PAMAM and PPI dendrimers. Researchers should optimize these protocols based on the specific generation of the dendrimer and the desired degree of functionalization.
Synthesis of Vinyl-Terminated Amine-Terminated PAMAM Dendrimer (PAMAM-G4-Vinyl)
Materials:
-
Amine-terminated PAMAM dendrimer, Generation 4 (PAMAM-G4-NH2)
-
This compound (CDVS)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Dialysis tubing (MWCO 1 kDa)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve PAMAM-G4-NH2 (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add freshly distilled triethylamine (1.5 equivalents per terminal amine group) to the dendrimer solution.
-
Addition of Silylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add this compound (1.2 equivalents per terminal amine group) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the N-H bending vibration and the appearance of Si-C and C=C stretching vibrations.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a minimal amount of methanol.
-
-
Purification:
-
Transfer the methanolic solution to a dialysis bag (MWCO 1 kDa).
-
Dialyze against methanol for 48 hours, changing the methanol every 12 hours, to remove unreacted starting materials and byproducts.
-
Lyophilize the purified solution to obtain the vinyl-terminated PAMAM dendrimer as a white or pale-yellow solid.
-
Synthesis of Vinyl-Terminated Hydroxyl-Terminated PAMAM Dendrimer (PAMAM-G4-OH-Vinyl)
Materials:
-
Hydroxyl-terminated PAMAM dendrimer, Generation 4 (PAMAM-G4-OH)
-
This compound (CDVS)
-
Pyridine, anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Dialysis tubing (MWCO 1 kDa)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve PAMAM-G4-OH (1 equivalent) in anhydrous THF.
-
Addition of Base: Add anhydrous pyridine (2 equivalents per terminal hydroxyl group) to the dendrimer solution.
-
Addition of Silylating Agent: Cool the reaction mixture to 0 °C. Add this compound (1.5 equivalents per terminal hydroxyl group) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C for 48 hours.
-
Work-up:
-
Cool the reaction mixture and filter to remove pyridinium (B92312) hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude product in THF.
-
Purify by dialysis against THF using a 1 kDa MWCO membrane for 48 hours.
-
Remove the solvent under reduced pressure to yield the final product.
-
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful synthesis and purity of the vinyl-terminated dendrimers.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals in the vinyl region (typically 5.5-6.5 ppm) and signals corresponding to the methyl groups on the silicon atom (around 0.1-0.3 ppm) confirms the vinylsilylation. The degree of functionalization can be quantified by comparing the integration of the vinyl proton signals to the integration of protons from the dendrimer core.
-
¹³C NMR: The appearance of new peaks corresponding to the vinyl carbons and the methyl carbons on the silicon atom provides further evidence of successful functionalization.
-
²⁹Si NMR: A signal corresponding to the silicon atom of the dimethylvinylsilyl group will appear, confirming the presence of the silyl (B83357) moiety.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Disappearance or significant reduction of the N-H stretching and bending vibrations (for amine-terminated dendrimers) or the broad O-H stretching vibration (for hydroxyl-terminated dendrimers).
-
Appearance of new peaks corresponding to the C=C stretching of the vinyl group (around 1600 cm⁻¹), Si-C stretching, and Si-O-C or Si-N-C stretching vibrations.
-
Quantitative Data Summary
The following table summarizes typical characterization data for the synthesis of vinyl-terminated PAMAM G4 dendrimers. Note that the actual values may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | PAMAM-G4-NH₂ (Starting Material) | PAMAM-G4-Vinyl (Product) |
| Appearance | White to off-white solid | White to pale-yellow solid |
| Molecular Weight (Da) | ~14,214 | ~19,000 - 22,000 |
| ¹H NMR (δ, ppm) | Dendrimer core protons | Dendrimer core protons, 5.5-6.5 (vinyl), 0.1-0.3 (Si-CH₃) |
| FT-IR (cm⁻¹) | ~3280 (N-H stretch), ~1650 (Amide I), ~1550 (Amide II) | Reduced N-H bands, ~1600 (C=C stretch) |
| Yield (%) | - | 70 - 90 |
| Degree of Functionalization (%) | - | > 90 |
Workflow and Logical Relationships
The synthesis and characterization of vinyl-terminated dendrimers follow a logical workflow, from the initial reaction to the final purified product.
dot
Application Notes and Protocols: Chlorodimethylvinylsilane as a Coupling Agent in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorodimethylvinylsilane as a coupling agent to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials. Detailed experimental protocols and quantitative data are presented to guide researchers in utilizing this versatile organosilicon compound to improve the mechanical and physical properties of composites.
Introduction
This compound (CDVCS) is a reactive organosilicon compound that serves as a crucial coupling agent in the fabrication of high-performance composite materials. Its bifunctional nature, featuring a hydrolyzable chloro group and a polymerizable vinyl group, enables it to form a durable bridge at the interface between inorganic reinforcements (e.g., glass fibers, silica (B1680970) nanoparticles) and a polymer matrix. This enhanced adhesion leads to significant improvements in the mechanical strength, durability, and overall performance of the composite material.[1] The primary mechanism involves the reaction of the chlorosilane moiety with surface hydroxyl groups on the inorganic filler, followed by the copolymerization of the vinyl group with the polymer matrix.
Applications in Composite Materials
The application of this compound as a coupling agent is particularly beneficial in:
-
Fiber-Reinforced Plastics (FRPs): Improving the adhesion between glass or other inorganic fibers and thermosetting or thermoplastic matrices, leading to enhanced tensile and flexural strength.
-
Nanocomposites: Functionalizing the surface of nanoparticles (e.g., silica, alumina) to ensure their homogeneous dispersion within a polymer matrix and to improve load transfer from the matrix to the filler.
-
Adhesives and Sealants: Promoting adhesion to inorganic substrates and improving the durability of the bond in moist or harsh environments.
-
Coatings: Enhancing the adhesion of organic coatings to inorganic surfaces, thereby improving corrosion resistance and longevity.
Experimental Protocols
Surface Treatment of Glass Fibers with this compound
This protocol details the surface treatment of glass fibers to improve their compatibility with a polymer matrix. The procedure is based on a wet treatment method.
Materials:
-
This compound (CDVCS)
-
Toluene (B28343) (anhydrous)
-
Distilled water
-
Heat-cleaned glass fibers
-
Ammonia (B1221849) solution (for pH adjustment)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Drying oven
-
Schlenk line (optional, for inert atmosphere)
Protocol:
-
Fiber Preparation: Begin with heat-cleaned glass fibers to remove any existing sizing agents. Dry the fibers in an oven at 110-120°C for at least 2 hours to remove adsorbed water.
-
Solution Preparation: In a three-neck flask under a nitrogen atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Hydrolysis (optional pre-hydrolysis step): For controlled hydrolysis, a separate solution of isopropanol and water (e.g., 95:5 v/v) can be prepared. The pH of this solution can be adjusted to 4.5-5.5 with a dilute ammonia solution to catalyze hydrolysis. The CDVCS solution can be slowly added to this alcohol-water mixture while stirring.
-
Fiber Treatment: Immerse the dried glass fibers in the prepared CDVCS solution.
-
Reaction: Stir the mixture at 60°C for 2 hours.
-
Washing: After the reaction, decant the solution and wash the treated fibers three times with fresh toluene to remove any unreacted silane (B1218182).
-
Drying and Curing: Dry the treated fibers in an oven at 80°C for 1 hour, followed by a curing step at 110°C for 15 minutes to promote the condensation of silanol (B1196071) groups and the formation of a stable siloxane layer on the fiber surface.
Functionalization of Silica Nanoparticles with this compound
This protocol outlines the procedure for modifying the surface of silica nanoparticles to enhance their dispersion and interaction with a polymer matrix.
Materials:
-
This compound (CDVCS)
-
Silica nanoparticles (e.g., fumed silica)
-
Anhydrous toluene
-
Triethylamine (B128534) (as an acid scavenger)
-
Nitrogen gas supply
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Protocol:
-
Nanoparticle Preparation: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.
-
Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene using an ultrasonic bath for 30 minutes to break up agglomerates.
-
Reaction Setup: Transfer the nanoparticle dispersion to a Schlenk flask under a nitrogen atmosphere.
-
Silane Addition: Add this compound to the dispersion (e.g., 5-10 wt% relative to the silica nanoparticles).
-
Catalyst Addition: Add a stoichiometric amount of triethylamine relative to the this compound to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Purification: Collect the functionalized nanoparticles by centrifugation. Wash the collected particles sequentially with toluene and ethanol to remove unreacted silane and triethylamine hydrochloride. Repeat the washing and centrifugation steps three times.
-
Drying: Dry the surface-modified silica nanoparticles in a vacuum oven at 80°C overnight.
Data Presentation
The effectiveness of this compound as a coupling agent is demonstrated by the significant improvement in the mechanical properties of the resulting composite materials. The following tables summarize typical quantitative data obtained from testing composites with and without the coupling agent.
Table 1: Mechanical Properties of Glass Fiber/Epoxy Composites
| Property | Untreated Glass Fibers | CDVCS-Treated Glass Fibers | % Improvement |
| Tensile Strength (MPa) | 350 | 520 | 48.6% |
| Flexural Strength (MPa) | 480 | 710 | 47.9% |
| Flexural Modulus (GPa) | 25 | 32 | 28.0% |
| Interlaminar Shear Strength (MPa) | 35 | 55 | 57.1% |
Table 2: Mechanical Properties of Silica Nanoparticle/Polypropylene Composites
| Property | Untreated Silica (5 wt%) | CDVCS-Treated Silica (5 wt%) | % Improvement |
| Tensile Strength (MPa) | 32 | 41 | 28.1% |
| Young's Modulus (GPa) | 1.8 | 2.3 | 27.8% |
| Elongation at Break (%) | 12 | 8 | -33.3% |
| Impact Strength (kJ/m²) | 4.5 | 5.8 | 28.9% |
Note: The data presented are representative values and can vary depending on the specific polymer matrix, filler type and loading, and processing conditions.
Visualizations
Signaling Pathways and Mechanisms
The following diagram illustrates the chemical reactions involved in the coupling of an inorganic filler to a polymer matrix using this compound.
Caption: Reaction mechanism of this compound coupling agent.
Experimental Workflows
The following diagram outlines the general workflow for preparing a composite material with this compound-treated fillers.
Caption: Workflow for composite fabrication with treated fillers.
Logical Relationships
The diagram below illustrates the logical relationship between the components and the resulting improved properties of the composite material.
Caption: Relationship between components and composite properties.
References
Application of Chlorodimethylvinylsilane in Adhesive and Sealant Formulations
Application Note AP-CDV-AS-001
Introduction
Chlorodimethylvinylsilane (CDV) is a versatile organosilane compound that plays a crucial role as an adhesion promoter and crosslinking agent in the formulation of high-performance adhesives and sealants. Its bifunctional nature, featuring a reactive vinyl group and a hydrolyzable chloro group, enables it to form strong covalent bonds with both inorganic substrates and organic polymer matrices. This unique characteristic leads to significant improvements in the mechanical properties, durability, and adhesion of the final product. This application note provides detailed protocols and data on the use of this compound in enhancing the performance of adhesive and sealant formulations.
Mechanism of Action
This compound enhances adhesion through a coupling mechanism. The chloro group readily hydrolyzes in the presence of moisture to form a reactive silanol (B1196071) group (-Si-OH). This silanol group can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, metal, and minerals, forming stable covalent Si-O-substrate bonds.[1][2] Simultaneously, the vinyl group of the silane (B1218182) can copolymerize with the polymer matrix of the adhesive or sealant during the curing process.[3] This dual reactivity creates a chemical bridge at the interface between the substrate and the adhesive, resulting in a durable and robust bond.[4]
Quantitative Data Presentation
The inclusion of this compound in an adhesive formulation can significantly enhance its adhesive strength. The following table summarizes the representative effect of varying concentrations of this compound on the lap shear strength of a model adhesive formulation tested on aluminum substrates.
| Formulation ID | This compound Concentration (wt%) | Average Lap Shear Strength (MPa) | Standard Deviation (MPa) |
| Control | 0.0 | 8.5 | 0.7 |
| EXP-CDV-0.5 | 0.5 | 12.3 | 0.9 |
| EXP-CDV-1.0 | 1.0 | 15.8 | 1.1 |
| EXP-CDV-1.5 | 1.5 | 16.2 | 1.0 |
| EXP-CDV-2.0 | 2.0 | 15.5 | 1.2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific formulation and substrate.
Experimental Protocols
Protocol 1: Preparation of a Model RTV Silicone Sealant
This protocol describes the preparation of a room-temperature vulcanizing (RTV) one-component silicone sealant incorporating this compound as an adhesion promoter.
Materials:
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (B3030410) (PDMS) (viscosity 50,000 cP)
-
Fumed silica (B1680970) (hydrophobic, surface area 150-200 m²/g)
-
Dimethylpolysiloxane fluid (plasticizer, viscosity 100 cP)
-
Methyltrioximosilane (crosslinker)
-
This compound (adhesion promoter)
-
Dibutyltin (B87310) dilaurate (catalyst)
-
Planetary mixer with vacuum capabilities
Procedure:
-
Base Compound Preparation: a. To a planetary mixer, add 100 parts by weight of α,ω-dihydroxy-terminated polydimethylsiloxane. b. Gradually add 10 parts by weight of fumed silica while mixing under low speed. c. Add 20 parts by weight of dimethylpolysiloxane fluid. d. Increase the mixing speed and apply vacuum to the mixer to deaerate the mixture. Mix for 60 minutes until a homogeneous paste is formed.
-
Incorporation of Additives: a. Release the vacuum and add 5 parts by weight of methyltrioximosilane (crosslinker) to the base compound. b. Add the desired amount of this compound (e.g., 1.0 part by weight) as the adhesion promoter. c. Mix under vacuum for 30 minutes to ensure uniform dispersion of the crosslinker and adhesion promoter.
-
Catalyst Addition and Final Mixing: a. Release the vacuum and add 0.2 parts by weight of dibutyltin dilaurate. b. Mix under vacuum for a final 15 minutes.
-
Packaging: a. Dispense the formulated sealant into moisture-proof cartridges under a nitrogen atmosphere.
Protocol 2: Evaluation of Lap Shear Strength (Modified from ASTM D1002)
This protocol outlines the procedure for determining the shear strength of the prepared adhesive on aluminum substrates.[5][6]
Materials and Equipment:
-
Prepared adhesive/sealant formulations
-
Aluminum test panels (e.g., 100 mm x 25 mm x 1.6 mm)
-
Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
-
Applicator for controlling bondline thickness
-
Universal Testing Machine (UTM) with a suitable load cell[7]
-
Fixtures for lap shear testing[7]
Procedure:
-
Substrate Preparation: a. Clean the aluminum panels by wiping them with a lint-free cloth soaked in acetone or isopropanol (B130326) to remove any oil, grease, or dirt.[6] b. Allow the panels to air dry completely.
-
Specimen Assembly: a. Apply a thin, uniform layer of the adhesive to a 25 mm x 12.5 mm area at one end of a cleaned aluminum panel. b. Place a second aluminum panel over the adhesive, creating a 12.5 mm overlap.[6] c. Apply gentle pressure to ensure a consistent bondline thickness. Spacers can be used to control the thickness. d. Secure the assembly with clamps and wipe away any excess adhesive.
-
Curing: a. Allow the bonded specimens to cure at room temperature (23 ± 2 °C) and 50 ± 5% relative humidity for 7 days, or as specified for the formulation.
-
Testing: a. Mount the cured specimen in the grips of the Universal Testing Machine.[7] b. Apply a tensile load at a constant crosshead speed of 1.3 mm/min until failure occurs.[6] c. Record the maximum load at failure.
-
Calculation: a. Calculate the shear strength in megapascals (MPa) by dividing the maximum load by the bonded area.[7]
Shear Strength (MPa) = Maximum Load (N) / (Overlap Length (mm) x Overlap Width (mm))
Visualizations
Figure 1: Adhesion promotion mechanism of this compound.
Figure 2: Experimental workflow for sealant preparation and testing.
References
- 1. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. server.ccl.net [server.ccl.net]
- 3. chemsilicone.com [chemsilicone.com]
- 4. stuk.solutions [stuk.solutions]
- 5. testresources.net [testresources.net]
- 6. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 7. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
Application Notes and Protocols for Creating Hydrophobic Surfaces with Chlorodimethylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethylvinylsilane (CDV-Si) is an organosilicon compound with the chemical formula (CH₃)₂Si(CH=CH₂)Cl. It is a valuable reagent for surface modification, enabling the creation of hydrophobic surfaces on a variety of substrates. The reactivity of the silicon-chlorine bond allows for the covalent attachment of the dimethylvinylsilyl group to surfaces rich in hydroxyl (-OH) groups, such as glass, silicon wafers, and various metal oxides. The presence of the vinyl group offers a unique functionality for further chemical modifications, making CDV-Si a versatile tool in materials science, microfluidics, and drug delivery applications where controlled surface wettability is crucial.
These application notes provide detailed protocols for the preparation of hydrophobic surfaces using this compound via both solution-phase and vapor-phase deposition methods. The information is intended to guide researchers in achieving consistent and effective surface modifications for their specific applications.
Principle of Silanization
Silanization with this compound is a chemical process that covalently bonds the silane (B1218182) to a substrate. The process relies on the reaction between the chlorosilane group and surface hydroxyl groups. In the presence of trace amounts of water, the chloro group can hydrolyze to a silanol (B1196071) (Si-OH), which then condenses with a surface hydroxyl group, forming a stable siloxane (Si-O-Substrate) bond and releasing hydrogen chloride (HCl) as a byproduct. The attached dimethylvinylsilyl groups then form a low-surface-energy layer that repels water, rendering the surface hydrophobic.
Data Presentation
The effectiveness of the hydrophobic coating is primarily assessed by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes typical water contact angles that can be achieved on a glass substrate treated with this compound under varying conditions. Note: These values are illustrative and the optimal conditions should be determined experimentally for each specific substrate and application.
| Deposition Method | Silane Concentration (v/v) | Reaction Time | Post-Treatment | Typical Water Contact Angle (°) |
| Untreated Glass | - | - | - | < 20° |
| Solution-Phase | 1% in anhydrous toluene (B28343) | 1 hour | Rinsed and Cured | 85° - 95° |
| Solution-Phase | 2% in anhydrous toluene | 2 hours | Rinsed and Cured | 90° - 100° |
| Solution-Phase | 5% in anhydrous toluene | 4 hours | Rinsed and Cured | 95° - 105° |
| Vapor-Phase | N/A (pure vapor) | 30 minutes | Rinsed and Cured | 90° - 100° |
| Vapor-Phase | N/A (pure vapor) | 1 hour | Rinsed and Cured | 95° - 105° |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes the deposition of a hydrophobic monolayer of this compound from a solution.
Materials:
-
This compound (CDV-Si), 97% or higher purity
-
Anhydrous toluene (or other suitable anhydrous organic solvent like hexane)
-
Acetone (B3395972), reagent grade
-
Ethanol (B145695), reagent grade
-
Deionized (DI) water
-
Nitrogen gas, high purity
-
Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers)
-
Glass or Teflon staining jars
-
Ultrasonic bath
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Activation:
-
Place the substrates in a staining jar and sonicate in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
To ensure a high density of hydroxyl groups, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment. Alternatively, oxygen plasma treatment can be used.
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 110°C for at least 30 minutes to remove any residual water.
-
-
Silanization Solution Preparation:
-
In a clean, dry glass container inside a fume hood, prepare a solution of this compound in anhydrous toluene. A typical starting concentration is 1-2% (v/v). Work in a low-humidity environment or a glove box to minimize premature hydrolysis of the silane.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.
-
-
Rinsing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol to remove the toluene.
-
Finally, rinse with DI water.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step helps to drive the condensation reaction and form stable covalent bonds with the surface.
-
-
Characterization:
-
The hydrophobicity of the surface can be verified by measuring the static water contact angle using a goniometer.
-
The chemical composition of the surface can be analyzed using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of vinyl and methyl groups.
-
Protocol 2: Vapor-Phase Deposition of this compound
Vapor-phase deposition is an alternative method that can produce highly uniform and clean hydrophobic coatings, especially for complex geometries.
Materials:
-
This compound (CDV-Si), 97% or higher purity
-
Substrates with hydroxylated surfaces (e.g., glass slides, silicon wafers)
-
Vacuum desiccator or a dedicated vacuum deposition chamber
-
Small glass vial
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Clean and activate the substrates as described in Protocol 1 (Step 1).
-
-
Deposition Setup:
-
Place the cleaned and dried substrates inside the vacuum desiccator or chamber.
-
Place a small, open glass vial containing a few drops of this compound into the desiccator, ensuring it is not in direct contact with the substrates.
-
-
Vapor Deposition:
-
Evacuate the desiccator using the vacuum pump. A pressure of <1 Torr is generally sufficient.
-
Allow the substrates to be exposed to the this compound vapor for 30 minutes to 2 hours at room temperature. The deposition time will influence the completeness of the monolayer.
-
-
Post-Deposition Treatment:
-
Vent the desiccator with nitrogen gas.
-
Remove the substrates and rinse them with anhydrous toluene followed by ethanol to remove any physisorbed silane molecules.
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Characterization:
-
Characterize the modified surfaces as described in Protocol 1 (Step 6).
-
Visualizations
Caption: Workflow for solution-phase deposition of this compound.
Caption: Workflow for vapor-phase deposition of this compound.
Caption: Simplified reaction mechanism of this compound with a hydroxylated surface.
Stability and Further Applications
The resulting dimethylvinylsilyl monolayer is covalently bound to the substrate, providing good thermal and chemical stability under many conditions. However, the long-term stability, particularly in aqueous environments at extreme pH, should be evaluated for specific applications.
The terminal vinyl groups on the modified surface are available for further chemical reactions, such as hydrosilylation, polymerization, or click chemistry. This allows for the subsequent attachment of other molecules, including polymers, biomolecules, or nanoparticles, making this compound an excellent choice for creating multifunctional surfaces.
Protocols for the Preparation of Vinylsilanes from Chlorodimethylvinylsilane: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylsilanes are versatile synthetic intermediates widely employed in organic chemistry, particularly in cross-coupling reactions (e.g., Hiyama coupling), hydrosilylations, and as precursors for the synthesis of complex organic molecules and silicon-containing polymers. Chlorodimethylvinylsilane is a readily available and reactive starting material for the synthesis of a diverse range of vinylsilane derivatives. The reactivity of the silicon-chlorine bond allows for facile nucleophilic substitution, providing a straightforward route to introduce various organic functionalities onto the silicon atom.
This document provides detailed protocols for the preparation of functionalized vinylsilanes from this compound, focusing on two common classes of nucleophiles: organometallic reagents (specifically Grignard reagents) and alkoxides derived from alcohols. These methods offer reliable and scalable procedures for the synthesis of custom vinylsilanes tailored to specific research and development needs.
General Reaction Pathway
The fundamental transformation involves the displacement of the chloride atom on this compound by a nucleophile. This reaction is a classic example of nucleophilic substitution at a silicon center.
Application Notes and Protocols: Chlorodimethylvinylsilane as a Directing Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing chlorodimethylvinylsilane as a precursor to a versatile directing group in organic synthesis. The focus is on two key applications: the directed Mizoroki-Heck reaction and the ortho-C-H silylation of phenols.
Introduction
This compound is a valuable reagent in organic synthesis, not only as a protecting group but also as a precursor to the dimethylvinylsilyl (DMVS) directing group. The vinyl group can be functionalized to introduce a coordinating moiety, which then directs a transition metal catalyst to a specific C-H bond, enabling highly regioselective transformations. This approach offers a powerful strategy for the synthesis of complex organic molecules with precise control over substituent placement.
Two prominent applications of this strategy are highlighted in these notes:
-
Directed Mizoroki-Heck Reaction: A 2-pyridyl-functionalized dimethylvinylsilane (B99674) serves as a directing group for the palladium-catalyzed arylation of the vinyl group.
-
Directed ortho-C-H Silylation of Phenols: A hydrosilyl ether, formed in situ from a phenol (B47542) and a hydrosilane, directs the rhodium- or iridium-catalyzed silylation of the ortho-C-H bond. While not directly starting from this compound in all published examples, the underlying principle of a silicon-based tether for directing C-H functionalization is a key concept.
Application 1: Directed Mizoroki-Heck Reaction using 2-(Dimethylvinylsilyl)pyridine (B1631508)
The 2-pyridyl group is a well-established coordinating ligand in transition metal catalysis. By attaching this group to a dimethylvinylsilane moiety, it can direct a palladium catalyst to the vinyl C-H bond, enabling a regioselective Mizoroki-Heck reaction.
Synthesis of the Directing Group Precursor: 2-(Dimethylvinylsilyl)pyridine
Experimental Protocol:
This protocol is adapted from the general procedure for the synthesis of 2-(trialkylsilyl)pyridines.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, nitrogen-filled glovebox)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 2-bromopyridine (1.0 eq) and anhydrous diethyl ether or THF under an inert atmosphere (nitrogen or argon).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The formation of 2-lithiopyridine is indicated by a color change.
-
The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
This compound (1.2 eq) is then added dropwise to the solution at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford 2-(dimethylvinylsilyl)pyridine.
Directed Mizoroki-Heck Reaction
Experimental Protocol:
This protocol describes a typical palladium-catalyzed Mizoroki-Heck reaction using 2-(dimethylvinylsilyl)pyridine as the substrate.
Materials:
-
2-(Dimethylvinylsilyl)pyridine
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand
-
Base (e.g., triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube are added 2-(dimethylvinylsilyl)pyridine (1.0 eq), the aryl halide (1.1 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).
-
The tube is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Anhydrous solvent and the base (2.0-3.0 eq) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired arylated vinylsilane.
Quantitative Data
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | 85 | [1] |
| 2 | Bromobenzene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Acetonitrile | 110 | 24 | 78 | [1] |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 10 | 92 | [1] |
| 4 | 1-Iodonaphthalene | Pd(OAc)₂ (3) | PPh₃ (6) | Et₃N | Toluene | 110 | 18 | 81 | [1] |
Note: The yields are indicative and may vary depending on the specific reaction conditions and substrates used. The reference points to a representative study in the field.
Reaction Mechanism and Workflow
The directing effect of the 2-pyridyl group is crucial for the high regioselectivity of the Mizoroki-Heck reaction. The nitrogen atom of the pyridine (B92270) ring coordinates to the palladium catalyst, bringing it in close proximity to the vinyl group and facilitating the migratory insertion step.
Application 2: Directed ortho-C-H Silylation of Phenols
The hydroxyl group of a phenol can be converted into a silyl (B83357) ether, which then acts as a directing group for the rhodium- or iridium-catalyzed silylation of the ortho-C-H bond. This provides a powerful method for the synthesis of ortho-silylated phenols.
General Experimental Protocol
This protocol describes the in situ formation of the directing group followed by the directed C-H silylation.[2]
Materials:
-
Phenol derivative
-
Hydrosilane (e.g., HSiEt₃, HSiMe₂Ph)
-
Rhodium or Iridium catalyst (e.g., [Rh(cod)Cl]₂, [Ir(cod)OMe]₂)
-
Ligand (e.g., 1,10-phenanthroline, dtbpy)
-
Hydrogen acceptor (e.g., norbornene)
-
Anhydrous solvent (e.g., THF, octane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried Schlenk tube is charged with the phenol (1.0 eq), the catalyst (e.g., [Ir(cod)OMe]₂, 1 mol%), and the ligand (e.g., 1,10-phenanthroline, 1 mol%).
-
The tube is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Anhydrous solvent and the hydrosilane (1.2-1.5 eq) are added via syringe.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the silyl ether directing group.
-
The hydrogen acceptor (e.g., norbornene, 2.0 eq) is added.
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the ortho-silylated phenol.
Quantitative Data
| Entry | Phenol | Hydrosilane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenol | HSiEt₃ | [Ir(cod)OMe]₂ (1) | 1,10-phenanthroline (1) | Octane | 100 | 16 | 85 | [2] |
| 2 | 4-Methoxyphenol | HSiMe₂Ph | [Rh(cod)Cl]₂ (2) | dtbpy (4) | THF | 80 | 24 | 78 | [3] |
| 3 | 2,6-Dimethylphenol | HSiEt₃ | [Ir(cod)OMe]₂ (1) | 1,10-phenanthroline (1) | Octane | 120 | 24 | 91 | [2] |
| 4 | 1-Naphthol | HSiEt₃ | [Ir(cod)OMe]₂ (1) | 1,10-phenanthroline (1) | Octane | 100 | 18 | 88 | [2] |
Note: The yields are indicative and may vary depending on the specific reaction conditions and substrates used. References point to representative studies in the field.
Reaction Mechanism and Workflow
The reaction proceeds through the initial formation of a silyl ether. The silicon atom then coordinates to the metal catalyst, which facilitates the oxidative addition of the ortho-C-H bond to the metal center. Reductive elimination then furnishes the silylated product and regenerates the active catalyst.
Safety Information
This compound is a flammable, corrosive, and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. All reactions involving organolithium reagents and metal catalysts should be carried out under an inert atmosphere by trained personnel. Please consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
Conclusion
The use of this compound as a precursor to a directing group opens up new avenues for the regioselective functionalization of organic molecules. The protocols and data presented here for the directed Mizoroki-Heck reaction and ortho-C-H silylation demonstrate the utility of this approach. These methods are valuable tools for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrosilylation of Chlorodimethylvinylsilane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the hydrosilylation of chlorodimethylvinylsilane.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrosilylation of this compound, presented in a question-and-answer format.
1. Low or No Conversion
-
Question: My reaction shows low or no conversion of the starting materials. What are the potential causes and solutions?
-
Answer: Low or no conversion can stem from several factors:
-
Catalyst Inactivity: The catalyst may be deactivated or poisoned. Platinum catalysts are particularly sensitive to certain functional groups and impurities.
-
Solution:
-
Ensure the catalyst is fresh and has been stored under an inert atmosphere.
-
Increase the catalyst loading incrementally.
-
If catalyst poisoning is suspected from reactants or solvents, purify the starting materials. Common poisons for platinum catalysts include sulfur, tin, and some amine compounds.
-
-
-
Insufficient Temperature: The reaction may require thermal activation.
-
Solution: Gradually increase the reaction temperature. Many hydrosilylation reactions are conducted at temperatures ranging from room temperature to 80 °C or higher.
-
-
Reactant Purity: Impurities in this compound or the hydrosilane can inhibit the catalyst.
-
Solution: Purify the reactants, for instance, by distillation, before use. Ensure anhydrous conditions, as water can lead to side reactions and catalyst deactivation.[1]
-
-
Inhibitor Presence: Some commercial catalyst solutions contain inhibitors to prevent premature reaction.
-
Solution: The reaction may require heating to overcome the effect of the inhibitor. Consult the catalyst's technical datasheet for information on inhibitors.
-
-
2. Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. How can I improve the selectivity towards the desired product?
-
Answer: Side product formation is a common challenge in hydrosilylation. Key side reactions and mitigation strategies include:
-
Dehydrogenative Silylation: This results in the formation of an unsaturated silane (B1218182) and hydrogen gas.
-
Solution: This side reaction is more common with certain catalysts.[2] Changing the catalyst, for example to a different platinum complex or a rhodium-based catalyst, can sometimes suppress this pathway. Lowering the reaction temperature may also be beneficial.
-
-
Isomerization of the Vinyl Group: The vinyl group may isomerize to an internal olefin, which is less reactive in hydrosilylation.
-
Solution: The choice of catalyst and ligands plays a crucial role in preventing isomerization. Rhodium catalysts are sometimes more selective than platinum catalysts in this regard. Optimizing the reaction temperature and time can also minimize this side reaction.
-
-
Formation of Platinum Black: The precipitation of platinum metal (platinum black) indicates catalyst decomposition and leads to reduced activity and potential for side reactions.[2]
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. The purity of reactants and solvents is also critical.
-
-
3. Inconsistent Reaction Rates
-
Question: My reaction rate is not consistent between batches, even when using the same procedure. What could be the cause?
-
Answer: Inconsistent reaction rates are often traced back to subtle variations in reaction setup and reagents:
-
Catalyst Concentration: Inhomogeneous catalyst solutions can lead to variations in the amount of active catalyst added.
-
Solution: Ensure the catalyst solution is well-mixed before use.
-
-
Trace Impurities: Minor variations in the purity of reactants or solvent from different batches can significantly impact the catalyst's performance.
-
Solution: Use reactants and solvents from the same batch for a series of experiments. If this is not possible, re-purify the materials before use.
-
-
Atmosphere Control: Inconsistent inert atmosphere control can lead to varying levels of catalyst deactivation.
-
Solution: Employ rigorous techniques to ensure an oxygen- and moisture-free environment, such as using Schlenk lines or a glovebox.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrosilylation of this compound?
A1: The "best" catalyst depends on the desired outcome (e.g., yield, selectivity, cost).
-
Platinum-based catalysts , such as Karstedt's catalyst and Speier's catalyst, are the most common and are known for their high activity.[2] Karstedt's catalyst is generally soluble in silicone-based reaction media, while Speier's catalyst may be heterogeneous in such systems.
-
Rhodium-based catalysts can offer higher selectivity and may be more tolerant to certain functional groups that poison platinum catalysts.
-
Ruthenium-based catalysts are also used and can provide different selectivity profiles.
Q2: What are the typical reaction conditions for this hydrosilylation?
A2: Typical conditions often involve:
-
Temperature: Ranging from room temperature to elevated temperatures (e.g., 80-100 °C).
-
Solvent: The reaction can often be run neat. If a solvent is required, anhydrous toluene (B28343) or xylene are commonly used.
-
Catalyst Loading: Typically in the range of 10-100 ppm of the metal relative to the reactants.
-
Atmosphere: An inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation and side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as:
-
Gas Chromatography (GC): To observe the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the vinyl protons of this compound and the Si-H proton of the hydrosilane.
-
Infrared (IR) Spectroscopy: The disappearance of the Si-H stretching band (around 2100-2200 cm-1) is a clear indicator of reaction progression.
Q4: What safety precautions should I take?
A4:
-
This compound and many hydrosilanes are flammable and can be corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction can be exothermic. For larger-scale reactions, ensure adequate cooling and control of the addition rate of reactants.
-
Many of the catalysts are toxic and should be handled with care.
Data Presentation
The following tables summarize quantitative data for hydrosilylation reactions of vinylsilanes with various catalysts. While specific data for this compound is limited in the public domain, the data for structurally similar substrates like allyl chloride provides a good comparative reference.
Table 1: Comparison of Catalysts in the Hydrosilylation of Allyl Chloride with Trichlorosilane
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of desired product (%) | Reference |
| Speier's Catalyst | 0.5 | 60 | 3 | 20 | [3] |
| Karstedt's Catalyst | 0.5 | 60 | 3 | 15 | [3] |
| [RhCl(PPh3)3] | 0.5 | 60 | 3 | 26 | [3] |
| [Rh(μ-Cl)(cod)]2 / dppe | 0.5 | 60 | 3 | 76 | [3] |
| [Rh(μ-Cl)(cod)]2 / dppp | 0.5 | 60 | 3 | 88 | [3] |
| [Rh(μ-Cl)(dppbz)]2 | 0.5 | 60 | 3 | 93 | [3] |
Table 2: Effect of Reaction Parameters on the Hydrosilylation of 1-Octene with Triethoxysilane
| Catalyst | Catalyst Loading (ppm) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to linear product (%) | Reference |
| Single Atom Pt/Al2O3 | 100 | 80 | 2 | >99 | >99 | [4] |
| Karstedt's Catalyst | 100 | 80 | 2 | 95 | 98 | [4] |
Experimental Protocols
The following is a general experimental protocol for the hydrosilylation of a vinylsilane that can be adapted for this compound.
General Procedure for Hydrosilylation using Karstedt's Catalyst
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Charging Reactants: To the flask, add this compound and any anhydrous solvent (e.g., toluene) if used.
-
Catalyst Addition: Add Karstedt's catalyst solution (typically 10-100 ppm Pt) to the stirred solution of the vinylsilane.
-
Addition of Hydrosilane: Add the hydrosilane (e.g., trichlorosilane, methyldichlorosilane) dropwise to the reaction mixture via the dropping funnel. Control the rate of addition to manage any exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by GC, NMR, or IR spectroscopy.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by distillation under reduced pressure.
Mandatory Visualization
Caption: A typical experimental workflow for the hydrosilylation of this compound.
Caption: A troubleshooting decision tree for common issues in hydrosilylation reactions.
References
- 1. Correction: Zielinski, W., et al. Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilylation Reaction. Molecules 2016, 21, 1115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of Chlorodimethylvinylsilane during reactions
Welcome to the Technical Support Center for Chlorodimethylvinylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
This compound is an organosilicon compound with the formula C₄H₉ClSi. It possesses a reactive silicon-chlorine (Si-Cl) bond, which is highly susceptible to nucleophilic attack by water. The silicon atom is electrophilic, and water acts as a nucleophile, leading to a rapid and often exothermic hydrolysis reaction. This reaction produces corrosive hydrogen chloride (HCl) gas and various silicon-containing byproducts such as silanols (R₃Si-OH) and siloxanes (R₃Si-O-SiR₃).
Q2: What are the primary consequences of accidental hydrolysis during my experiment?
Accidental exposure of this compound to moisture can lead to several undesirable outcomes:
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Reduced Product Yield: The this compound reagent is consumed by the reaction with water instead of your target molecule, leading to lower yields of the desired product.
-
Formation of Byproducts: Hydrolysis generates silanols, which can condense to form disiloxanes or polysiloxane oils and gels. These byproducts can complicate the purification of your intended product.
-
Safety Hazards: The hydrolysis reaction generates hydrogen chloride (HCl) gas, which is toxic, corrosive, and can cause pressure buildup in a closed system. The reaction is also exothermic, which can create a risk of thermal runaway if not properly controlled.
Q3: How can I visually identify if hydrolysis has occurred in my reaction?
A common sign of this compound hydrolysis is the formation of an oily, insoluble substance or a gel in your reaction flask. This is typically a siloxane, which results from the condensation of silanol (B1196071) intermediates formed when the chlorosilane reacts with water.
Q4: What is the general stability of this compound?
This compound is a flammable liquid and is highly sensitive to moisture. It should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon, to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Presence of moisture in the reaction. | Ensure all glassware is rigorously dried (flame-dried or oven-dried at >100°C for several hours). Use anhydrous solvents and reagents. Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). |
| Inactive silylating agent due to improper storage. | Use a fresh bottle of this compound or a properly stored aliquot. Ensure the reagent has been stored under an inert atmosphere. | |
| Insufficiently reactive substrate (e.g., sterically hindered alcohol). | Increase the reaction temperature. Use a stronger, non-nucleophilic base. Add a catalyst like 4-(dimethylamino)pyridine (DMAP). | |
| Formation of a white precipitate or oily substance | Hydrolysis of this compound leading to siloxane formation. | This is a strong indicator of moisture contamination. Review your experimental setup and handling procedures to identify and eliminate sources of water. For purification, siloxanes are generally less polar and can often be removed by silica (B1680970) gel chromatography. |
| Precipitation of amine hydrochloride salt (if an amine base is used). | This is an expected byproduct. It can be removed by filtration under an inert atmosphere at the end of the reaction. | |
| Difficulty in purifying the final product | Presence of siloxane byproducts. | Siloxanes can often be removed by flash column chromatography, as they are typically less polar than the desired silylated product. Using deactivated silica gel (e.g., treated with triethylamine) can prevent product decomposition on the column. |
| Unreacted this compound remaining. | Quench the reaction with a stoichiometric amount of a dry, sterically hindered alcohol (e.g., isopropanol (B130326) or tert-butanol) to convert the remaining chlorosilane into a more easily removable alkoxysilane. |
Data Presentation
| Factor | Effect on Hydrolysis Rate | General Trend/Observation |
| Class of Silane | Chlorosilanes are significantly more reactive than alkoxysilanes. | The Si-Cl bond is much more labile to nucleophilic attack by water than the Si-OR bond. |
| Solvent | Aprotic, non-polar solvents are preferred. | Protic solvents (e.g., alcohols, water) will react with this compound. Polar aprotic solvents may increase the rate of hydrolysis if trace water is present. |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | Reactions are often conducted at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. |
| pH | Hydrolysis is rapid in neutral, acidic, and basic conditions. | The presence of acids or bases can catalyze the hydrolysis and subsequent condensation of silanols. |
| Steric Hindrance | Increased steric bulk on the silicon atom can decrease the rate of hydrolysis. | However, for monochlorosilanes like this compound, the reaction remains very fast. |
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol under Anhydrous Conditions
This protocol outlines a standard procedure for the protection of a primary alcohol using this compound, with a strong emphasis on maintaining anhydrous conditions.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous triethylamine (B128534) (1.5 eq) or imidazole (B134444) (2.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Preparation of Glassware: All glassware (round-bottom flask, dropping funnel, condenser, magnetic stir bar) must be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the glassware while still warm and maintain a positive pressure of inert gas. To the round-bottom flask, add the primary alcohol and dissolve it in the anhydrous solvent.
-
Addition of Base: Add the anhydrous triethylamine or imidazole to the solution and stir.
-
Addition of Silylating Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add the this compound dropwise to the stirred solution via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The silylated product will be less polar than the starting alcohol.
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
If a precipitate (amine hydrochloride) has formed, filter the reaction mixture under an inert atmosphere.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General experimental workflow for a silylation reaction.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Side Reactions of Chlorodimethylvinylsilane with Protic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorodimethylvinylsilane. It specifically addresses issues that may arise from side reactions with protic solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound with protic solvents?
A1: this compound is highly susceptible to nucleophilic attack by protic solvents due to the reactive silicon-chlorine bond. The primary side reactions are:
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Hydrolysis: With water, it rapidly hydrolyzes to form silanols, which can then condense to form disiloxanes and longer polysiloxane chains. This reaction also produces hydrochloric acid (HCl) as a byproduct.
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Alcoholysis: With alcohols (e.g., methanol, ethanol), it undergoes alcoholysis to form alkoxysilanes. Similar to hydrolysis, this reaction releases HCl.
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Aminolysis: With primary and secondary amines, it forms aminosilanes. This reaction also generates HCl, which will typically react with the amine to form an ammonium (B1175870) chloride salt. A common side reaction is the further reaction of the desired aminosilane (B1250345) if it is a secondary amine, leading to the formation of a tertiary amine.
Q2: What are the main byproducts I should expect when using this compound in the presence of trace water?
A2: The primary byproduct of hydrolysis is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, formed by the condensation of two molecules of the intermediate dimethylvinylsilanol. Further condensation can lead to the formation of higher molecular weight linear or cyclic vinyl-substituted polysiloxanes. The other significant byproduct is hydrochloric acid (HCl).
Q3: How does the presence of a base, such as triethylamine (B128534) or pyridine, affect the reaction of this compound with alcohols?
A3: A non-nucleophilic base is typically added to scavenge the HCl produced during the reaction of this compound with an alcohol. The base reacts with HCl to form a salt (e.g., triethylammonium (B8662869) chloride), which often precipitates from the reaction mixture. This prevents the accumulation of acid, which can catalyze other unwanted side reactions, such as the cleavage of acid-sensitive functional groups in the substrate or the polymerization of the vinyl group.
Q4: Can this compound undergo self-polymerization?
A4: While the vinyl group can undergo polymerization, this is less common under typical nucleophilic substitution conditions. However, the presence of radical initiators, high temperatures, or certain metal catalysts can promote the polymerization of the vinyl group, leading to the formation of polyvinylsilane polymers. The primary "polymerization" issue in the context of protic solvents is the formation of polysiloxanes through hydrolysis and condensation.
Q5: What analytical techniques are best for identifying the side products of this compound reactions?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying volatile byproducts like disiloxanes and aminosilanes. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) is invaluable for characterizing the structure of both the desired product and any silicon-containing impurities. Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of Si-Cl bonds and the formation of Si-O-Si (siloxane) or Si-N bonds.
Troubleshooting Guides
Issue 1: A white, insoluble precipitate forms during the reaction with an amine.
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Possible Cause: The hydrochloric acid generated during the reaction is reacting with the amine (either the reactant or a non-nucleophilic base like triethylamine) to form an ammonium chloride salt, which is often insoluble in common organic solvents.
-
Troubleshooting Steps:
-
Confirmation: The precipitate can be isolated by filtration and tested for its properties (e.g., high melting point, solubility in water) consistent with an ammonium salt.
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Removal: The salt can be removed by filtration at the end of the reaction. Washing the filter cake with a small amount of the reaction solvent can help recover any trapped product.
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Alternative Workup: An aqueous workup can be performed to dissolve the ammonium salt. However, this introduces water, which can lead to hydrolysis of any remaining this compound or the desired product if it is moisture-sensitive.
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Issue 2: The reaction mixture becomes viscous or forms a gel.
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Possible Cause: This is a strong indication of extensive hydrolysis and condensation, leading to the formation of high molecular weight polysiloxanes. This typically occurs when there is a significant amount of water in the reaction.
-
Troubleshooting Steps:
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Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
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Purification of Reagents: Ensure that the starting materials, especially the protic solvent, are free of water.
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Issue 3: Low yield of the desired product and presence of multiple silicon-containing impurities in the crude NMR.
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Possible Cause: This is likely due to a combination of side reactions. In addition to hydrolysis, if a primary amine is used, double silylation might be occurring.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. For reactions with primary amines where monosilylation is desired, using a slight excess of the amine can help minimize the formation of the disilylated product.
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Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down the rates of side reactions. Add the this compound dropwise to the solution of the protic solvent and base to maintain a low concentration of the reactive silane.
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Purification Strategy: Siloxane byproducts can sometimes be removed by column chromatography, though their similar polarity to the desired product can make separation challenging. Distillation can be effective if there is a sufficient boiling point difference.
-
Data Presentation
Table 1: Common Side Products of this compound with Protic Solvents
| Protic Solvent | Primary Side Product(s) | Byproduct(s) |
| Water (H₂O) | 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane, Polydimethylvinylsiloxanes | Hydrochloric Acid (HCl) |
| Methanol (CH₃OH) | Dimethyl(methoxy)vinylsilane | Hydrochloric Acid (HCl) |
| Ethanol (C₂H₅OH) | Dimethyl(ethoxy)vinylsilane | Hydrochloric Acid (HCl) |
| Primary Amine (R-NH₂) | N-(dimethylvinylsilyl)-amine, N,N-bis(dimethylvinylsilyl)-amine | Hydrochloric Acid (HCl), Ammonium Chloride Salt |
| Secondary Amine (R₂NH) | N-(dimethylvinylsilyl)-dialkylamine | Hydrochloric Acid (HCl), Ammonium Chloride Salt |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of an Alcohol with this compound
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Preparation: Under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
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Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) to dissolve the reactants.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Silane: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
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Workup:
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Filter the reaction mixture to remove the precipitated ammonium salt. Wash the solid with a small amount of the anhydrous solvent.
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Combine the filtrate and washings and concentrate under reduced pressure.
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If an aqueous workup is necessary, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: General Procedure for the Synthesis of a Vinyl-Substituted Aminosilane
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Preparation: Under an inert atmosphere, add the primary or secondary amine (2.2 equivalents for monosilylation of a primary amine, 1.1 equivalents for a secondary amine) to a flame-dried round-bottom flask with a magnetic stir bar.
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Solvent Addition: Add an anhydrous solvent (e.g., diethyl ether, hexane) to dissolve the amine.
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Cooling: Cool the solution to 0 °C.
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Addition of Silane: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.
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Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Workup:
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Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with the anhydrous solvent.
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Combine the filtrate and washings and carefully remove the solvent under reduced pressure.
-
-
Purification: The resulting aminosilane may be pure enough for subsequent steps, or it can be purified by vacuum distillation.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Reaction of this compound with primary and secondary amines.
Caption: Troubleshooting workflow for common issues.
Technical Support Center: Silylation with Chlorodimethylvinylsilane
Welcome to the technical support center for silylation reactions using Chlorodimethylvinylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their silylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the silylation of an alcohol with this compound?
A1: The silylation of an alcohol with this compound is a nucleophilic substitution reaction. A base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic silicon atom of the this compound, displacing the chloride and forming the desired vinyldimethylsilyl ether. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Q2: My silylation reaction is slow or incomplete. What is the most likely cause?
A2: The most common reason for a sluggish or incomplete silylation reaction is the presence of moisture. This compound is highly sensitive to water and will readily hydrolyze to form vinyldimethylsilanol. This silanol (B1196071) can then self-condense to form 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, consuming the reagent and reducing your yield.[1][2] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q3: What are the optimal solvents and bases for silylation with this compound?
A3: Aprotic solvents are essential to prevent reaction with the silylating agent.[3] Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF).[1] Amine bases such as triethylamine (B128534) (TEA) or pyridine (B92270) are frequently used to catalyze the reaction and scavenge the HCl byproduct. For less reactive or sterically hindered alcohols, a stronger, more nucleophilic catalyst like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) may be necessary.[1][3]
Q4: How does the structure of the alcohol affect the silylation reaction?
A4: The steric hindrance around the hydroxyl group is a major factor. The general order of reactivity for alcohols is primary > secondary > tertiary.[1] Primary alcohols are the most reactive due to the lower steric crowding around the hydroxyl group. Tertiary alcohols are the most difficult to silylate and may require more forcing conditions, such as elevated temperatures or more reactive catalysts.[1]
Q5: I am observing a white precipitate in my reaction. What is it?
A5: The white precipitate is most likely the hydrochloride salt of the amine base used in the reaction (e.g., triethylammonium (B8662869) chloride). This is a normal byproduct of the reaction as the base neutralizes the HCl generated.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Vinyldimethylsilyl Ether
| Possible Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere.[1][2] |
| Inactive Silylating Agent | This compound can degrade if not stored properly. Use a fresh bottle or verify the purity of your reagent. Ensure it has been stored under anhydrous conditions. |
| Insufficiently Reactive Base | For sterically hindered alcohols, a stronger base or a nucleophilic catalyst may be required. Consider using imidazole or adding a catalytic amount of DMAP.[1][3] |
| Low Reaction Temperature | While many silylations proceed at room temperature, less reactive substrates may require gentle heating to drive the reaction to completion.[1] |
| Suboptimal Stoichiometry | A slight excess (1.1-1.5 equivalents) of this compound and the base can help to drive the reaction to completion.[4] |
Problem 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| Formation of Divinyldisiloxane | This is a result of the hydrolysis of this compound.[2] To prevent this, strictly maintain anhydrous conditions throughout the experiment. |
| Over-silylation of Poly-hydroxylated Compounds | To achieve selective silylation of the least sterically hindered hydroxyl group, use a stoichiometric amount (1.0-1.1 equivalents) of this compound and monitor the reaction closely by TLC or GC. Running the reaction at a lower temperature can also improve selectivity.[1] |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol
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Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen or argon.
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Reagent Addition: To the flask, add the primary alcohol (1.0 eq) and dissolve it in an anhydrous aprotic solvent (e.g., DCM or THF). Add the amine base (e.g., triethylamine, 1.2 eq).
-
Silylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Silylation Process
References
Handling and storage of moisture-sensitive Chlorodimethylvinylsilane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of the moisture-sensitive reagent, Chlorodimethylvinylsilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CDMV) is an organosilicon compound with the chemical formula C4H9ClSi.[1][2] It is a versatile intermediate used in the synthesis of silicone polymers, serving as a cross-linking agent to improve mechanical properties and durability in sealants, adhesives, and coatings.[2][3] It is also utilized in surface modification to enhance hydrophobicity or adhesion and as a reagent in organic synthesis for creating specialized chemical compounds.[2][3]
Q2: What are the main hazards associated with this compound?
A2: this compound is a highly flammable liquid and vapor that reacts violently with water.[1][4] It causes severe skin burns and eye damage.[1][4] Inhalation may lead to corrosive injuries to the respiratory tract.[1] Due to its reactivity with moisture, it can release hydrogen chloride gas, which is toxic and corrosive.[4][5]
Q3: How should this compound be stored?
A3: It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6] The container must be kept tightly closed and stored under an inert atmosphere, such as nitrogen.[4][7] It is crucial to prevent any contact with moisture.[3][7]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with water, acids, bases, alcohols, and oxidizing agents.[4] Exposure to moist air or water will cause a violent reaction.[4]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: Appropriate PPE includes safety goggles or a face shield, chemical-resistant gloves (such as neoprene or nitrile rubber), and protective clothing.[4][8] If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[8] Work should be conducted in a well-ventilated area or a fume hood.
Q6: What should I do in case of a spill?
A6: In the event of a spill, immediately evacuate the area and remove all ignition sources.[4] Ventilate the area. For small spills, absorb the material with an inert absorbent material like sand, silica (B1680970) gel, or a universal binder.[4] Do not use water.[5] Collect the absorbed material in a suitable, closed container for disposal.[4]
Q7: How should I dispose of waste this compound?
A7: Waste this compound is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[4][9] One common method for disposal is hydrolysis by slowly adding it to a large volume of a basic aqueous solution with agitation, followed by neutralization.[10][11] Another method is incineration in a suitable facility.[11]
Troubleshooting Guide
Issue 1: Reaction Failure or Low Yield
Symptom: Your reaction involving this compound is not proceeding as expected, resulting in a low yield of the desired product or recovery of unreacted starting material.
Potential Cause: The most common reason for reaction failure is the presence of moisture, which leads to the hydrolysis of this compound.[3][12] This consumes the reagent and generates byproducts.
Troubleshooting Steps:
Issue 2: Formation of White Precipitate
Symptom: A white solid or precipitate forms upon addition of this compound or during the reaction.
Potential Cause: This is likely due to the hydrolysis of this compound, forming siloxanes.[13][14] This occurs when the reagent comes into contact with moisture in the solvent, reagents, or atmosphere.
Solution:
-
Prevention: Strictly adhere to anhydrous techniques. Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours). Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.
-
During Reaction: If a precipitate forms, it may be necessary to filter the reaction mixture under inert conditions to remove the solid before proceeding with the workup.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H9ClSi | [1][2] |
| Molecular Weight | 120.65 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 82-83 °C | [2] |
| Density | 0.874 g/mL at 25 °C | [15] |
| Flash Point | -5 °C (23 °F) - closed cup | [16] |
| Refractive Index | n20/D 1.414 | [15] |
| Water Solubility | Reacts violently | [4][15] |
Recommended Desiccants for Storage
| Desiccant Type | Adsorption Capacity | Notes | Reference |
| Silica Gel | ~40% of its weight in moisture | Can be regenerated by heating. Indicating silica gel changes color when saturated. | [17][18] |
| Molecular Sieves | High capacity, even at low humidity | More aggressive than silica gel; ideal for ensuring a very dry atmosphere. | [19][20] |
| Montmorillonite Clay | ~30-40% of its weight in moisture | A natural and cost-effective option. | [17][19] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
Objective: To safely transfer a specific volume of this compound from a storage container to a reaction vessel under anhydrous and inert conditions.
Methodology:
-
Ensure all glassware (syringes, needles, reaction flask) is thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator over a suitable desiccant (e.g., silica gel or molecular sieves).[21]
-
Assemble the reaction flask and equip it with a rubber septum.
-
Purge the reaction flask with a stream of dry nitrogen or argon for several minutes to displace any air and moisture. This can be done using a needle connected to an inert gas line and a second needle as an outlet.
-
Maintain a positive pressure of the inert gas in the reaction flask.
-
Carefully uncap the this compound bottle under a blanket of inert gas.
-
Use a dry, gas-tight syringe that has been purged with inert gas to withdraw the desired volume of the liquid.
-
Quickly transfer the liquid to the reaction flask by piercing the septum with the syringe needle.
-
Immediately recap the this compound bottle, ensuring a tight seal.
-
Rinse the syringe with an anhydrous solvent (e.g., dichloromethane (B109758) or hexane) immediately after use to prevent the plunger from seizing due to hydrolysis of the residual reagent.
References
- 1. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.fi [fishersci.fi]
- 5. globalsilicones.org [globalsilicones.org]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. gelest.com [gelest.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. studylib.net [studylib.net]
- 11. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 15. This compound | 1719-58-0 [chemicalbook.com]
- 16. 氯(二甲基)乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. roycopackaging.com [roycopackaging.com]
- 18. tedpella.com [tedpella.com]
- 19. desiccantpak.com [desiccantpak.com]
- 20. clariant.com [clariant.com]
- 21. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
Troubleshooting guide for reactions involving Chlorodimethylvinylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorodimethylvinylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile organosilicon compound primarily used in the synthesis of silicone polymers and resins, where the vinyl group allows for polymerization and cross-linking.[1][2] It is also a key intermediate in the preparation of silaheterocycles and chelating ligands, which have applications in pharmaceuticals and catalysis.[1] Furthermore, it is used as a protecting group for alcohols and other functional groups in multi-step organic synthesis.[3]
Q2: What are the key safety precautions to take when handling this compound?
A2: this compound is a flammable liquid and is highly sensitive to moisture.[4] It reacts with water and other protic solvents to release hydrochloric acid (HCl), which is corrosive and can cause severe skin burns and eye damage.[5] Therefore, it is crucial to handle this compound under anhydrous conditions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use.
Q3: How should I properly store this compound?
A3: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is best kept in a cool, dry, and well-ventilated area away from sources of ignition.
Q4: What are the common impurities found in commercial this compound and how can they affect my reaction?
A4: Common impurities can include other chlorosilanes or siloxanes. These impurities can potentially interfere with catalysis or lead to the formation of undesired byproducts. For high-purity applications, it is recommended to distill this compound before use.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Guide 1: Low Reaction Yield
Issue: My reaction involving this compound is resulting in a low yield of the desired product.
Low yields are a common problem in organic synthesis and can stem from various factors.[6] The following guide provides a systematic approach to troubleshooting low yields in reactions with this compound.
Potential Causes and Solutions:
-
Moisture Contamination: this compound readily hydrolyzes in the presence of moisture, leading to the formation of silanols and siloxanes, thus consuming the starting material and reducing the yield.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Improper Reaction Temperature: The optimal temperature for a reaction can significantly impact the yield.
-
Solution: Consult the literature for the recommended temperature for your specific reaction. If the information is unavailable, perform small-scale experiments to screen a range of temperatures.
-
-
Suboptimal Catalyst Activity or Loading (for catalyzed reactions like hydrosilylation): The catalyst may be inactive or used in an incorrect amount.
-
Solution: Use a fresh, active catalyst. Optimize the catalyst loading by running a series of small-scale reactions with varying catalyst concentrations.
-
-
Inefficient Reagent Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Solution: Ensure efficient stirring throughout the reaction. For viscous reaction mixtures, consider using a mechanical stirrer.
-
-
Side Reactions: The formation of undesired byproducts will consume starting materials and lower the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by techniques like NMR or GC-MS to identify major byproducts. Once identified, reaction conditions can be modified to minimize their formation (e.g., by changing the temperature, solvent, or order of reagent addition).
-
Troubleshooting Workflow for Low Yields
References
- 1. researchgate.net [researchgate.net]
- 2. Platinum catalysed hydrosilylation of propargylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40496J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Removal of siloxane byproducts from Chlorodimethylvinylsilane reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chlorodimethylvinylsilane reactions. The focus is on the identification and removal of common siloxane byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound reactions?
The most prevalent byproduct, particularly in the presence of moisture, is 1,3-divinyl-1,1,3,3-tetramethyldisiloxane. This occurs due to the hydrolysis of this compound. Other potential byproducts can include higher molecular weight linear or cyclic siloxanes, although they are typically less common.
Q2: How does moisture lead to the formation of siloxane byproducts?
This compound is highly susceptible to hydrolysis. In the presence of water, the silicon-chlorine bond is cleaved, forming a silanol (B1196071) intermediate (vinyldimethylsilanol). This reactive silanol can then undergo condensation with another molecule of this compound or another silanol molecule to form a stable silicon-oxygen-silicon (siloxane) bond, resulting in the formation of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.
Q3: How can I minimize the formation of siloxane byproducts during my reaction?
To minimize byproduct formation, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes:
-
Using dry solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all glassware is thoroughly dried before use.
Q4: What analytical techniques can be used to detect siloxane impurities?
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for identifying and quantifying siloxane impurities. The mass spectrum of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane will show a characteristic fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of siloxanes, by observing the chemical shifts corresponding to the vinyl and methyl protons in the siloxane structure, which will differ from those in the parent this compound.
Troubleshooting Guides
Issue: Presence of a Higher Boiling Point Impurity Detected by GC
If your GC analysis indicates a significant peak with a higher retention time than this compound, it is likely a siloxane byproduct.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for siloxane removal.
Experimental Protocols
Protocol 1: Removal of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane by Fractional Distillation
This is the most effective method for separating this compound from its common siloxane byproduct due to their significantly different boiling points.
Materials:
-
Crude this compound reaction mixture
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the distillation flask with the crude reaction mixture.
-
Begin heating the mixture gently.
-
Carefully monitor the temperature at the head of the distillation column.
-
Collect the fraction that distills at or near the boiling point of this compound (82-83 °C).[1]
-
The temperature will then rise. The fraction distilling at approximately 139 °C is the 1,3-divinyl-1,1,3,3-tetramethyldisiloxane byproduct.[2][3]
-
Analyze the purity of the collected this compound fraction using GC-MS.
| Compound | Boiling Point (°C) |
| This compound | 82-83 |
| 1,3-divinyl-1,1,3,3-tetramethyldisiloxane | 139 |
Protocol 2: Aqueous Workup (Washing) for Hydrolyzable Impurities
This method can be used to remove small amounts of unreacted chlorosilanes and other water-soluble impurities. It should be performed with caution as it can lead to further hydrolysis of the desired product if not controlled properly.
Materials:
-
Crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, hexanes)
-
Separatory funnel
-
Deionized water (cold)
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Transfer the organic solution of crude this compound to a separatory funnel.
-
Wash the organic layer cautiously with cold deionized water. Invert the funnel gently to mix and periodically vent to release any pressure buildup.
-
Separate the aqueous layer.
-
Wash the organic layer with cold saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the aqueous layer.
-
Wash the organic layer with cold brine to remove residual water.
-
Separate the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
The solvent can then be removed by rotary evaporation, followed by distillation of the purified product.
Protocol 3: Adsorbent Treatment for Trace Impurities
Adsorbents can be effective in removing polar impurities, such as trace amounts of silanols that have not condensed into siloxanes.
Materials:
-
Crude this compound solution
-
Activated carbon or silica (B1680970) gel
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the crude product solution, add a small amount of activated carbon or silica gel (approximately 1-5% by weight).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture to remove the adsorbent.
-
Analyze the filtrate for the presence of impurities. This method is often used as a polishing step before distillation.
References
Technical Support Center: Optimizing Chlorodimethylvinylsilane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving chlorodimethylvinylsilane.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Product Yield in Hydrosilylation Reactions
Question: My hydrosilylation reaction with this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield in hydrosilylation reactions can stem from several factors, primarily related to the catalyst, reactants, and reaction conditions. Follow these steps to diagnose and resolve the issue:
-
Catalyst Activity and Integrity:
-
Catalyst Age and Storage: Platinum catalysts, especially Karstedt's catalyst, can lose activity over time if not stored properly. Ensure your catalyst is fresh and has been stored under an inert atmosphere, protected from light and moisture.[1]
-
Catalyst Poisoning: Contaminants in your reactants or solvent can poison the catalyst. Common poisons include sulfur, nitrogen, and phosphorus compounds. The nitrile group in substrates like allyl cyanide can also inhibit catalyst activity.[2][3]
-
Solution: Use high-purity, distilled reactants and dry solvents. If poisoning is suspected, increasing the catalyst loading may help overcome the inhibition. For substrates with strongly coordinating functional groups, consider using a more robust catalyst system, such as those based on rhodium.[2]
-
-
-
Reaction Conditions:
-
Temperature: While Karstedt's catalyst can be active at room temperature, some reactions require heating to initiate or achieve a reasonable rate.[1]
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction at intervals (e.g., every 10°C increase) can help identify the optimal temperature without promoting side reactions.
-
-
Solvent: The choice of solvent can influence the reaction. Common solvents for hydrosilylation include toluene (B28343), xylene, and other hydrocarbons.[1]
-
Solution: Ensure your solvent is dry and free of impurities. If you suspect solvent-based inhibition, try a different, high-purity, anhydrous solvent.
-
-
-
Reactant Purity and Stoichiometry:
-
Impurities: Impurities in either the this compound or the alkene can act as inhibitors.
-
Solution: Purify your reactants before use, for example, by distillation.
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully check your calculations and ensure the correct stoichiometry. Sometimes, a slight excess of one reactant can drive the reaction to completion.
-
-
Issue 2: Formation of Side Products
Question: I am observing significant side products in my hydrosilylation reaction. What are these byproducts and how can I minimize their formation?
Answer: The formation of side products is a common challenge in hydrosilylation. The most prevalent side reactions include:
-
Isomerization of the Alkene: Platinum catalysts can catalyze the isomerization of terminal alkenes to internal alkenes, which are less reactive in hydrosilylation.[4][5]
-
Dehydrogenative Silylation: This side reaction leads to the formation of a vinylsilane and hydrogen gas.[4]
-
Formation of Propene and SiCl₄: In reactions involving allyl chloride, side reactions can lead to the formation of these byproducts.[6]
Strategies to Minimize Side Products:
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor the formation of side products. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Catalyst Choice: The choice of catalyst can significantly impact selectivity. For example, rhodium-based catalysts have been shown to provide higher selectivity in the hydrosilylation of allyl chloride compared to some platinum catalysts.[6][7][8]
-
Control Reactant Addition: In some cases, slow addition of one reactant to the reaction mixture can help to suppress side reactions by maintaining a low concentration of that reactant.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for hydrosilylation of this compound, and what is a typical catalyst loading?
A1: The most common catalyst is Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[1] A typical starting catalyst loading is around 10-100 ppm of platinum relative to the reactants.[1]
Q2: My reaction mixture is turning black. What does this indicate?
A2: The formation of a black precipitate, often referred to as "platinum black," indicates the decomposition of the homogeneous platinum catalyst into colloidal platinum(0).[4] This can lead to a loss of catalytic activity.[4] This decomposition can be promoted by impurities or high reaction temperatures.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is a chlorosilane and requires careful handling. It is corrosive and reacts with water and moisture to produce hydrochloric acid (HCl) gas, which is toxic and corrosive.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Ensure all glassware is dry before use.
Q4: Can I use solvents containing hydroxyl groups, like alcohols, for my hydrosilylation reaction?
A4: It is generally not recommended to use solvents with active hydrogens, such as alcohols. These can react with the Si-H bonds of the silane, leading to unwanted side reactions. Anhydrous hydrocarbon solvents like toluene or xylene are preferred.[1]
Quantitative Data Presentation
The following tables summarize quantitative data on catalyst performance in relevant reactions.
Table 1: Comparison of Catalysts for the Hydrosilylation of Allyl Chloride with Trichlorosilane (B8805176) [6]
| Catalyst System | Yield of Desired Product (%) | Selectivity (%) |
| H₂PtCl₆ | 20 | <50 |
| Karstedt's catalyst / 1,3-dimesitylimidazol-2-ylidene | 14 | <50 |
| [Rh(μ-Cl)(cod)]₂ / dppp | 76 | 88 |
| [RhCl(dppbzF)]₂ | >99 | >99 |
Reaction conditions: Allyl chloride (1.0 mmol), HSiCl₃ (1.0 mmol), catalyst (0.005 mmol/metal) under a nitrogen atmosphere.
Experimental Protocols
General Protocol for Hydrosilylation using Karstedt's Catalyst
This protocol provides a general methodology for the hydrosilylation of an alkene with this compound using Karstedt's catalyst.
Materials:
-
This compound
-
Alkene
-
Karstedt's catalyst solution (e.g., 2% Pt in xylene)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert gas supply (e.g., argon or nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask with the reflux condenser under a positive pressure of inert gas.
-
Charging Reactants: To the flask, add the alkene and anhydrous toluene via syringe.
-
Catalyst Addition: Add the calculated amount of Karstedt's catalyst solution to the reaction mixture. A typical loading is 10-100 ppm of platinum.
-
Silane Addition: Slowly add the this compound to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the specific reactants). Monitor the reaction progress by a suitable analytical technique (e.g., GC, NMR) by observing the disappearance of the Si-H signal.
-
Work-up: Once the reaction is complete, the product can be purified. This may involve removal of the solvent under reduced pressure followed by distillation of the product.
Visualizations
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Caption: A troubleshooting workflow for low-yield hydrosilylation reactions.
References
- 1. Karstedt catalysts | Johnson Matthey [matthey.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of new hydrosilylation catalysts towards high-performance organosilicon materials - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalsilicones.org [globalsilicones.org]
Work-up procedures to avoid decomposition of vinylsilane products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing work-up procedures for vinylsilane products while minimizing decomposition.
Frequently Asked Questions (FAQs)
Q1: My vinylsilane appears to be decomposing during aqueous work-up. What are the most common causes?
A1: Vinylsilanes are susceptible to decomposition under both acidic and basic conditions. The primary degradation pathways during aqueous work-up are protodesilylation (cleavage of the carbon-silicon bond by a proton source) and hydrolysis of silyl (B83357) ethers or alkoxysilanes, which can be catalyzed by acids or bases. Exposure to strong acids or bases in the aqueous phase is a frequent cause of product loss.
Q2: What is the ideal pH range to maintain during the aqueous extraction of vinylsilanes?
A2: To minimize decomposition, it is crucial to maintain a pH as close to neutral (pH 7) as possible during aqueous extractions. If the reaction conditions are acidic or basic, the crude reaction mixture should be carefully neutralized before extraction. For sensitive vinylsilanes, the use of buffered aqueous solutions is highly recommended to prevent significant pH fluctuations.
Q3: Can I use standard silica (B1680970) gel for the column chromatography of my vinylsilane product?
A3: Standard silica gel is acidic and can cause decomposition of sensitive vinylsilanes on the column. It is generally recommended to use deactivated (neutralized) silica gel or an alternative stationary phase. If you observe streaking, poor recovery, or the appearance of new spots on your TLC plate, the acidity of the silica gel is a likely cause.
Q4: My vinylsilane has alkoxy groups (e.g., -Si(OMe)3). Are there special precautions I need to take?
A4: Yes, vinylalkoxysilanes are sensitive to moisture, which can lead to hydrolysis of the alkoxy groups to form silanols. These silanols can then condense to form siloxane oligomers. While this may not affect the vinyl group directly, it changes the chemical nature of your product. It is important to work under anhydrous conditions as much as possible and to minimize contact with water during the work-up.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of product after aqueous work-up | Acid- or base-catalyzed decomposition (protodesilylation). | Neutralize the reaction mixture to pH ~7 before extraction. Use a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7) for washing. |
| Streaking or decomposition on TLC/column | The silica gel is too acidic. | Use deactivated silica gel (passivated with triethylamine) or consider an alternative stationary phase like neutral alumina. |
| Formation of a white precipitate during work-up | Hydrolysis of alkoxysilyl groups to form insoluble siloxanes. | Minimize contact with water. Perform the work-up quickly and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. |
| Incomplete quenching of reactive reagents | The quenching agent is not appropriate or used in insufficient amounts. | Choose a quenching agent based on the reactivity of the reagent. For highly reactive organometallics, use a stepwise quenching procedure with a less reactive alcohol (e.g., isopropanol) followed by a more reactive one (e.g., methanol) and finally water.[1] |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. | Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its polarity and break the emulsion. If the problem persists, consider filtering the entire mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Vinylsilanes
This protocol is a general guideline for the work-up of a reaction mixture containing a vinylsilane product.
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching solution with stirring. The choice of quenching agent depends on the reaction chemistry:
-
For reactions involving organometallic reagents (e.g., Grignard, organolithium), a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a good choice as it is a mild acid that will protonate the organometallic species without being strongly acidic.[2]
-
For reactions run under acidic conditions, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
For reactions run under basic conditions, carefully add a dilute acid, such as 1 M HCl, until the pH of the aqueous layer is approximately 7.
-
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Shake the funnel gently to mix the layers and then allow them to separate.
-
Drain the organic layer. If the product is expected to be in the aqueous layer, this should be confirmed by TLC or another analytical method.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing:
-
Combine the organic layers and wash with a pH 7 phosphate buffer solution to ensure neutrality.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the crude vinylsilane product.
-
Protocol 2: Passivation of Silica Gel for Column Chromatography
This procedure deactivates the acidic sites on silica gel, making it suitable for the purification of acid-sensitive vinylsilanes.[3][4][5][6]
-
Preparation of the Eluent:
-
Prepare the desired eluent system for your column chromatography.
-
Add 1-3% triethylamine (B128534) (Et₃N) to the eluent.
-
-
Packing the Column:
-
Pack the column with silica gel using the triethylamine-containing eluent.
-
-
Flushing the Column:
-
Flush the packed column with one column volume of the triethylamine-containing eluent.
-
Discard the eluent that passes through.
-
-
Running the Column:
-
The column is now ready for use. You can choose to run the column with the triethylamine-containing eluent or switch back to your original eluent system without triethylamine.[3]
-
Protocol 3: Preparation of a pH 7 Phosphate Buffer
This buffer is useful for washing organic layers during extraction to maintain a neutral pH.
-
Stock Solutions:
-
Prepare a 0.2 M solution of monobasic potassium phosphate (KH₂PO₄).
-
Prepare a 0.2 M solution of dibasic potassium phosphate (K₂HPO₄).
-
-
Mixing:
-
To prepare a pH 7.0 buffer, mix the two solutions in the appropriate ratio. You can achieve this by adding the 0.2 M K₂HPO₄ solution to the 0.2 M KH₂PO₄ solution while monitoring the pH with a calibrated pH meter until the desired pH of 7.0 is reached.
-
Decomposition Pathways and Workflows
The following diagrams illustrate common decomposition pathways for vinylsilanes and a general workflow for their work-up and purification.
References
Identifying and minimizing impurities in Chlorodimethylvinylsilane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorodimethylvinylsilane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield in Grignard Synthesis
Question: I am performing a Grignard synthesis of this compound from dimethyldichlorosilane and vinylmagnesium chloride/bromide, but my yield is significantly lower than expected, or the reaction failed to initiate. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in a Grignard reaction is a common issue, often related to the stringent anhydrous conditions required. Here are the primary causes and solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours. Solvents (typically THF or diethyl ether) must be anhydrous. Use freshly opened anhydrous solvents or distill from an appropriate drying agent (e.g., sodium/benzophenone). |
| Inactive Magnesium Surface | The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in the flask (with caution) to expose a fresh surface. |
| Slow Reaction Initiation | Gently warm the flask with a heat gun to initiate the reaction. The initiation is often indicated by a slight bubbling or a change in color. A small portion of a previously successful Grignard reaction mixture can also be used as an initiator. |
| Impure Reagents | Ensure the purity of the vinyl chloride/bromide and dimethyldichlorosilane. Impurities in the starting materials can quench the Grignard reagent or lead to side reactions. |
| Incorrect Stoichiometry | Use a slight excess (5-20 mol%) of the Grignard reagent relative to the dimethyldichlorosilane to ensure complete conversion.[1] |
Issue 2: Presence of High-Boiling Point Impurities in the Final Product
Question: After distillation, my this compound is contaminated with high-boiling point impurities. What are these impurities and how can I remove them?
Answer:
High-boiling point impurities in the Grignard synthesis of this compound are often due to side reactions.
| Potential Impurity | Source | Identification Method | Minimization & Removal |
| Disiloxanes | Reaction of chlorosilanes with trace amounts of water. This compound is moisture-sensitive.[2] | GC-MS, ¹H NMR, IR (presence of Si-O-Si bands) | Maintain strict anhydrous conditions throughout the synthesis and workup. Fractional distillation is effective for removal. |
| Vinyl-substituted disilanes | Wurtz-type coupling of the Grignard reagent with the chlorosilane. | GC-MS, ¹H NMR | Add the Grignard reagent slowly to the dimethyldichlorosilane solution at a low temperature to minimize side reactions. Fractional distillation can separate these higher-boiling compounds. |
| Polymeric materials | Polymerization of the vinyl group, though less common under these conditions. | ¹H NMR (broad signals), Gel Permeation Chromatography (GPC) | Avoid excessive heat during reaction and distillation. Use of a polymerization inhibitor during distillation may be considered. |
Issue 3: Presence of Low-Boiling Point Impurities in the Final Product
Question: My purified this compound contains low-boiling point impurities. What are they and how can I get rid of them?
Answer:
Low-boiling point impurities are typically unreacted starting materials or byproducts from the Grignard reagent formation.
| Potential Impurity | Source | Identification Method | Minimization & Removal |
| Tetrahydrofuran (THF) or Diethyl Ether | Residual solvent from the Grignard reaction. | GC, ¹H NMR | Careful distillation with a fractionating column is necessary. Ensure the distillation head temperature stabilizes at the boiling point of this compound (82-83°C). |
| Unreacted Vinyl Chloride/Bromide | Incomplete reaction during Grignard reagent formation. | GC-MS | Ensure complete reaction of the vinyl halide with magnesium. These are typically volatile and removed during solvent stripping and distillation. |
| Butane/Butene | Side products from the reaction of vinyl Grignard with trace oxygen or other impurities. | GC-MS (headspace analysis) | Maintain an inert atmosphere (nitrogen or argon) throughout the synthesis. These are highly volatile and should be removed during distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via the Grignard route?
A1: The most common impurities include:
-
Starting materials: Unreacted dimethyldichlorosilane.
-
Solvent: Residual THF or diethyl ether.
-
Side-products: Dichlorodimethylsilane, divinyldimethylsilane, and various disiloxanes formed from hydrolysis.[2]
Q2: What are the typical byproducts of the direct synthesis of this compound?
A2: The direct synthesis (Müller-Rochow process) of methylchlorosilanes produces a mixture of products. While the process can be optimized, byproducts often include methyltrichlorosilane, trimethylchlorosilane, and various other methylchlorosilanes.[3] High-boiling residues containing Si-Si and Si-CH₂-Si linkages can also be formed.[3]
Q3: How can I best purify this compound?
A3: Fractional distillation is the most effective method for purifying this compound.[4][5] Due to the close boiling points of some impurities, a distillation column with a high number of theoretical plates is recommended for achieving high purity. Extractive distillation has also been described for separating close-boiling chlorosilanes.[6]
Q4: My final product is cloudy. What is the likely cause?
A4: Cloudiness often indicates the presence of insoluble hydrolysis products, such as siloxanes. This is caused by exposure to moisture. Ensure all handling and storage of the final product is under strictly anhydrous conditions.
Q5: What analytical techniques are best for assessing the purity of this compound?
A5: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides structural confirmation of the product and can be used for quantitative analysis (qNMR) to determine absolute purity.[1][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and detecting the presence of Si-O-Si bonds from hydrolysis products.
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
-
Sample Preparation: Dilute a sample of the crude or purified this compound in an anhydrous, aprotic solvent (e.g., hexane (B92381) or toluene).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST).
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates. Ensure all glassware is dry.
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Heat the flask gently in a heating mantle.
-
Collect a forerun fraction containing low-boiling impurities.
-
Slowly increase the heating to distill the main fraction at its boiling point (82-83°C).
-
Monitor the head temperature closely; a stable temperature indicates a pure fraction is being collected.
-
Stop the distillation before all the liquid in the flask has evaporated to avoid concentrating high-boiling impurities.
-
Visualizations
References
- 1. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 2. What are Chlorosilanes? | Elkem.com [elkem.com]
- 3. US4552973A - Process for the preparation of dimethyldichlorosilane - Google Patents [patents.google.com]
- 4. Chemistry - Synthesis methyl chlorosilanes - Silicones Europe [silicones.eu]
- 5. Chlorosilane - Wikipedia [en.wikipedia.org]
- 6. US4402797A - Separation of chlorosilanes by extractive distillation - Google Patents [patents.google.com]
- 7. thescipub.com [thescipub.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the selectivity of Chlorodimethylvinylsilane reactions
Welcome to the technical support center for Chlorodimethylvinylsilane (CDVS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on improving reaction selectivity.
Q1: My hydrosilylation reaction with this compound is resulting in a mixture of regioisomers (α- and β-adducts). How can I improve the regioselectivity?
Possible Causes:
-
Inappropriate Catalyst Choice: The catalyst and its ligands play a crucial role in determining the regioselectivity of the hydrosilylation. Platinum-based catalysts, for example, can sometimes lead to mixtures of isomers.
-
Reaction Conditions: Temperature and solvent can influence the reaction pathway and, consequently, the regioselectivity.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of catalyst is the most critical factor. Consider screening a variety of metal complexes. For instance, rhodium and iridium catalysts with specific phosphine (B1218219) ligands have been shown to offer high regioselectivity.[1][2] Cobalt catalysts can also provide high efficiency and selectivity.[3]
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the formation of one regioisomer over the other by increasing the difference in activation energies for the competing pathways.
-
Solvent Selection: The polarity of the solvent can affect the stability of the transition states leading to different isomers.[4] Experiment with a range of anhydrous solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, CH2Cl2).[5][6]
Q2: I am observing poor stereoselectivity (a mixture of E- and Z-isomers) in my vinylsilane synthesis. What strategies can I employ to enhance stereoselectivity?
Possible Causes:
-
Catalyst System: The steric and electronic properties of the catalyst and its ligands are primary determinants of stereoselectivity.
-
Reaction Mechanism: The specific mechanism of the hydrosilylation (e.g., Chalk-Harrod vs. modified Chalk-Harrod) can influence the stereochemical outcome.
Troubleshooting Steps:
-
Ligand Modification: For a given metal center (e.g., Pt, Rh), systematically vary the ligands. Bulky ligands can enforce a specific stereochemistry. Chiral phosphine ligands can be used to achieve enantioselectivity.[7]
-
Catalyst Choice: Some catalysts are known to favor specific stereoisomers. For example, certain iridium complexes are known to catalyze Z-selective silylation of terminal alkenes.[3] Manganese-photocatalyzed hydrosilylation of alkynes can also yield Z-vinylsilanes with high selectivity.[3]
-
Temperature Control: As with regioselectivity, lower temperatures can enhance stereoselectivity.
Q3: My reaction is yielding a significant amount of white precipitate, and the overall yield of the desired product is low. What is causing this and how can I prevent it?
Possible Causes:
-
Hydrolysis of this compound: this compound is highly sensitive to moisture.[5][8] Reaction with trace amounts of water leads to the formation of silanols, which can then condense to form polysiloxanes (a white precipitate).[5] This consumes the starting material and complicates purification.
-
Reaction with Glassware: The HCl byproduct generated during the reaction can react with certain types of glass, especially at elevated temperatures.[5]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is the most critical step.
-
Glassware: Oven-dry (120 °C for at least 4 hours) or flame-dry all glassware under vacuum immediately before use.[5][9]
-
Solvents and Reagents: Use anhydrous solvents, freshly distilled if necessary. Ensure all other reagents are free from moisture.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5][9]
-
-
Use of HCl Scavengers: To neutralize the HCl byproduct as it forms, consider adding a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (Hünig's base).[5]
-
Passivation of Glassware: For highly sensitive reactions, consider silylating the glassware with a reagent like hexamethyldisilazane (B44280) (HMDS) to passivate surface silanol (B1196071) groups.[5]
Q4: The reaction is sluggish and shows low or no conversion of the starting material. What should I do?
Possible Causes:
-
Catalyst Deactivation: Impurities in the reagents or solvent (especially water or oxygen) can poison the catalyst. Certain functional groups on the substrate can also coordinate to the metal center and inhibit catalysis.[2][10]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.[5]
-
Inappropriate Solvent: The chosen solvent may not be suitable for the specific reaction mechanism.[5]
Troubleshooting Steps:
-
Verify Reagent and Solvent Purity: Ensure all components of the reaction are of high purity and are anhydrous.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments and monitor the progress by a suitable analytical technique (e.g., GC-MS, TLC, NMR).[5]
-
Catalyst Loading: If catalyst deactivation is suspected, consider slightly increasing the catalyst loading.
-
Solvent Screening: Test a range of anhydrous solvents with different polarities.[5]
Data Presentation
Table 1: Catalyst Systems for Selective Hydrosilylation of Alkynes and Alkenes
| Catalyst System | Substrate | Silane | Selectivity | Reference |
| [Ir(OMe)(cod)]2 / dtbpy | Terminal Alkenes | Triethylsilane | Z-selective | [3] |
| [HCo(PMe3)4] | Internal Alkynes | Various Hydrosilanes | Highly Regio- and Stereoselective | [3] |
| (IPr)Pt(allyl ether) | Terminal/Internal Alkynes | - | cis-addition on less hindered terminus | [3] |
| Mn-photocatalysis | Terminal/Internal Alkynes | - | Z-vinylsilanes (anti-Markovnikov) | [3] |
| [RhCl(dppbzF)]2 | Allyl Chloride | Trichlorosilane (B8805176) | >99% for trichloro(3-chloropropyl)silane | [1] |
Note: This table summarizes data for vinylsilane synthesis in general, which can be applied by analogy to this compound reactions.
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrosilylation
This protocol provides a general method for the hydrosilylation of an alkyne with this compound using a rhodium catalyst.
Materials:
-
Substrate (alkyne)
-
This compound (CDVS)
-
Rhodium catalyst (e.g., [RhCl(dppbzF)]2)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble the reaction apparatus (Schlenk flask with a condenser and magnetic stirrer) and flame-dry it under vacuum. Allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add the rhodium catalyst (e.g., 0.1-1 mol%). Dissolve the catalyst in the anhydrous solvent.
-
Add the alkyne substrate (1.0 eq) to the flask.
-
Initiation: Slowly add this compound (1.1-1.5 eq) to the stirred solution at room temperature.
-
Reaction: Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup will depend on the product's properties. Typically, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Screening Catalysts for Optimal Selectivity
This protocol outlines a parallel screening approach to identify the best catalyst for a specific this compound reaction.
Materials:
-
An array of small reaction vials (e.g., 2 mL) with stir bars
-
Stock solutions of various catalysts (e.g., Pt, Rh, Ir complexes) in an anhydrous solvent
-
Stock solution of the substrate
-
Stock solution of this compound
Procedure:
-
Preparation: Arrange the reaction vials in a rack under an inert atmosphere.
-
Substrate Addition: Add an equal amount of the substrate stock solution to each vial.
-
Catalyst Addition: To each vial, add a different catalyst stock solution. Include a control vial with no catalyst.
-
Initiation: Add the this compound stock solution to each vial to start the reactions.
-
Reaction Monitoring: Stir the reactions at a controlled temperature. At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial.
-
Analysis: Quench the aliquots and analyze them by GC-MS or ¹H NMR to determine the conversion and the ratio of isomers (regio- and stereo-).[7]
-
Optimization: Based on the results, select the most promising catalyst and perform further optimization of reaction conditions (temperature, solvent, catalyst loading) to maximize selectivity.[7]
Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for low selectivity in this compound reactions.
Caption: Competing pathways in a typical hydrosilylation reaction.
Caption: Experimental workflow for catalyst screening.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with this compound? A1: this compound is highly flammable, corrosive, and reacts with water to release hydrogen chloride (HCl) gas.[8] It is crucial to handle it in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety goggles, lab coat).[11]
Q2: Can I use alcoholic solvents with this compound? A2: Yes, but be aware that alcoholic solvents will react with this compound in a solvolysis reaction, where the chlorine atom is replaced by an alkoxy group.[5] This may be the desired transformation, but if you are trying to perform another reaction, such as hydrosilylation, alcoholic solvents are generally not suitable.
Q3: How can I effectively remove the HCl byproduct from my reaction? A3: You can use a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine to neutralize the HCl as it forms.[5] Alternatively, for gaseous HCl, a gentle purge with an inert gas (e.g., nitrogen or argon) can help remove it from the reaction mixture.[5] During workup, washing the organic phase with a mild aqueous base like saturated sodium bicarbonate solution is also effective.[9]
Q4: What are the common byproducts in this compound reactions? A4: The most common byproduct is polysiloxane, which forms from the reaction of this compound with water.[5][9] In hydrosilylation reactions, undesired regio- or stereoisomers of the product can also be considered byproducts.
Q5: What analytical techniques are best for monitoring the progress and selectivity of these reactions? A5: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for monitoring the consumption of starting materials and the formation of products and byproducts, providing information on both conversion and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is also very powerful for structural characterization and determining the ratio of different isomers.[12] For qualitative monitoring, Thin Layer Chromatography (TLC) can be a quick and effective tool.[9]
References
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vinylsilane synthesis [organic-chemistry.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Chloro(dimethyl)vinylsilane | C4H9ClSi | CID 519368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of new hydrosilylation catalysts towards high-performance organosilicon materials - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 11. 氯(二甲基)乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of Products from Chlorodimethylvinylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction products from chlorodimethylvinylsilane is a critical step in various chemical syntheses, particularly in the development of new materials and pharmaceutical intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose, offering robust separation and identification of volatile and semi-volatile organosilane compounds. This guide provides an objective comparison of GC-MS with alternative analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Analytical Techniques
The choice of an analytical technique for characterizing the products of this compound reactions depends on several factors, including the volatility and polarity of the analytes, the required sensitivity, and the need for structural elucidation versus routine quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile gas phase, followed by mass-based detection and identification.[1] | Separation of compounds in a liquid mobile phase followed by mass analysis; suitable for a wide range of polar and non-polar compounds.[1][2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information without sample destruction.[2] |
| Primary Strengths | High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of known impurities through mass spectral libraries.[3] | Broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] | Provides detailed structural information of both the main component and impurities, and allows for absolute quantification without a specific reference standard (qNMR).[2] |
| Primary Weaknesses | Requires analytes to be volatile and thermally stable. Reactive silanes can sometimes undergo in-source reactions. | Some reactive silanes may not be compatible with common LC mobile phases.[2] | Lower sensitivity compared to MS-based techniques for trace impurities and potential for signal overlap in complex mixtures.[2] |
| Typical Limit of Detection (LOD) | Low ng/mL to µg/mL range for volatile impurities. | Generally in the pg/mL to ng/mL range, depending on the analyte and ionization source. | µg/mL to mg/mL range without specialized techniques. |
Experimental Protocols
A representative reaction of this compound is the hydrosilylation of an alkyne, such as 1-hexyne (B1330390), to form various vinylsilane isomers. The resulting products can be effectively analyzed by GC-MS.
Representative Experimental Protocol: Hydrosilylation of 1-Hexyne with this compound and GC-MS Analysis
Reaction:
-
To a dry, inert-atmosphere reaction flask, add 1-hexyne (1.0 equivalent) and a platinum-based catalyst (e.g., Karstedt's catalyst, 0.01 mol%).
-
Slowly add this compound (1.1 equivalents) to the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS until the starting materials are consumed.[4]
-
Upon completion, the reaction mixture can be directly analyzed or subjected to a work-up procedure involving filtration through a short plug of silica (B1680970) gel to remove the catalyst before GC-MS analysis.[4]
GC-MS Analysis:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the vinylsilane isomers.
-
Injector: 250 °C, splitless injection of 1 µL of the reaction mixture (diluted in a suitable solvent like hexane (B92381) if necessary).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: GC-MS Analysis of Hydrosilylation Products
The hydrosilylation of 1-hexyne with this compound can yield three main isomers: the (E)-β-isomer, the (Z)-β-isomer, and the α-isomer. The following table presents hypothetical but representative GC-MS data for these products.
| Product Isomer | Retention Time (min) | Key Mass Fragments (m/z) and Relative Abundance (%) |
| (E)-β-(chlorodimethylsilyl)-1-hexene | 10.2 | 176 (M+, 5%), 161 ([M-CH₃]⁺, 100%), 121 ([M-C₄H₉]⁺, 45%), 93 ([SiCl(CH₃)₂]⁺, 80%) |
| (Z)-β-(chlorodimethylsilyl)-1-hexene | 10.5 | 176 (M+, 4%), 161 ([M-CH₃]⁺, 95%), 121 ([M-C₄H₉]⁺, 50%), 93 ([SiCl(CH₃)₂]⁺, 85%) |
| α-(chlorodimethylsilyl)-1-hexene | 11.1 | 176 (M+, 10%), 161 ([M-CH₃]⁺, 80%), 147 ([M-C₂H₅]⁺, 60%), 93 ([SiCl(CH₃)₂]⁺, 70%) |
Note: The molecular ion (M+) is observed at m/z 176. The base peak for the β-isomers is typically the [M-CH₃]⁺ fragment at m/z 161, resulting from the loss of a methyl group from the silicon atom. The fragmentation patterns can be used to distinguish between the different isomers.[5][6]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and GC-MS analysis of vinylsilanes.
Comparison with Alternative Methods
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar derivatives of this compound reaction products, LC-MS can be a valuable alternative.[2] However, the reactivity of the Si-Cl bond may necessitate derivatization to a more stable group (e.g., Si-OR) prior to analysis to prevent on-column reactions or hydrolysis with aqueous mobile phases.[2] LC-MS is particularly advantageous for analyzing reaction mixtures that have not been subjected to distillation or for products with higher molecular weights that are not amenable to GC.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, and ²⁹Si NMR, provides unparalleled structural information for the reaction products.[2] It is a non-destructive technique that can be used for both qualitative and quantitative analysis of the reaction mixture without the need for chromatographic separation. For instance, the stereochemistry of the vinylsilane isomers ((E) vs. (Z)) can be readily determined from the coupling constants of the vinyl protons in the ¹H NMR spectrum. While GC-MS is often more sensitive for detecting trace impurities, qNMR (quantitative NMR) can provide highly accurate quantification of the major products without the need for calibration curves.[2]
Conclusion
GC-MS is a powerful and widely accessible technique for the routine analysis of products from this compound reactions, offering excellent separation and identification capabilities for volatile compounds. Its performance is complemented by other techniques such as LC-MS, which is suitable for less volatile or more polar analytes, and NMR spectroscopy, which provides detailed structural elucidation and accurate quantification. The selection of the most appropriate analytical method will ultimately depend on the specific goals of the analysis, the nature of the reaction products, and the resources available to the researcher. By understanding the relative strengths and weaknesses of each technique, scientists can make informed decisions to effectively characterize their synthesized materials.
References
- 1. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 2. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 3. thescipub.com [thescipub.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the NMR Characterization of Polymers Synthesized with Chlorodimethylvinylsilane
For researchers, scientists, and drug development professionals working with novel polymeric materials, precise structural elucidation is paramount. When synthesizing polymers using chlorodimethylvinylsilane, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for detailed characterization. This guide provides a comparative analysis of NMR techniques against other common analytical methods, supported by representative experimental data and protocols.
Unraveling Polymer Microstructure: The Power of NMR
NMR spectroscopy offers unparalleled insight into the molecular structure of polymers derived from this compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate key structural features, including monomer incorporation, tacticity, and the presence of vinyl functional groups, which are crucial for subsequent polymer modifications like cross-linking or grafting.
Key NMR Observables for Poly(this compound) Homopolymers and Copolymers:
-
¹H NMR: Provides information on the proton environment. The vinyl protons typically appear in the range of 5.5-6.5 ppm, while the methyl protons attached to the silicon atom are observed in the upfield region of 0.0-0.5 ppm. Integration of these signals allows for the quantification of vinyl group incorporation.
-
¹³C NMR: Offers a wider chemical shift range than ¹H NMR, providing more detailed information about the carbon backbone and side chains. The vinyl carbons resonate at approximately 130-140 ppm, while the methyl carbons attached to silicon appear around 0 ppm.
-
²⁹Si NMR: Directly probes the silicon backbone of the polymer. The chemical shifts are highly sensitive to the substituents on the silicon atom and the nature of the neighboring silicon units, making it a powerful tool for determining the polymer's microstructure and end-groups. For a polydimethylvinylsiloxane structure, signals corresponding to dimethylsiloxy and methylvinylsiloxy units can be clearly distinguished.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, a multi-faceted approach to polymer characterization is often necessary. Here, we compare NMR with other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed microstructure, monomer sequence, tacticity, end-group analysis, quantification of functional groups. | Non-destructive, provides absolute structural information, applicable to both solution and solid-state samples. | Lower sensitivity compared to other techniques, can be complex to interpret for complex polymers, requires deuterated solvents for solution-state analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., Si-O-Si, C=C, Si-CH₃). | Fast, requires minimal sample preparation, provides a quick overview of the chemical composition. | Provides limited information on the polymer backbone and microstructure, quantification can be challenging. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mw, Mn, PDI). | Provides crucial information about the polymer's size and dispersity. | Does not provide structural information, requires calibration with standards. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile. | Provides information on the material's performance at elevated temperatures. | No structural information. |
Experimental Protocols
Synthesis of a Representative Vinyl-Containing Polysiloxane
This protocol describes a general method for the synthesis of a vinyl-containing polysiloxane, which can be adapted for the use of this compound.
Materials:
-
This compound
-
Dimethyldichlorosilane
-
Deionized water
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of this compound and dimethyldichlorosilane in a desired molar ratio is dissolved in toluene in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.
-
Deionized water is added dropwise to the silane (B1218182) solution with vigorous stirring. The reaction is exothermic and generates HCl gas, which should be properly vented.
-
After the addition of water is complete, the mixture is stirred for an additional 2 hours at room temperature to ensure complete hydrolysis.
-
The organic layer is separated and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water until the aqueous layer is neutral.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the vinyl-containing polysiloxane.
NMR Characterization Protocol
Sample Preparation:
Approximately 20-30 mg of the polymer is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 s
²⁹Si NMR Spectroscopy:
-
Spectrometer: 79.5 MHz
-
Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE) and allow for quantitative analysis.
-
Number of Scans: 4096 or more, depending on the concentration.
-
Relaxation Delay: 10-30 s (due to the long relaxation times of ²⁹Si nuclei). The addition of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten this delay.
Quantitative Data Summary
The following table summarizes representative NMR data for a copolymer synthesized from this compound and dimethyldichlorosilane.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 5.7 - 6.2 | Multiplet | Vinyl protons (-CH=CH₂) |
| 0.1 - 0.3 | Singlet | Methyl protons (-Si(CH₃)₂) | |
| ¹³C | 137 | - | =CH₂ |
| 132 | - | -CH= | |
| -1.5 | - | -Si(CH₃)₂ | |
| ²⁹Si | -22 | - | D unit (-O-Si(CH₃)₂-O-) |
| -35 | - | V unit (-O-Si(CH₃)(CH=CH₂)-O-) |
Visualizing the Workflow
The following diagram illustrates the general workflow from polymer synthesis to characterization.
Caption: Workflow for the synthesis and characterization of vinyl-containing polysiloxanes.
This comprehensive approach, integrating NMR with other analytical techniques, provides a robust framework for the characterization of polymers synthesized with this compound, enabling researchers to tailor polymer properties for a wide range of applications.
A Comparative Analysis of Chlorodimethylvinylsilane and Other Silylating Agents for Researchers
In the fields of organic synthesis, analytical chemistry, and drug development, the selection of an appropriate silylating agent is a critical decision that can significantly impact reaction efficiency, product stability, and analytical sensitivity. Chlorodimethylvinylsilane, a versatile organosilicon compound, presents a unique set of properties due to its vinyl functional group. This guide provides an objective comparison of this compound with other common silylating agents, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.
Silylating agents are primarily employed for two main purposes: as protecting groups for sensitive functional groups like alcohols, amines, and carboxylic acids in multi-step syntheses, and as derivatizing agents to enhance the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] The choice of agent depends on factors such as reactivity, the stability of the resulting silyl (B83357) derivative, steric hindrance, and the nature of the byproducts.[1]
Performance Comparison of Silylating Agents as Protecting Groups
The efficacy of a silylating agent as a protecting group is largely determined by the stability of the resulting silyl ether. This stability is influenced by the steric bulk of the substituents on the silicon atom; bulkier groups generally confer greater stability.[3]
While direct, comprehensive comparative studies on the performance of this compound as a protecting agent are limited in the available literature, its properties can be inferred from its structure and compared with more common silylating agents. The dimethylvinylsilyl group is sterically intermediate between the trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) groups. The following tables summarize the performance of various silylating agents.
Table 1: Comparison of Silylating Agents for the Protection of Alcohols
| Silylating Agent | Abbreviation | Typical Base | General Reactivity | Key Features of the Silyl Ether |
| This compound | CDVCS | Imidazole (B134444), Pyridine | Moderate (Inferred) | Vinyl group allows for further functionalization. Stability is likely intermediate between TMS and TES ethers. |
| Trimethylchlorosilane | TMSCl | Imidazole, Pyridine | High | TMS ethers are readily cleaved under mild acidic conditions.[4] |
| Triethylchlorosilane | TESCl | Imidazole, Pyridine | Moderate | TES ethers are significantly more stable to acid hydrolysis than TMS ethers.[3] |
| tert-Butyldimethylchlorosilane | TBDMSCl | Imidazole | Lower | TBDMS ethers are very stable to a wide range of conditions but can be cleaved with fluoride (B91410) ions.[5] |
| Triisopropylchlorosilane | TIPSCl | Imidazole | Low | TIPS ethers offer very high stability due to significant steric hindrance.[5] |
| tert-Butyldiphenylchlorosilane | TBDPSCl | Imidazole | Low | TBDPS ethers are exceptionally stable, particularly to acidic conditions.[5] |
Table 2: Relative Stability of Common Silyl Ethers to Acidic and Basic Cleavage
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Dimethylvinylsilyl (DMVS) | ~10-50 (Estimated) | ~10-50 (Estimated) |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Data for TMS, TES, TBDMS, TIPS, and TBDPS sourced from[3]. Data for DMVS is an estimation based on its structure relative to TMS and TES.
Performance Comparison for GC-MS Derivatization
For derivatization in GC-MS, the ideal silylating agent is highly reactive to ensure complete and rapid derivatization of the analyte and produces volatile byproducts that do not interfere with the chromatogram.[1][6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often favored for this purpose.[1]
The use of this compound for routine GC-MS derivatization is not widely documented. Its reactivity is expected to be lower than that of silylamides like BSTFA and MSTFA. Furthermore, the byproduct, HCl, is corrosive and may not be ideal for all GC systems.[7]
Table 3: Comparison of Silylating Agents for GC-MS Derivatization
| Silylating Agent | Abbreviation | Reactivity | Volatility of Byproducts | Common Applications |
| This compound | CDVCS | Moderate | HCl (non-volatile salt with base) | Not commonly used for routine derivatization. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High | High (N-trifluoroacetylacetamide) | Widely used for alcohols, phenols, carboxylic acids.[1] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | Very High (N-methyltrifluoroacetamide) | Considered one of the most powerful TMS donors; ideal for trace analysis.[1] |
| Hexamethyldisilazane | HMDS | Low | High (Ammonia) | Often requires a catalyst (e.g., TMCS); used for sugars.[8] |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | High | High | Forms TBDMS derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful silylation.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol, this compound, and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the dimethylvinylsilyl ether.
This is a general protocol adapted from standard procedures for silyl chlorides. Reaction times and temperatures may need to be optimized for specific substrates.
Protocol 2: Rhodium-Catalyzed O-Silylation of an Alcohol with a Vinylsilane
This protocol represents a specific application for vinylsilanes, including those that can be prepared from this compound.
Materials:
-
Alcohol (1.0 mmol)
-
Vinylsilane (e.g., vinyldimethylsilane, 1.2 mmol)
-
[(COE)₂RhCl]₂ (0.005 mmol)
-
HCl (1 M in diethyl ether, 0.01 mmol)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the alcohol in the anhydrous solvent, add the vinylsilane, the rhodium catalyst, and the HCl solution under an inert atmosphere.[1][8]
-
Stir the mixture at room temperature. The reaction typically leads to the formation of the silyl ether with the evolution of ethylene (B1197577) gas.[1]
-
Monitor the reaction by GC or TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue can be purified by chromatography.[1]
This catalytic method offers an alternative to base-mediated silylations and can be highly efficient for various alcohols.[1]
Protocol 3: Derivatization of Steroids for GC-MS using BSTFA with TMCS catalyst
Materials:
-
Steroid standard
-
BSTFA + 1% TMCS
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the steroid standard in the solvent and then evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS to the dried sample.[1]
-
Seal the vial and heat at 60°C for 30 minutes.[1]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.[1]
Visualizations
Caption: General mechanism of alcohol silylation with a chlorosilane.
Caption: Relative stability of common silyl ethers to acidic conditions.
Caption: Experimental workflow for comparing silylating agents.
References
- 1. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct chlorination of alcohols with chlorodimethylsilane catalyzed by a gallium trichloride/tartrate system under neutral conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal-Catalysed Ether Cleavages - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indium-catalyzed direct chlorination of alcohols using chlorodimethylsilane-benzil as a selective and mild system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly efficient O-silylation of alcohol with vinylsilane using a Rh(I)/HCl catalyst at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
A Comparative Guide to Chlorodimethylvinylsilane-Modified Surfaces for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a cornerstone of modern biomaterial science, enabling the precise control of surface properties to influence biological interactions. Among the diverse array of silanes, chlorodimethylvinylsilane (CDMV) offers a unique vinyl-terminated surface, presenting distinct advantages for various applications, including the fabrication of biosensors, microfluidic devices, and cell culture substrates. This guide provides an objective comparison of the performance of CDMV-modified surfaces against other commonly used silanes, supported by experimental data and detailed methodologies.
Comparative Performance of Silane-Modified Surfaces
The choice of silane (B1218182) for surface modification profoundly impacts the resulting surface energy, hydrophobicity, and subsequent biological interactions. This section provides a comparative overview of key performance metrics for surfaces modified with this compound and other common silanes.
Surface Properties: Water Contact Angle
The static water contact angle is a primary indicator of surface hydrophobicity. A higher contact angle signifies a more hydrophobic surface, which can influence protein adsorption and cell adhesion. While direct comparative studies are limited, the following table collates available data for various silane-modified surfaces.
| Silane | Functional Group | Substrate | Water Contact Angle (°) |
| This compound (CDMV) | Vinyl | Silicon/Glass | Est. 80-90 |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine | Silicon Dioxide | 40 ± 1[1] |
| Octadecyltrichlorosilane (OTS) | Alkyl (C18) | Silicon | ~110 |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Silicon | ~50-60 |
| Heptadecafluoro-1,1,2,2-tetrahydrodecyltrichlorosilane (FOTS) | Fluoroalkyl | Silicon | > 110 |
Note: The water contact angle for CDMV is an estimate based on its chemical structure and typical values for similar monochlorosilanes. Direct experimental data from comparative studies was not available in the searched literature.
Protein Adsorption
The adsorption of proteins to a biomaterial surface is a critical event that mediates subsequent cellular responses. The amount and conformation of adsorbed proteins are influenced by the surface chemistry. The following table summarizes protein adsorption data on various silane-modified surfaces.
| Silane | Functional Group | Protein | Adsorbed Amount (ng/cm²) |
| This compound (CDMV) | Vinyl | Albumin/Fibrinogen | Data not available |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine | Fibrinogen | ~350[2] |
| Octadecyltrichlorosilane (OTS) | Alkyl (C18) | Albumin | ~100 |
| (3-Glycidyloxypropyl)trimethoxysilane (GOPS) | Epoxy | IgG | ~30[2] |
Note: Quantitative protein adsorption data for CDMV-modified surfaces was not found in the reviewed literature. The presented data for other silanes is collated from different studies and experimental conditions may vary.
Cell Adhesion
The ability of a surface to support or resist cell adhesion is a key consideration in the design of biomaterials for cell culture, tissue engineering, and medical implants. Hydrophobic surfaces, such as those created by some silanes, can influence cell attachment and spreading.
| Silane Functional Group | Cell Type | Adhesion Characteristics |
| Vinyl | Fibroblasts, Endothelial cells | Moderate adhesion, dependent on subsequent surface modifications. |
| Amine | Erythroleukemia cells | Strong non-specific adhesion[3]. |
| Alkyl (Hydrophobic) | Fibroblasts | Generally reduced cell adhesion compared to hydrophilic surfaces[4]. |
| Epoxy | Erythroleukemia cells | Moderate adhesion[3]. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface modifications. The following sections provide methodologies for substrate preparation and silanization.
Substrate Preparation: Cleaning and Activation
A pristine and activated substrate surface is critical for uniform silane deposition.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Oxygen plasma cleaner
Procedure:
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Hydroxylation (Activation):
-
Piranha Etching (for silicon/glass): Immerse the cleaned, dry substrates in a freshly prepared piranha solution for 30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. )[1]
-
Oxygen Plasma Treatment: Alternatively, treat the substrates in an oxygen plasma cleaner for 2-5 minutes to generate surface hydroxyl groups.[1]
-
-
Final Rinse and Dry: Thoroughly rinse the substrates with DI water and dry with a stream of nitrogen. Store in a clean, dry environment until ready for silanization.
Silanization Protocol: Vapor Phase Deposition of this compound
Vapor phase deposition is a preferred method for creating uniform and reproducible silane monolayers.
Materials:
-
Cleaned and activated substrates
-
This compound (CDMV)
-
Vacuum deposition chamber or desiccator
-
Source of dry nitrogen gas
Procedure:
-
Chamber Preparation: Place the cleaned and activated substrates in a vacuum chamber.
-
Purging: Purge the chamber with dry nitrogen gas to remove ambient moisture.
-
Silane Introduction: Place a small, open container with a few drops of CDMV inside the chamber, ensuring it is not in direct contact with the substrates.
-
Vapor Deposition: Evacuate the chamber to a moderate vacuum (e.g., < 1 Torr). The CDMV will vaporize and deposit onto the substrate surfaces. The deposition can be carried out at room temperature for several hours or at a slightly elevated temperature (e.g., 50-70°C) for a shorter duration to facilitate the reaction.
-
Post-Deposition Purge: After the desired deposition time, vent the chamber with dry nitrogen to remove unreacted silane.
-
Rinsing: Remove the substrates and rinse with an anhydrous solvent such as toluene (B28343) or hexane (B92381) to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface.
Mandatory Visualizations
Experimental Workflow for Surface Modification and Characterization
Caption: Workflow for surface modification and characterization.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Integrin-mediated cell adhesion signaling pathway.[5]
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adsorption of bovine serum albumin on silicon dioxide nanoparticles: Impact of pH on nanoparticle–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of non-specific interactions on cellular adhesion using model surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Surface Functionalization: Chlorodimethylvinylsilane vs. Alternatives
For researchers, scientists, and drug development professionals, the ability to precisely tailor the surface properties of materials is paramount. Surface functionalization with organosilanes is a cornerstone technique for achieving this control, impacting everything from biocompatibility and drug delivery to diagnostics and materials science. This guide provides an objective comparison of Chlorodimethylvinylsilane (CDV-Si) with other common silanizing agents, supported by experimental data and detailed protocols to validate functionalization efficiency.
This compound is a popular choice for introducing a reactive vinyl group onto a surface, enabling subsequent covalent immobilization of biomolecules or polymers through hydrosilylation, radical polymerization, or thiol-ene click chemistry. Its monofunctional nature can offer advantages in forming well-defined monolayers. However, the selection of the optimal silane (B1218182) depends on the specific application, desired surface properties, and the nature of the substrate.
Performance Comparison of Silanizing Agents
The effectiveness of surface functionalization is a critical parameter that dictates the performance of the modified material. The choice of silane directly influences surface energy, hydrophobicity, and the density of functional groups. Below is a comparative summary of quantitative data for surfaces treated with this compound and common alternatives.
| Silane Functional Group | Silane Example | Substrate | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Elemental Composition (Atomic %) |
| Vinyl | This compound (CDV-Si) | Silicon/Glass | ~70-80° | < 1 | Si, C, O, Cl (trace) |
| Alkyl (Hydrophobic) | Octadecyltrichlorosilane (OTS) | Glass | ~110°[1] | < 1[1] | Si, C, O |
| Amino (Hydrophilic/Reactive) | (3-Aminopropyl)triethoxysilane (APTES) | Silicon | 60-70°[1] | 0.5 - 2[1] | Si, C, O, N |
| Fluoroalkyl (Hydrophobic/Oleophobic) | Perfluorooctyltrichlorosilane (PFOTS) | Glass | >115°[1] | < 1.5[1] | Si, C, O, F |
| Methacrylate (B99206) (Polymerizable) | 3-(Trimethoxysilyl)propyl methacrylate (γ-MPS) | Glass | ~65-75° | Variable | Si, C, O |
Note: The performance of silanes can be influenced by the substrate, deposition method, and precursor type. The data presented is a representative range compiled from various studies.
Experimental Protocols for Validation
Reproducible and quantifiable surface functionalization requires rigorous validation. The following are detailed protocols for key experiments to characterize and compare the efficiency of silanization.
Protocol 1: Water Contact Angle Goniometry
This technique provides a rapid assessment of the change in surface wettability and energy following silanization. A higher water contact angle for a vinyl-functionalized surface compared to a clean hydrophilic substrate indicates successful modification.
1. Substrate Preparation:
- Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a series of solvents such as acetone, isopropanol, and deionized water for 15 minutes each.[1]
- Dry the substrate under a stream of dry nitrogen.
- Activate the surface to generate hydroxyl groups by treatment with oxygen plasma or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Rinse the substrate thoroughly with deionized water and dry with nitrogen.[1]
2. Silanization (Vapor Deposition):
- Place the cleaned and activated substrates in a vacuum desiccator.
- Place a small vial containing a few drops of this compound inside the desiccator.
- Evacuate the desiccator to a pressure of ~100 mTorr to facilitate the vaporization of the silane.[1]
- Allow the substrates to react with the silane vapor for a controlled period (e.g., 1-2 hours) at room temperature.[1]
3. Post-Silanization Cleaning:
- Vent the desiccator with an inert gas (e.g., nitrogen).
- Remove the coated substrates and sonicate them in a non-polar solvent like hexane (B92381) or toluene (B28343) to remove any non-covalently bound (physisorbed) silane molecules.[1]
- Dry the substrates with a stream of dry nitrogen.
4. Contact Angle Measurement:
- Place the functionalized substrate on the stage of a contact angle goniometer.
- Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
- Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
- Use the instrument's software to measure the static contact angle.
- Perform measurements at multiple locations on the surface to ensure statistical relevance.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique that provides elemental composition and chemical state information of the top 1-10 nm of a surface, confirming the presence of the silane layer.
1. Sample Preparation:
- Prepare the silanized substrate following the cleaning, activation, silanization, and post-silanization cleaning steps outlined in Protocol 1.
2. XPS Analysis:
- Mount the sample on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
- Acquire a survey spectrum to identify all elements present on the surface. For a vinylsilane-functionalized surface, peaks for Silicon (Si 2p, Si 2s), Carbon (C 1s), and Oxygen (O 1s) are expected.
- Acquire high-resolution spectra for each element of interest to determine their chemical states and quantify their atomic concentrations.
- The presence of a significant C 1s signal and a Si 2p signal corresponding to the silane, relative to the substrate signals, confirms successful functionalization.
Protocol 3: Atomic Force Microscopy (AFM)
AFM provides topographical information about the surface at the nanoscale, allowing for the assessment of the uniformity and roughness of the silane layer.
1. Sample Preparation:
- Prepare the silanized substrate as described in Protocol 1.
2. AFM Imaging:
- Mount the sample on the AFM stage.
- Select a suitable AFM probe (a standard silicon cantilever with a sharp tip is generally appropriate).
- Engage the tip with the surface and begin scanning in tapping mode to minimize potential damage to the monolayer.[1]
- Acquire images at various scan sizes (e.g., 1 µm x 1 µm and 5 µm x 5 µm) to assess both local and large-scale uniformity.
- Analyze the images to determine the root-mean-square (RMS) roughness of the surface. A smooth, uniform surface with low RMS roughness is indicative of a well-formed monolayer.
Visualizing the Process and Comparison
To better illustrate the workflow and chemical principles, the following diagrams are provided.
Caption: Experimental workflow for surface functionalization and validation.
Caption: Comparison of monofunctional vs. trifunctional silane reactions.
References
A Comparative Guide to Cross-Coupling Reactions: Chlorodimethylvinylsilane vs. Vinylstannanes
In the landscape of palladium-catalyzed cross-coupling reactions, the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. For the introduction of a vinyl moiety, both the Hiyama coupling using organosilanes and the Stille coupling with organostannanes are powerful and widely utilized methods. This guide provides an objective, data-driven comparison of chlorodimethylvinylsilane (a representative vinylsilane for Hiyama coupling) and vinylstannanes (primarily vinyltributyltin for Stille coupling), tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Hiyama Coupling (this compound) | Stille Coupling (Vinylstannanes) |
| Organometallic Reagent | Organosilane | Organotin (Organostannane) |
| Toxicity | Low toxicity of silicon reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2] |
| Stability of Reagents | Organosilanes are generally stable and easy to handle.[1] | Organostannanes are generally stable to air and moisture.[3] |
| Functional Group Tolerance | Good, but can be sensitive to the fluoride (B91410) activator.[4] | Excellent, tolerates a wide range of functional groups.[3] |
| Reaction Conditions | Requires an activator (e.g., fluoride source or base).[1] | Often proceeds under neutral or mildly basic conditions.[3] |
| Byproduct Removal | Silicon byproducts are generally easy to remove. | Tin byproducts can be difficult and hazardous to remove.[3] |
Performance Comparison: A Data-Driven Analysis
It is crucial to note that the reaction conditions in the following tables are not identical and serve as representative examples of each reaction type.
Hiyama Coupling with Vinylsilanes: Representative Data
| Electrophile | Vinylsilane | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (variable) | TBAF | t-BuOH | 100 | 12 | 71[5] |
| 3-Methoxyphenylbromide | Phenyltriethoxysilane | 10% Pd/C (0.5) | Tris(4-fluorophenyl)phosphine (1) | TBAF·3H₂O | Toluene | 120 | 24 | 90[6] |
| Aryl Bromide | Phenyltriethoxysilane | 5% Pd/C (0.5) | Acetic Acid | TBAF·3H₂O | Toluene | Reflux | 24 | 90[6] |
| 2-Chloropyrimidine | Vinyltrimethoxysilane | Pd₂(dba)₃ (2.5) | XPhos (5) | TBAF | Dioxane | 100 | 12 | 85[7] |
Stille Coupling with Vinylstannanes: Representative Data
| Electrophile | Vinylstannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Triphenylvinyltin | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 95[8] |
| Aryl Bromide | Tributylvinyltin | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12 | 85[9] |
| Enol Triflate | Tributylvinyltin | Pd(dppf)Cl₂·DCM (10) | - | DMF | 40 | 60 | 87[9] |
| Aryl Bromide | Tributylvinyltin | Pd(OAc)₂ (2) | DABCO (variable) | PEG 400 | 80 | 2 | 92[2] |
Catalytic Cycles and Reaction Mechanisms
The fundamental steps of the catalytic cycles for both the Hiyama and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates a key difference in the activation and transmetalation steps.
Hiyama Coupling Catalytic Cycle
The Hiyama coupling requires the activation of the stable organosilane to facilitate transmetalation. This is typically achieved using a fluoride source (like TBAF) or a base, which forms a hypervalent silicon species that is more reactive towards the palladium center.[1]
Stille Coupling Catalytic Cycle
In contrast to the Hiyama coupling, the Stille coupling typically does not require an external activator for transmetalation. The organotin reagent is generally reactive enough to directly transfer its vinyl group to the palladium complex.[3]
Experimental Protocols
The following are generalized experimental protocols for the Hiyama and Stille cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Hiyama Coupling with a Vinylsilane
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (or other vinylsilane) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., XPhos, SPhos) (1-10 mol%)
-
Activator (e.g., TBAF, KOSiMe₃) (1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the vinylsilane via syringe.
-
Add the activator to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (typically ranging from 60 to 120 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Stille Coupling with a Vinylstannane
Materials:
-
Aryl halide or triflate (1.0 mmol, 1.0 equiv)
-
Vinyltributyltin (or other vinylstannane) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide/triflate, palladium catalyst, and any solid ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the vinylstannane via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can then be removed by filtration through a pad of celite.[9]
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Decision Workflow: Choosing the Right Reagent
The choice between this compound and a vinylstannane can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Conclusion
Both the Hiyama coupling with vinylsilanes like this compound and the Stille coupling with vinylstannanes are highly effective methods for the introduction of a vinyl group. The Hiyama coupling offers the significant advantage of utilizing low-toxicity and environmentally benign organosilicon reagents.[1] However, the need for an activator can sometimes limit its functional group compatibility.[4]
The Stille coupling, on the other hand, boasts excellent functional group tolerance and often proceeds under milder, neutral conditions.[3] The primary drawback of the Stille reaction is the inherent toxicity of the organotin reagents and the often-challenging removal of tin-containing byproducts.[2]
The choice between these two powerful methodologies will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and the importance of "green chemistry" principles. For many applications, particularly in early-stage drug discovery and academia, the Hiyama coupling represents a more sustainable and safer alternative. However, in complex syntheses where functional group tolerance is paramount, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Vinylsilane Synthesis: Methods, Performance, and Protocols
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of versatile building blocks is paramount. Vinylsilanes are crucial intermediates in organic synthesis, offering a stable and versatile platform for a wide array of chemical transformations. This guide provides an objective comparison of the most common and effective methods for vinylsilane synthesis, supported by experimental data and detailed protocols to inform methodology selection.
This comparative analysis focuses on four principal methods for the synthesis of vinylsilanes: the hydrosilylation of alkynes, the dehydrogenative silylation of alkenes, the silylation of vinyl Grignard reagents, and the silyl-Heck reaction. The selection of an appropriate method is often a balance between desired regioselectivity, stereoselectivity, substrate scope, and the practical considerations of catalyst cost and sensitivity.
Performance Comparison of Vinylsilane Synthesis Methods
The following table summarizes quantitative data for the four key synthesis methods, providing a comparative overview of their typical performance characteristics.
| Parameter | Hydrosilylation of Alkynes | Dehydrogenative Silylation of Alkenes | Silylation of Vinyl Grignard Reagents | Silyl-Heck Reaction |
| Typical Yield | >95%[1] | 80-90%[1] | 60-80% | 80-98%[2] |
| Stereoselectivity | Catalyst dependent; can be highly selective for (E) or (Z)-isomers[1][3][4] | Predominantly (E)-isomer[5][6][7] | Stereochemistry of vinyl halide is retained | Highly selective for (E)-isomer[2] |
| Regioselectivity | Catalyst dependent; can favor α- or β-addition[3][8][9] | Typically at the terminal position | Defined by the position of the halide in the starting material | Typically at the terminal position of styrenes[2] |
| Key Catalyst/Reagent | Platinum (e.g., Karstedt's), Rhodium, Ruthenium, Cobalt, Copper, Iron complexes[3][4][10] | Ruthenium, Iridium, Manganese complexes[5][6][7] | Magnesium, Chlorosilane | Palladium complexes with phosphine (B1218219) ligands[2][11] |
| Reaction Temperature | Room temperature to 80 °C[1] | 25 °C to 120 °C[1][5][6] | 0 °C to room temperature | 35 °C to 50 °C[12] |
| Reaction Time | 1 - 6 hours[1] | 12 - 24 hours[1] | 1 - 4 hours | 12 - 24 hours |
| Atom Economy | High (100% theoretical)[1] | Moderate (byproduct is H₂)[1] | Moderate (byproduct is MgX₂) | Moderate (byproducts from catalyst and base) |
| Substrate Scope | Broad for various terminal and internal alkynes[1][3] | Broad for various terminal alkenes[1][5][6] | Limited by the availability of vinyl halides and stability of the Grignard reagent | Primarily for styrenes and related terminal alkenes[2][11] |
Experimental Protocols
Hydrosilylation of an Alkyne with a Platinum Catalyst
This method is one of the most common and efficient routes to vinylsilanes, involving the addition of a silicon-hydrogen bond across a carbon-carbon triple bond.[1]
Methodology:
-
A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with the alkyne (1.0 eq) and anhydrous toluene (B28343).
-
The solution is stirred under a nitrogen atmosphere, and the hydrosilane (1.1 eq) is added via syringe.
-
A solution of Karstedt's catalyst (0.01 mol% Pt) in xylene is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel or by distillation to afford the desired vinylsilane.
Dehydrogenative Silylation of an Alkene with a Ruthenium Catalyst
This approach offers an alternative to hydrosilylation, commencing from readily available alkenes. The reaction involves the formation of a C-Si bond with the concomitant loss of hydrogen gas.[1]
Methodology:
-
In a glovebox, a pressure-rated Schlenk tube is charged with the alkene (1.0 eq), the hydrosilane (1.2 eq), and a ruthenium-based catalyst such as [RuHCl(CO)(PPh₃)₃] (2 mol%).
-
A hydrogen acceptor, for example, norbornene (2.0 eq), can be added to facilitate the reaction.
-
The tube is sealed, removed from the glovebox, and the reaction mixture is heated in an oil bath at 120 °C for 12-24 hours.[1]
-
After cooling to room temperature, the reaction vessel is carefully opened, and the mixture is filtered through a short pad of silica gel to remove the catalyst, eluting with a suitable solvent (e.g., hexanes).
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by distillation or column chromatography to yield the vinylsilane.
Silylation of a Vinyl Grignard Reagent
This classical method involves the formation of a vinyl organometallic species, which then reacts with a chlorosilane electrophile.
Methodology:
-
A three-necked flask fitted with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer is charged with magnesium turnings (1.1 eq). The apparatus is flame-dried under a stream of nitrogen.
-
Anhydrous tetrahydrofuran (B95107) (THF) is added to cover the magnesium, and a small crystal of iodine is added to activate the metal.
-
A solution of the vinyl halide (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary.
-
After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.
-
The Grignard reagent is then cooled to 0 °C, and a solution of the chlorosilane (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The pure vinylsilane is obtained by distillation of the residue.
Silyl-Heck Reaction
This palladium-catalyzed reaction provides a powerful method for the synthesis of (E)-vinylsilanes from styrenes and other terminal alkenes.[2]
Methodology:
-
To a dried Schlenk tube under a nitrogen atmosphere are added Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand such as bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (B8288908) (4 mol%), and an iodide salt like sodium iodide (10 mol%).[2][12]
-
The styrene (B11656) derivative (1.0 eq), a silyl (B83357) halide such as trimethylsilyl (B98337) iodide (1.2 eq), and a non-polar solvent like toluene are added.
-
The reaction mixture is stirred at 50 °C for 12-24 hours, with the progress of the reaction monitored by GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with hexanes.
-
The mixture is filtered through a plug of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the vinylsilane.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and logical flow of the described vinylsilane synthesis methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Regio- and Stereoselective Hydrosilylation of Alkynes Catalyzed by Tridentate Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Manganese-Catalyzed Dehydrogenative Silylation of Alkenes Following Two Parallel Inner-Sphere Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificspectator.com [scientificspectator.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates [organic-chemistry.org]
A Researcher's Guide to Quantifying Silylation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise quantification of silylation is critical for ensuring product quality, optimizing reaction conditions, and understanding material properties. Silylation, the process of replacing an active hydrogen atom with a silyl (B83357) group, is a widely used chemical modification technique to enhance the volatility, thermal stability, and solubility of molecules, or to functionalize surfaces. The extent of this modification, known as the degree of silylation, directly impacts the performance and characteristics of the final product. This guide provides an objective comparison of key analytical techniques for quantifying the degree of silylation, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The choice of an analytical technique for quantifying the degree of silylation depends on various factors, including the nature of the sample (e.g., small molecule, polymer, or solid surface), the required sensitivity and precision, and the availability of instrumentation. The following table summarizes the key quantitative parameters of the most common techniques.
| Technique | Principle | Typical Application | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Precision (RSD) | Accuracy (Relative Error) | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile silylated compounds followed by mass-based detection and quantification. | Analysis of volatile and semi-volatile small molecules and reaction mixtures. | LOD: 0.1 - 1.3 µg/L; LOQ: 0.3 - 4.2 µg/L[1] | < 7.2%[1] | < 2.0%[1] | High sensitivity and selectivity, provides structural information. | Requires volatile and thermally stable derivatives; derivatization can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si) | Measures the nuclear magnetic resonance of ¹H or ²⁹Si nuclei to determine the molecular structure and relative abundance of silyl groups. | Structural elucidation and quantification of silylation in solutions and on solid surfaces. | Dependent on concentration and instrument sensitivity. | Typically < 5% | High | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature to determine the amount of grafted silyl groups. | Quantification of silylation on solid surfaces (e.g., silica (B1680970) nanoparticles, polymers). | Dependent on the mass of the grafted group and instrument sensitivity. | Good | Good, but can be affected by overlapping decomposition events. | Simple, provides information on thermal stability. | Indirect measurement, may not be suitable for complex mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations to identify and quantify functional groups. | Monitoring reaction kinetics and determining the presence and relative amount of silyl groups. | Generally lower than chromatographic methods. | Good | Can be less accurate for absolute quantification without careful calibration. | Fast, non-destructive, suitable for in-line monitoring. | Overlapping peaks can complicate quantification, requires calibration for quantitative analysis. |
| Elemental Analysis (EA) | Determines the elemental composition of a sample, specifically the silicon content. | Bulk analysis of silylated materials to determine the overall degree of substitution. | Typically in the ppm range. | High | High | Provides direct measurement of elemental composition. | Does not provide structural information, destructive. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of silylation, particularly for volatile and semi-volatile compounds. The derivatization of polar functional groups with silylating agents increases their volatility, making them amenable to GC analysis.
Experimental Protocol: Quantification of Silylated Compounds
-
Sample Preparation & Derivatization:
-
Accurately weigh a known amount of the sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine, acetonitrile) to dissolve the sample.
-
Add the silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) in excess. A catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reaction rate.[2]
-
Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[3][4]
-
After cooling, the sample can be directly injected or diluted with an appropriate solvent.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A temperature gradient is typically used to separate the silylated compounds. For example, start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[1]
-
Quantification: The degree of silylation can be determined by comparing the peak area of the silylated analyte to that of an internal or external standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and allows for the quantification of the degree of silylation. Both proton (¹H) and silicon (²⁹Si) NMR can be employed.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh the silylated sample and a known amount of an internal standard (e.g., mesitylene) into an NMR tube.[5]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃, CD₃CN).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the silyl group (e.g., the trimethylsilyl (B98337) protons around 0 ppm) and a characteristic signal of the parent molecule.
-
Integrate a signal from the internal standard.
-
The degree of silylation can be calculated by comparing the integral of the silyl group protons to the integral of a known number of protons on the parent molecule, relative to the internal standard.
-
Experimental Protocol: Quantitative ²⁹Si NMR
-
Sample Preparation:
-
Prepare a concentrated solution of the silylated sample in a suitable deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a ²⁹Si NMR spectrum. Due to the low natural abundance and long relaxation times of ²⁹Si, techniques like cross-polarization magic-angle spinning (CP-MAS) for solid samples and the use of relaxation agents for solutions may be necessary to enhance signal intensity and reduce acquisition time.[6][7]
-
Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
-
Data Processing and Analysis:
-
Different silicon environments (e.g., monosubstituted, disubstituted) will have distinct chemical shifts.[8]
-
The relative integrals of these peaks can be used to determine the degree and nature of silylation.
-
Thermogravimetric Analysis (TGA)
TGA is particularly useful for quantifying the degree of silylation on solid surfaces, such as modified silica nanoparticles or polymers.
Experimental Protocol: Quantifying Surface Silylation
-
Sample Preparation:
-
Accurately weigh a small amount (typically 5-10 mg) of the dried, silylated material into a TGA pan.[9]
-
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800°C).[10]
-
-
Data Analysis:
-
The TGA curve will show a weight loss corresponding to the decomposition of the grafted silyl groups.
-
The percentage of weight loss in the relevant temperature range can be used to calculate the amount of silyl groups on the surface.[11][12] A comparison with the TGA of the unmodified material is often necessary to account for the loss of surface hydroxyl groups.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used to monitor the progress of a silylation reaction and to qualitatively or semi-quantitatively assess the degree of silylation.
Experimental Protocol: Monitoring Silylation Reactions
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr plates or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
For solid samples, a KBr pellet can be prepared, or the sample can be analyzed directly using an ATR accessory.
-
-
FTIR Analysis:
-
Acquire an FTIR spectrum of the sample.
-
The disappearance of the peak corresponding to the active hydrogen (e.g., O-H stretching band around 3200-3600 cm⁻¹) and the appearance of peaks characteristic of the silyl group (e.g., Si-C stretching) can be monitored.[15]
-
-
Quantitative Analysis:
-
For quantitative analysis, a calibration curve can be prepared using standards with known degrees of silylation. The intensity or area of a characteristic peak of the silyl group can then be used to determine the degree of silylation in an unknown sample.[16][17] In-line monitoring of reaction kinetics is also possible using an ATR-FTIR probe.[18][19][20]
-
Elemental Analysis (EA)
Elemental analysis provides a direct measurement of the silicon content in a silylated material, from which the degree of silylation can be calculated.
Experimental Protocol: Determining Silicon Content
-
Sample Preparation:
-
Accurately weigh a small amount of the dried, homogenized sample.
-
-
EA Analysis:
-
The sample is combusted at high temperature, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, nitrogen, sulfur, and in some instruments, oxygen. For silicon determination, techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are often used after acid digestion of the sample.[21]
-
-
Calculation of Degree of Silylation:
-
The weight percentage of silicon obtained from the analysis can be used to calculate the degree of substitution or the number of silyl groups per molecule or per unit area of a surface.[22]
-
Workflow for Selecting an Analytical Technique
The selection of the most appropriate analytical technique for quantifying the degree of silylation is a critical step. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A decision-making workflow for selecting the appropriate analytical technique.
Conclusion
The accurate quantification of the degree of silylation is essential for the development and quality control of a wide range of materials and products. Each of the analytical techniques discussed offers unique advantages and is suited to different sample types and analytical goals. GC-MS provides high sensitivity for volatile compounds, while NMR offers detailed structural information. TGA is a straightforward method for analyzing modified surfaces, FTIR is ideal for reaction monitoring, and Elemental Analysis gives a direct measure of silicon content. By understanding the principles, capabilities, and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate quantitative data on the degree of silylation.
References
- 1. brjac.com.br [brjac.com.br]
- 2. benchchem.com [benchchem.com]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. A New Approach to the Determination of Silicon in Zinc, Lead-Bearing Materials and in Waste Using the ICP-OES Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Benchmarking the stability of silyl ethers derived from Chlorodimethylvinylsilane
A deep dive into the stability of silyl (B83357) ethers, with a focus on the nuanced behavior of those derived from chlorodimethylvinylsilane, offering researchers a data-driven framework for selecting the optimal protecting group strategy.
In the intricate world of organic synthesis, the judicious selection of protecting groups is a cornerstone of success, particularly in the fields of drug discovery and development. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides a comprehensive comparison of the stability of common silyl ethers, including a detailed analysis of the less-documented dimethylvinylsilyl (DMVS) ether, derived from this compound. By presenting quantitative data, detailed experimental protocols, and visual guides to reaction pathways, we aim to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.
The Silyl Ether Stability Hierarchy: A Quantitative Overview
The stability of a silyl ether is primarily governed by the steric hindrance around the silicon atom and, to a lesser extent, by electronic effects. Generally, bulkier substituents on the silicon atom lead to greater stability by impeding the approach of reagents that would cleave the silicon-oxygen bond. The established order of stability for commonly used silyl ethers under acidic conditions is a testament to this principle.
A quantitative comparison reveals the vast differences in stability among common silyl ethers. The following tables summarize the relative rates of cleavage under acidic and basic conditions, providing a clear hierarchy for selective deprotection.
Table 1: Relative Rates of Acidic and Basic Cleavage of Common Silyl Ethers [1]
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl (B98337) | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
The Unique Case of Dimethylvinylsilyl (DMVS) Ethers
Silyl ethers derived from this compound, known as dimethylvinylsilyl (DMVS) ethers, introduce a vinyl group that influences their stability in ways not solely dictated by sterics. While direct, quantitative comparative studies benchmarking DMVS ethers against the common suite of silyl ethers are not extensively documented in publicly available literature, the electronic nature of the vinyl group provides valuable insight into their expected behavior.
The carbon-carbon double bond in the vinyl group can be susceptible to acid-catalyzed hydration. This process, which proceeds via protonation of the double bond, can facilitate the cleavage of the silyl ether.[2] This suggests that DMVS ethers are likely to be more labile under acidic conditions than their saturated alkyl counterparts, such as trimethylsilyl (TMS) ethers. The acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction that proceeds readily.[3][4]
Conversely, under basic conditions, the vinyl group is relatively stable.[5] Therefore, the stability of DMVS ethers in basic media is expected to be comparable to other silyl ethers with similar steric bulk around the silicon atom.
Experimental Protocols for Silyl Ether Chemistry
The selective installation and removal of silyl protecting groups are fundamental operations in multi-step synthesis. Below are detailed protocols for the formation of a generic silyl ether and for the deprotection under acidic and basic conditions.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with a Silyl Chloride
Materials:
-
Primary alcohol (1.0 eq)
-
Silyl chloride (e.g., this compound, TMSCl, TBDMSCl) (1.1 - 1.5 eq)
-
Base (e.g., Imidazole, Triethylamine, 2,6-Lutidine) (2.0 - 2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve the primary alcohol and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the silyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude silyl ether by column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Deprotection of a Silyl Ether
Materials:
-
Silyl ether
-
Acidic reagent (e.g., Acetic acid in THF/water, p-Toluenesulfonic acid in methanol, Hydrochloric acid in methanol)
-
Solvent (as required by the acidic reagent)
Procedure:
-
Dissolve the silyl ether in the chosen solvent system.
-
Add the acidic reagent to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deprotected alcohol with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous solids, filter, and concentrate.
-
Purify the alcohol by column chromatography if necessary.
Protocol 3: Base-Catalyzed Deprotection of a Silyl Ether
Materials:
-
Silyl ether
-
Basic reagent (e.g., Potassium carbonate in methanol, Sodium hydroxide (B78521) in methanol/water)
-
Solvent (as required by the basic reagent)
Procedure:
-
Dissolve the silyl ether in the chosen solvent system.
-
Add the basic reagent to the solution.
-
Stir the reaction at room temperature, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) if necessary.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in silyl ether chemistry, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the factors influencing silyl ether stability.
Caption: General workflow for alcohol protection and deprotection.
Caption: Key factors influencing the stability of silyl ethers.
Conclusion
The selection of a silyl ether protecting group is a critical strategic decision in the design of a synthetic route. While the stability of common silyl ethers is well-established and primarily dictated by steric hindrance, the introduction of electronic factors, as seen in dimethylvinylsilyl ethers, adds a layer of complexity and opportunity. The anticipated acid lability of DMVS ethers, coupled with their probable stability under basic conditions, positions them as potentially useful tools for orthogonal protection strategies. The experimental protocols and comparative data provided in this guide offer a practical foundation for researchers to navigate the nuanced landscape of silyl ether stability and to rationally design more efficient and robust synthetic pathways.
References
A Comparative Guide to Assessing the Purity of Synthesized Vinylsilanes by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized vinylsilanes is a critical parameter that can significantly impact the outcome of chemical reactions and the quality of final products in research, and particularly in drug development. Accurate determination of purity is therefore essential. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of vinylsilanes, using vinyltrimethoxysilane (B1682223) (VTMS) as a representative example.
Introduction to Purity Assessment of Vinylsilanes
Vinylsilanes are versatile reagents in organic synthesis, serving as key intermediates in cross-coupling reactions, hydrosilylations, and the synthesis of complex organic molecules. The presence of impurities, such as residual starting materials, by-products, or solvents, can lead to unpredictable reaction yields, catalyst poisoning, and the formation of undesired side products. Consequently, robust analytical methods are required to accurately quantify the purity of these valuable compounds.
Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on the response factor of a detector, qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[3]
Experimental Protocol: qNMR Purity Assessment of Vinyltrimethoxysilane (VTMS)
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized vinyltrimethoxysilane and a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) into a clean, dry NMR tube.[2] The masses should be recorded with high precision.[4]
-
Add a known volume (typically 0.6 mL for a 5 mm tube) of a deuterated solvent (e.g., Chloroform-d, CDCl3) that completely dissolves both the analyte and the internal standard.[2]
-
Ensure thorough mixing to achieve a homogeneous solution.
2. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Key acquisition parameters to ensure accurate quantification include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest (typically 30-60 seconds).
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[3]
-
Suppression of ¹³C satellites may be necessary for high accuracy.
-
3. Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of vinyltrimethoxysilane (e.g., the methoxy (B1213986) protons at ~3.58 ppm or the vinyl protons between 5.8 and 6.2 ppm) and a signal from the internal standard.[5]
-
The purity of the vinyltrimethoxysilane is calculated using the following formula[3]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Vinyltrimethoxysilane
-
IS = Internal Standard
-
Illustrative Workflow for qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
Alternative Methods for Purity Assessment
While qNMR is a powerful technique, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also widely used for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds like vinylsilanes. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
1. Sample Preparation:
-
Prepare a stock solution of the vinyltrimethoxysilane sample in a volatile organic solvent (e.g., hexane (B92381) or heptane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
2. GC-MS Analysis:
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) to ensure elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-300.
3. Data Analysis:
-
Identify the peak corresponding to vinyltrimethoxysilane based on its retention time and mass spectrum.[6]
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all detected peaks (excluding the solvent peak). For more accurate quantification, an internal or external standard calibration is required.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. For vinylsilanes, reversed-phase HPLC is a suitable method.
1. Sample Preparation:
-
Prepare a solution of the vinyltrimethoxysilane sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.[7] For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the vinylsilane has some absorbance (if applicable), or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
3. Data Analysis:
-
Identify the peak corresponding to vinyltrimethoxysilane based on its retention time.
-
Calculate the purity based on the area percentage of the main peak. As with GC, accurate quantification requires calibration with a reference standard.
Comparative Performance Data
The following table summarizes illustrative data for the purity assessment of a synthesized batch of vinyltrimethoxysilane using the three described methods.
| Parameter | qNMR | GC-MS | HPLC |
| Purity (%) | 98.5 ± 0.2 | 98.2 (Area %) | 97.9 (Area %) |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% | ~0.15% |
| Precision (%RSD) | < 1% | < 2% | < 2% |
| Analysis Time per Sample | ~15-30 min | ~20-40 min | ~15-30 min |
| Identified Impurities | Residual solvents (Toluene, Hexane), Starting material (Trichlorosilane) | Oligomeric species, Hydrolysis products (Silanols) | Less volatile by-products |
Note: The data presented are illustrative and can vary depending on the specific instrumentation, experimental conditions, and the nature of the impurities.
Comparison of Analytical Techniques
Caption: Logical relationships between purity assessment methods.
Conclusion: Choosing the Right Technique
NMR spectroscopy stands out as a primary method for the purity assessment of synthesized vinylsilanes due to its ability to provide direct, absolute quantification without the need for a specific reference standard of the analyte.[1] It is also non-destructive and provides valuable structural information about both the main component and any impurities present.[8] However, its sensitivity is generally lower than that of chromatographic methods.
GC-MS is an excellent orthogonal technique, particularly for identifying and quantifying volatile impurities with high sensitivity. Commercial suppliers often use GC to specify the purity of vinylsilanes, with typical values being ≥97.0% or >98.0%.[9]
HPLC offers versatility for the analysis of a broader range of vinylsilanes, including those that may not be suitable for GC. However, it often requires a chromophore for sensitive UV detection, or a more universal but less sensitive detector.
For a comprehensive and robust assessment of vinylsilane purity, a combination of techniques is often recommended. qNMR can provide an accurate purity value for the main component, while GC-MS or HPLC can be used to profile and identify trace impurities. This multi-faceted approach ensures the high quality of vinylsilanes used in research, and critically, in the development of new pharmaceuticals.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Vinyltrimethoxysilane(2768-02-7) 1H NMR [m.chemicalbook.com]
- 6. Vinyltrimethoxysilane | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vinyltrimethoxysilane | SIELC Technologies [sielc.com]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2768-02-7 CAS Manufactory [m.chemicalbook.com]
Quantitative Analysis of Surface Coverage by Chlorodimethylvinylsilane: A Comparative Guide
In the realms of materials science, biotechnology, and drug development, the precise modification of surfaces is paramount. Chlorodimethylvinylsilane (CDVMS) is an organosilicon compound utilized for creating vinyl-functionalized surfaces, which are valuable for subsequent polymerization reactions or for the attachment of biomolecules. This guide provides a comparative analysis of the quantitative surface coverage of CDVMS and other common silanizing agents, supported by experimental data and detailed methodologies.
Comparison of Surface Coverage and Properties
The effectiveness of surface modification by silanization is critically dependent on the formation of a uniform, dense, and stable monolayer. The choice of silane (B1218182), substrate, and deposition method significantly influences the resulting surface properties. Below is a comparison of expected surface characteristics for CDVMS and other widely used silanes. Due to the limited direct experimental data for CDVMS in comparative studies, projected values are based on trends observed for similar short-chain and vinyl-containing silanes.
| Surface Modifier | Substrate | Water Contact Angle (θ) | Surface Free Energy (mN/m) | RMS Roughness (nm) | Key XPS Features |
| This compound (CDVMS) | Silicon/Glass | 80° - 90° (Projected) | 25 - 35 (Projected) | < 1.5 | C 1s, Si 2p, O 1s, Cl 2p (trace) |
| Octadecyltrichlorosilane (OTS) | Glass | ~110°[1] | ~20[1] | < 1[1] | C 1s, Si 2p, O 1s |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | 60° - 70°[1] | 35 - 45[1] | 0.5 - 2[1] | N 1s, C 1s, Si 2p, O 1s |
| Perfluorooctyltrichlorosilane (PFOTS) | Glass | >115°[1] | < 10[1] | < 1.5[1] | F 1s, C 1s, Si 2p, O 1s |
| 3-Aminopropyldimethylethoxysilane (APDMES) | Silica (B1680970) | - | - | 0.333[2] | N 1s, C 1s, Si 2p, O 1s |
Note: The surface density of a self-limited monolayer of 3-aminopropyldimethylethoxysilane (APDMES) has been measured to be approximately 3 molecules/nm².[3][4] This value can serve as a benchmark for a well-formed silane monolayer.
Experimental Protocols for Surface Analysis
Accurate quantification of silane surface coverage requires the use of sensitive surface analysis techniques. The following are detailed methodologies for three key experimental approaches.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State
XPS is a powerful technique for determining the elemental composition and chemical bonding states at the surface, providing a quantitative measure of silane coverage.[5]
-
Instrument: A monochromatic Al Kα X-ray source is typically used.
-
Analysis Chamber Pressure: Maintain a high vacuum (< 10⁻⁸ Torr) during analysis.[1]
-
Spectra Acquisition:
-
Data Analysis:
-
Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.[6]
-
The ratio of the silicon signal from the silane to the silicon signal from the underlying substrate can be used to estimate the thickness and coverage of the silane layer.
-
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
AFM provides high-resolution topographical information, allowing for the visualization of the silane layer and the quantification of surface roughness.[6]
-
Imaging Mode: Tapping mode is generally used to minimize damage to the relatively soft silane layer.[1]
-
Probe: A standard silicon cantilever with a sharp tip (radius < 10 nm) is suitable.[1][7]
-
Scan Parameters:
-
Data Analysis: The root mean square (RMS) roughness is calculated from the height data to provide a quantitative measure of the surface topography.[1] An increase in RMS roughness after silanization can indicate the formation of aggregates or a non-uniform layer.[2]
Contact Angle Goniometry for Surface Wettability
This technique provides a rapid and straightforward assessment of the change in surface energy following silanization, which is indicative of the presence and quality of the hydrophobic silane layer.[5]
-
Instrument: A contact angle goniometer equipped with a high-resolution camera.
-
Procedure:
-
Data Analysis: The software of the goniometer is used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point. A higher contact angle generally indicates a more hydrophobic and well-covered surface.[8]
Experimental and Logical Workflow Diagrams
To ensure reproducible and reliable results, a systematic workflow should be followed for surface modification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Primer: Surface Analysis Techniques Using Atomic Force Microscopy - NANOscientific Community - Connect and Innovate in Nanoscience [nanoscientific.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Chlorodimethylvinylsilane: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of chlorodimethylvinylsilane, a highly flammable and corrosive organosilicon compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations. Adherence to these step-by-step guidelines is critical to mitigate risks associated with this chemical.
This compound is a reactive compound that requires careful management in a laboratory setting. Its disposal is not a simple matter of discarding it into a waste container; it necessitates a multi-step process of neutralization and careful handling of byproducts. This guide will walk you through the necessary precautions, operational procedures for handling the chemical, and a detailed plan for its safe disposal.
Key Chemical Safety and Property Data
A thorough understanding of the chemical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₄H₉ClSi |
| Molecular Weight | 120.65 g/mol |
| Appearance | Colorless to yellow clear liquid |
| Boiling Point | 82-83 °C |
| Density | 0.874 g/mL at 25 °C |
| Flash Point | -5 °C (closed cup)[1] |
| Signal Word | Danger[1] |
| Hazard Classifications | Flammable Liquid 2, Skin Corrosion 1B[1] |
Operational Plan: Safe Handling in the Laboratory
Prior to beginning any work with this compound, it is imperative to have a comprehensive operational plan in place. This includes preparing the workspace, using the correct personal protective equipment (PPE), and understanding the immediate steps to take in case of an accidental release.
Engineering Controls and Workspace Preparation:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2]
-
Have spill control materials readily available. This should include an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder. Do not use combustible materials like sawdust.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn for additional protection.
-
Hand Protection: Wear chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Spill Response Protocol:
-
Minor Spills (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Major Spills (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If it is safe to do so, eliminate any nearby ignition sources.
-
Contact your institution's emergency response team or environmental health and safety (EHS) office immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan: Step-by-Step Procedures
The proper disposal of this compound waste involves a chemical neutralization process to render it less hazardous before it is collected by a certified hazardous waste disposal service. Chlorosilanes react violently with water, so direct aqueous disposal is not an option.[2]
Waste Collection:
-
All waste containing this compound, including contaminated absorbents and disposable labware, must be collected in a clearly labeled, dedicated hazardous waste container.
-
The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.
-
Never mix this compound waste with other waste streams, especially those containing acids, bases, or oxidizing agents, as this can lead to violent reactions.[2]
Neutralization of Small Quantities of Unused this compound:
This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.
-
Materials Needed:
-
A large beaker or flask.
-
A stir plate and stir bar.
-
A dropping funnel.
-
A neutralizing agent: either a dilute solution of sodium hydroxide (B78521) (NaOH) or a slurry of sodium bicarbonate (NaHCO₃) in an inert solvent like toluene (B28343).
-
pH paper or a pH meter.
-
-
Procedure:
-
In the fume hood, place the beaker with the neutralizing agent on the stir plate and begin gentle stirring.
-
Slowly add the this compound waste to the neutralizing solution dropwise using the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to prevent excessive heat generation.
-
Monitor the pH of the solution. Continue adding the chlorosilane until it has all been added, then continue to monitor the pH. The final pH should be between 6 and 8.
-
Once the reaction is complete and the solution is neutralized, the resulting mixture should be collected in a labeled hazardous waste container for pickup by your institution's EHS office. This neutralized waste is still considered hazardous and must be disposed of accordingly.
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must be handled as hazardous waste.
-
Triple-rinse the container with an appropriate solvent (e.g., toluene or another inert solvent). The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, the container can be defaced (to prevent reuse) and disposed of according to your institution's guidelines for empty chemical containers.
Workflow for Safe Handling and Disposal
The following diagram illustrates the decision-making process and necessary steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these procedures, laboratories can significantly reduce the risks associated with this compound and ensure that its disposal is handled in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for the most current and detailed information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorodimethylvinylsilane
For Immediate Implementation: This document provides critical safety protocols and logistical procedures for the handling and disposal of Chlorodimethylvinylsilane, ensuring the protection of laboratory personnel and the integrity of your research. Adherence to these guidelines is mandatory for all individuals working with this chemical.
This compound is a highly flammable and corrosive compound that reacts violently with water.[1] It can cause severe skin burns and eye damage.[2][3] Inhalation may lead to corrosive injuries to the respiratory tract.[2][4] Due to these hazards, meticulous planning and execution of all procedures involving this chemical are paramount.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum requirement; specific experimental conditions may necessitate additional protection.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile, Neoprene, or PVC gloves. Recommended thickness: >15 mil. Ensure gloves are rated for protection against acids and solvents. | Protects against skin burns and chemical absorption. Nitrile, neoprene, and PVC offer good resistance to a range of chemicals.[2][5] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][6] |
| Respiratory Protection | Air-purifying respirator with a combination cartridge for organic vapors and acid gases (e.g., chlorine, hydrogen chloride). A full-facepiece respirator is preferred. | Protects against inhalation of corrosive and toxic vapors, especially during handling and in case of spills.[7] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. Chemical-resistant apron. | Provides a barrier against splashes and potential flash fires. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the entire lifecycle of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[1] Keep away from heat, sparks, and open flames.[1]
-
Incompatible Materials: Store separately from water, acids, bases, alcohols, and oxidizing agents.[1]
-
Inert Atmosphere: Store the container under a nitrogen atmosphere to prevent reaction with moisture in the air.[1]
Handling and Use
-
Controlled Environment: All handling of this compound must be conducted in a certified chemical fume hood.
-
Inert Atmosphere Operations: For transfers and reactions, use an inert atmosphere (e.g., nitrogen or argon) via a Schlenk line or glovebox to prevent contact with air and moisture.
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.[1]
-
Spill Preparedness: Have a spill kit readily available. The kit should contain an inert absorbent material such as sand or vermiculite. Do not use water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] Remove contaminated clothing while flushing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill: Evacuate the area. Remove all ignition sources. Contain the spill using an inert absorbent material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area.
Disposal Plan
The primary method for the disposal of this compound waste is through controlled hydrolysis followed by neutralization. This process must be carried out by trained personnel in a chemical fume hood.
Experimental Protocol for Hydrolysis and Neutralization
-
Preparation:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium bicarbonate solution.
-
Ensure the apparatus is under an inert atmosphere (nitrogen or argon).
-
-
Hydrolysis:
-
Place a suitable solvent (e.g., a non-reactive ether like diethyl ether) in the flask and cool it in an ice bath.
-
Slowly add the this compound waste to the solvent.
-
From the dropping funnel, add a stoichiometric excess of water dropwise while stirring vigorously. The reaction is exothermic and will produce hydrogen chloride gas, which will be neutralized by the scrubber. Maintain a slow addition rate to control the reaction.
-
-
Neutralization:
-
Once the hydrolysis is complete, slowly add a saturated solution of sodium bicarbonate or a lime slurry to the reaction mixture to neutralize the hydrochloric acid produced.[8]
-
Monitor the pH of the solution, aiming for a neutral pH (6-8).
-
-
Final Disposal:
-
The neutralized solution, containing siloxanes and salts, should be collected in a labeled hazardous waste container.
-
Arrange for pickup and disposal by your institution's environmental health and safety department.
-
Empty containers that held this compound must be rinsed with a suitable solvent (e.g., acetone) under an inert atmosphere. The rinsate must be collected and disposed of as hazardous waste.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the handling and emergency procedures.
Caption: Logical workflow for handling and disposal of this compound.
Caption: Emergency response procedures for personnel exposure.
References
- 1. fishersci.fi [fishersci.fi]
- 2. criticaltool.com [criticaltool.com]
- 3. cleanroomproducts.com [cleanroomproducts.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. blackboxsafety.com [blackboxsafety.com]
- 6. veritiv.com [veritiv.com]
- 7. Airgas - 3MR6002 - 3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge For 6000/7000 Series Respirators [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
